molecular formula C11H16N5O11P3 B12394655 Carbovir triphosphate CAS No. 129941-14-6

Carbovir triphosphate

货号: B12394655
CAS 编号: 129941-14-6
分子量: 487.19 g/mol
InChI 键: CQCAEOCIDCCJDQ-RQJHMYQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carbovir triphosphate is the organic triphosphate that is the 5'-triphosphate of (-)-carbovir. It is functionally related to a (-)-carbovir. It is a conjugate acid of a this compound(4-).
metabolite of abacavi

属性

CAS 编号

129941-14-6

分子式

C11H16N5O11P3

分子量

487.19 g/mol

IUPAC 名称

[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1

InChI 键

CQCAEOCIDCCJDQ-RQJHMYQMSA-N

手性 SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

规范 SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

产品来源

United States

Foundational & Exploratory

The Discovery, Development, and Mechanism of Carbovir Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Carbovir (B1146969) triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI) integral to the management of HIV-1 infection. As a prodrug, Abacavir's efficacy is entirely reliant on its intracellular conversion to CBV-TP, which acts as a chain terminator for viral DNA synthesis. This technical guide provides a comprehensive exploration of the discovery and development history of Carbovir, its intricate mechanism of action, stereoselective intracellular metabolism, and the chemical synthesis of the parent compound and its active triphosphate form. Detailed experimental protocols for key assays and a compilation of quantitative preclinical and clinical data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Development

Carbovir, a carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) analog, was first identified as a potent and selective inhibitor of HIV replication through a large-scale screening of carbocyclic nucleosides.[1][2] The initial discovery was made by Dr. Robert Vince, a professor of medicinal chemistry at the University of Minnesota.[1] Carbovir demonstrated the ability to inhibit HIV infectivity and replication in T-cells at concentrations 200 to 400-fold below those that were toxic to the host cells.[2][3]

The promising preclinical profile of Carbovir led to its further development. The (-)-enantiomer of Carbovir was identified as the biologically active form.[4][5] Subsequently, Abacavir (Ziagen®) was developed as a prodrug of Carbovir and received FDA approval in December 1998 for the treatment of HIV/AIDS.[1][6] Today, Abacavir is a key component of several combination antiretroviral therapies.[1]

Mechanism of Action

Carbovir triphosphate functions as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.[7] CBV-TP, being a guanosine (B1672433) analogue, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[6][8]

Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][8] This premature termination of the growing viral DNA chain effectively halts the HIV replication cycle.[7]

cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Proviral DNA Proviral DNA Reverse Transcriptase->Proviral DNA Synthesis Incomplete_DNA Incomplete Proviral DNA (Chain Termination) Reverse Transcriptase->Incomplete_DNA Incorporation of CBV-TP Carbovir_TP This compound (CBV-TP) Carbovir_TP->Reverse Transcriptase Competitive Inhibition dGTP dGTP dGTP->Reverse Transcriptase Natural Substrate

Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Intracellular Metabolism and Stereoselectivity

Carbovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[9] This is a three-step process mediated by host cellular enzymes.[7][9]

  • Carbovir to Carbovir Monophosphate (CBV-MP): The initial and rate-limiting step is the phosphorylation of Carbovir to its monophosphate form, catalyzed by a cytosolic 5'-nucleotidase.[9][10]

  • Carbovir Monophosphate to Carbovir Diphosphate (B83284) (CBV-DP): CBV-MP is then phosphorylated to the diphosphate form by GMP kinase.[10]

  • Carbovir Diphosphate to this compound (CBV-TP): The final phosphorylation step is carried out by nucleoside diphosphate kinase, yielding the active CBV-TP.[10]

A critical aspect of Carbovir's metabolism is its stereoselectivity. The antiviral activity resides almost exclusively in the (-)-enantiomer.[4][9] This is due to the differential phosphorylation by cellular enzymes. 5'-nucleotidase preferentially phosphorylates the (-)-enantiomer, while the (+)-enantiomer is a poor substrate.[10][11] Furthermore, GMP kinase is significantly more efficient at phosphorylating (-)-CBV-MP compared to the (+)-enantiomer.[10]

Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP GMP Kinase CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase

Intracellular Phosphorylation Pathway of Carbovir.

Chemical Synthesis

The synthesis of Carbovir often starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[12] A facile method involves the synthesis of a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, from which Carbovir can be prepared in a one-step reaction.[12] Asymmetric total synthesis has also been achieved, highlighting the importance of stereocontrol in producing the biologically active enantiomer.[13][14]

The phosphorylation of Carbovir to its triphosphate form can be achieved through chemical synthesis. A common method involves the initial monophosphorylation of Carbovir using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent.[11] Subsequent conversion of the monophosphate to the triphosphate can be accomplished using methods like the Ludwig-Eckstein synthesis, which proceeds via a cyclotriphosphite intermediate.[11]

Preclinical Data

The preclinical evaluation of Carbovir and its enantiomers has provided extensive quantitative data on its antiviral activity, cytotoxicity, and enzyme inhibition.

Table 1: In Vitro Anti-HIV Activity of Carbovir Enantiomers [5]

CompoundCell LineEC₅₀ (µM)Virus StrainAssay Method
(-)-CarbovirMT-40.04HIV-1 (IIIB)MTT
(-)-CarbovirJM0.1HIV-1 (IIIB)MTT
(-)-CarbovirC81660.36HIV-1 (IIIB)Syncytium Inhibition
(+)-CarbovirMT-4>100HIV-1 (IIIB)MTT

Table 2: Cytotoxicity of Carbovir Enantiomers [5]

CompoundCell LineCC₅₀ (µM)Assay Method
(-)-CarbovirMT-4100MTT
(-)-CarbovirJM100MTT
(-)-CarbovirC8166>100MTT
(+)-CarbovirMT-4>100MTT

Table 3: Inhibition of DNA Polymerases by (+)-Carbovir Triphosphate [8]

DNA PolymeraseNatural SubstrateKᵢ Value (µM)
HIV-1 Reverse TranscriptasedGTP0.04 ± 0.01
Human DNA Polymerase αdGTP18 ± 2
Human DNA Polymerase βdGTP>100
Human DNA Polymerase γdGTP2.5 ± 0.5

Table 4: Therapeutic Index of (-)-Carbovir [5]

Cell LineTherapeutic Index (CC₅₀/EC₅₀)
MT-4>2500
JM>1000

Clinical Pharmacokinetics

Clinical studies have characterized the pharmacokinetics of Abacavir and the intracellular concentrations of its active metabolite, this compound.

Table 5: Pharmacokinetic Parameters of Abacavir and Intracellular this compound [15]

ParameterAbacavir (600 mg QD)Abacavir (300 mg BID)Intracellular CBV-TP (from 600 mg QD Abacavir)Intracellular CBV-TP (from 300 mg BID Abacavir)
AUC₀₋₂₄ (ng·h/mL or fmol·h/10⁶ cells)11,48611,4865,5444,200
Cₘₐₓ (ng/mL or fmol/10⁶ cells)3,8581,846616310
Cₜₐᵤ (ng/mL or fmol/10⁶ cells)4817910488
t₁/₂ (h)1.541.54~14.1~14.1

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This protocol describes a non-radioactive method to quantify the inhibitory activity of a compound against HIV-1 RT.[16][17]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well microplate

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)

  • Reaction buffer

  • dNTP mix (containing DIG-dUTP and biotin-dUTP)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Nevirapine)

  • Lysis buffer

  • Wash buffer

  • Anti-digoxigenin-POD (peroxidase) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control. Prepare the reaction mixture containing the template/primer and dNTPs.

  • Assay Setup:

    • Negative Control: Add reaction mix and lysis buffer (no enzyme).

    • Positive Control: Add reaction mix and diluted HIV-1 RT.

    • Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of the test compound.

  • Reverse Transcription Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control. Incubate the plate at 37°C for 1-2 hours.

  • Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing: Wash the plate multiple times with wash buffer.

  • Detection:

    • Add the Anti-DIG-POD conjugate to each well and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add the peroxidase substrate and incubate in the dark.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which serves as a measure of cell viability.[5][18]

Materials:

  • Human cell line (e.g., MT-4, CEM)

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).

Antiviral Activity Assay (Syncytium Inhibition)

This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion (syncytium formation).[18]

Materials:

  • Persistently HIV-1 infected cells (e.g., H9/HTLV-IIIB)

  • Uninfected CD4+ target cells (e.g., JM or C8166)

  • 96-well plates

  • Test compound

Procedure:

  • Cell Co-culture: Initiate a co-culture of infected and uninfected cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the co-culture.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Syncytia Counting: Count the number of giant cells (syncytia) in each well using an inverted microscope.

  • Data Analysis: Calculate the EC₅₀ as the drug concentration that inhibits syncytium formation by 50% compared to the virus control wells.

cluster_0 Antiviral Activity Assay cluster_1 Cytotoxicity Assay Infect_Cells Infect cells with HIV Add_Compound_AV Add serial dilutions of test compound Infect_Cells->Add_Compound_AV Incubate_AV Incubate Add_Compound_AV->Incubate_AV Measure_Effect Measure antiviral effect (e.g., syncytium inhibition, p24 antigen) Incubate_AV->Measure_Effect Calculate_EC50 Calculate EC50 Measure_Effect->Calculate_EC50 Calculate_TI Calculate Therapeutic Index (TI) TI = CC50 / EC50 Calculate_EC50->Calculate_TI Seed_Cells Seed uninfected cells Add_Compound_CT Add serial dilutions of test compound Seed_Cells->Add_Compound_CT Incubate_CT Incubate Add_Compound_CT->Incubate_CT Measure_Viability Measure cell viability (e.g., MTT assay) Incubate_CT->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_CC50->Calculate_TI

Generalized Workflow for In Vitro Antiviral Screening.

Conclusion

This compound stands as a testament to the success of rational drug design in the field of antiviral therapy. Its journey from initial discovery to a cornerstone of HIV treatment highlights the critical importance of understanding its mechanism of action, intracellular metabolism, and stereochemistry. The detailed data and protocols presented in this guide offer a comprehensive resource for the scientific community, fostering further research and development in the ongoing effort to combat HIV and other viral diseases.

References

Chemical and physical properties of Carbovir triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties, Mechanism of Action, and Experimental Protocols Relevant to Carbovir (B1146969) Triphosphate

This guide provides a comprehensive overview of Carbovir triphosphate (CBV-TP), the active antiviral metabolite of the prodrug Abacavir. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, its pivotal role in inhibiting HIV-1 reverse transcriptase, and the experimental methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound is a carbocyclic nucleoside triphosphate analogue of deoxyguanosine triphosphate (dGTP). Its structure is characterized by a cyclopentene (B43876) ring in place of the deoxyribose sugar moiety found in natural nucleosides. This structural modification is crucial to its mechanism of action as an antiviral agent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name [[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403)--INVALID-LINK--
Molecular Formula C₁₁H₁₆N₅O₁₁P₃--INVALID-LINK--
Molecular Weight 487.19 g/mol --INVALID-LINK--
Exact Mass 487.00591734 Da--INVALID-LINK--
CAS Number 129941-14-6--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
XLogP3-AA -4.1--INVALID-LINK--
Hydrogen Bond Donor Count 6--INVALID-LINK--
Hydrogen Bond Acceptor Count 13--INVALID-LINK--
Rotatable Bond Count 8--INVALID-LINK--
Complexity 905--INVALID-LINK--
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. The intrinsic aqueous solubility of its precursor, Carbovir, is approximately 1.24 mg/mL.[1]--INVALID-LINK--

Mechanism of Action and Antiviral Activity

This compound is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[2][3] Its antiviral activity is a cornerstone of the therapeutic effect of Abacavir in the treatment of HIV-1 infection.

The mechanism of action involves a dual-pronged attack on the viral replication process:

  • Competitive Inhibition: this compound structurally mimics the natural substrate deoxyguanosine triphosphate (dGTP). This allows it to compete with dGTP for the active site of HIV-1 RT.[3][4]

  • Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator.[2][3] The absence of a 3'-hydroxyl group on its carbocyclic ring prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation. This effectively halts the synthesis of viral DNA.[4]

Table 2: Inhibition Constants (Ki) of this compound

EnzymeNatural SubstrateKi Value (μM)CommentsSource(s)
HIV-1 Reverse TranscriptasedGTPNot explicitly stated, but described as a potent inhibitor.Highly selective for the viral enzyme.[2][5]
Human DNA Polymerase αdGTPNot a potent inhibitor.Demonstrates low affinity for the human enzyme, contributing to its favorable safety profile.[2][5]
Human DNA Polymerase βdGTPNot a potent inhibitor.Low affinity for this human enzyme.[2][5]
Human DNA Polymerase γdGTPNot a potent inhibitor.Low affinity for this human enzyme.[2][5]

The high selectivity of this compound for HIV-1 RT over human cellular DNA polymerases is a key factor in its therapeutic index.[2][5]

Metabolic Pathway

This compound is not administered directly but is formed intracellularly from its prodrug, Abacavir. This metabolic activation is a multi-step enzymatic process.

Metabolic_Pathway cluster_cell Host Cell Abacavir Abacavir Carbovir_MP Carbovir Monophosphate (CBV-MP) Abacavir->Carbovir_MP Adenosine phosphoribosyltransferase Carbovir_DP Carbovir Diphosphate (B83284) (CBV-DP) Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP This compound (CBV-TP) Carbovir_DP->Carbovir_TP Cellular Kinases

Figure 1. Intracellular metabolic activation of Abacavir to this compound.

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from its nucleoside precursor, Carbovir, and involves a two-step phosphorylation process.[6]

Synthesis_Workflow Start Carbovir Step1 Monophosphorylation (e.g., POCl₃ in trialkyl phosphate) Start->Step1 Intermediate Carbovir Monophosphate Step1->Intermediate Step2 Triphosphorylation (Ludwig-Eckstein Method) Intermediate->Step2 Product This compound Step2->Product

Figure 2. General workflow for the chemical synthesis of this compound.

a. Monophosphorylation of Carbovir:

  • Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

  • Stir the reaction at 0°C for 2-4 hours.

  • Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

  • Purify the resulting Carbovir monophosphate by anion-exchange chromatography.[6]

b. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method):

  • Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine (B92270) and then dissolve it in anhydrous pyridine.

  • In a separate flask, react a phosphorylating reagent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylammonium (B8510715) pyrophosphate in an anhydrous solvent (e.g., DMF or pyridine) to generate the active phosphorylating species.

  • Add the Carbovir monophosphate solution to the activated pyrophosphate solution at room temperature under an inert atmosphere.

  • Stir the reaction for several hours to overnight.

  • Add an oxidizing agent (e.g., iodine in pyridine/water) to oxidize the P(III) intermediate to P(V).

  • Quench the reaction and purify the crude product by anion-exchange chromatography followed by desalting.[6]

Purification of this compound

Due to its highly polar and charged nature, this compound requires specific chromatographic techniques for effective purification.

a. Anion-Exchange Chromatography: This is the most effective method for separating nucleoside triphosphates from their mono- and diphosphate precursors and inorganic pyrophosphate.[6]

  • Stationary Phase: A strong anion-exchange resin (e.g., Source 15Q).[7]

  • Mobile Phase: A gradient of a salt buffer, typically triethylammonium bicarbonate or ammonium (B1175870) bicarbonate, is used for elution.[6][7] The triphosphate, being the most highly charged species, will elute last.

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used for desalting and further purification.

  • Stationary Phase: A C18 column is commonly employed.

  • Mobile Phase: A buffer system containing a volatile salt, such as triethylammonium acetate, is typically used.

Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 31P NMR: This is a crucial technique for characterizing phosphorus-containing compounds. For a triphosphate, three distinct signals corresponding to the α, β, and γ phosphorus atoms are expected. The chemical shifts (δ) and coupling constants (JP-P) provide structural information.[8]

  • 1H NMR: Provides information on the protons of the carbocyclic ring and the purine (B94841) base.

b. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and elemental composition of this compound with high accuracy.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of this compound against HIV-1 RT.[4]

Assay_Workflow Setup Prepare Reaction Mixture: - Template-primer (e.g., poly(rA)•oligo(dT)) - dGTP (and other dNTPs) - Radiolabeled dNTP (e.g., [³H]dGTP) - HIV-1 Reverse Transcriptase - Buffer Inhibition Add varying concentrations of This compound Setup->Inhibition Incubation Incubate at 37°C Inhibition->Incubation Termination Stop reaction and precipitate DNA (e.g., trichloroacetic acid) Incubation->Termination Measurement Quantify incorporated radioactivity (Scintillation counting) Termination->Measurement Analysis Determine IC₅₀ or Kᵢ Measurement->Analysis

Figure 3. General workflow for an HIV-1 Reverse Transcriptase inhibition assay.

General Procedure:

  • Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dGTP), and purified HIV-1 reverse transcriptase.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions at 37°C to allow for DNA synthesis.

  • Stop the reactions and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

  • Collect the precipitated DNA on filters and quantify the amount of incorporated radiolabel using scintillation counting.

  • The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC₅₀) can then be determined.

Stability

The stability of nucleoside triphosphates is a critical consideration for their storage and use in experimental settings. While specific stability studies for this compound are not widely published, general considerations for similar molecules suggest that stability is influenced by temperature and pH. For long-term storage, it is typically recommended to store solutions at -20°C or below in a buffered solution at a neutral to slightly basic pH to minimize hydrolysis of the triphosphate chain.

This technical guide provides a foundational understanding of this compound for researchers in the field of antiviral drug development. While comprehensive, it also highlights the need for more publicly available, detailed experimental data to facilitate further research and development efforts.

References

The Stereoselectivity of Carbovir Triphosphate's Antiviral Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the stereoselective antiviral effect of Carbovir (B1146969) Triphosphate for researchers, scientists, and drug development professionals.

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus (HIV). Its antiviral activity is contingent on its intracellular conversion to the active triphosphate form, Carbovir triphosphate (CBV-TP). A critical aspect of Carbovir's pharmacology is the pronounced stereoselectivity of its antiviral effect. This guide provides a detailed examination of the biochemical basis for this stereoselectivity, supported by quantitative data, experimental methodologies, and visual representations of the key molecular pathways.

The Decisive Role of Stereoselective Phosphorylation

The antiviral efficacy of Carbovir is almost exclusively attributed to its (-)-enantiomer. This stereoselectivity is not determined at the level of the viral target, HIV-1 reverse transcriptase (RT), but rather during the intracellular anabolic activation of the prodrug.[1] The conversion of Carbovir to its active triphosphate form is a three-step phosphorylation process mediated by host cell kinases. The key stereoselective steps are the initial phosphorylation of Carbovir to its monophosphate and the subsequent phosphorylation of the monophosphate to the diphosphate (B83284).

The enzyme 5'-nucleotidase is responsible for the first phosphorylation step, and it preferentially acts on the (-)-enantiomer of Carbovir.[1] Subsequently, guanylate kinase (GMP kinase) catalyzes the phosphorylation of Carbovir monophosphate. This step is highly stereoselective, with the (-)-enantiomer of Carbovir monophosphate being a vastly more efficient substrate than the (+)-enantiomer.[1] In contrast, the phosphorylation of the diphosphate to the triphosphate, as well as the inhibitory activity of the triphosphate on HIV-1 RT, show little to no stereoselectivity.[1] Therefore, the differential phosphorylation by cellular enzymes is the primary determinant of the stereoselective antiviral activity of Carbovir.[1]

Quantitative Analysis of Stereoselectivity

The profound difference in the efficiency of phosphorylation between the two enantiomers of Carbovir monophosphate by GMP kinase is the most striking quantitative evidence for the basis of stereoselectivity.

EnantiomerSubstrate Efficiency for GMP Kinase (Relative)Reference
(-)-Carbovir Monophosphate~7,000x more efficient[1]
(+)-Carbovir MonophosphateBaseline[1]

While both enantiomers of this compound are inhibitors of HIV-1 reverse transcriptase, the vastly greater intracellular concentration of the (-)-enantiomer of the triphosphate ensures that it is the pharmacologically active agent.[1]

Mechanism of Action: Chain Termination

The active metabolite, (-)-Carbovir triphosphate, acts as a competitive inhibitor of HIV-1 reverse transcriptase.[2][3] It is a guanosine (B1672433) analogue and competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3] As this compound lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[2][3]

Experimental Protocols

Determination of Guanylate Kinase Activity (Coupled Enzyme Assay)

A common method to determine the activity of guanylate kinase is a coupled-enzyme kinetic assay. This assay links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

  • Guanylate kinase phosphorylates Carbovir monophosphate using ATP, producing Carbovir diphosphate and ADP.

  • Pyruvate (B1213749) kinase then uses the generated ADP and phosphoenolpyruvate (B93156) (PEP) to produce pyruvate and ATP.

  • Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the guanylate kinase activity.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • (-)-Carbovir monophosphate or (+)-Carbovir monophosphate (substrate)

  • Purified Guanylate Kinase

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add the Carbovir monophosphate enantiomer to be tested to the reaction mixture.

  • Initiate the reaction by adding a known amount of guanylate kinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.

Principle:

The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (e.g., [³H]-dTTP or a fluorescently labeled dNTP) into a new DNA strand synthesized by HIV-1 RT using a template-primer hybrid (e.g., poly(rA)-oligo(dT)). The amount of incorporated label is inversely proportional to the inhibitory activity of the compound.

Reagents:

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

  • HIV-1 Reverse Transcriptase (recombinant)

  • Template-Primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being labeled

  • (-)-Carbovir triphosphate or (+)-Carbovir triphosphate (inhibitor)

  • Trichloroacetic acid (TCA) for precipitation

  • Scintillation fluid (if using radiolabel)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.

  • Add varying concentrations of the this compound enantiomer to the reaction mixture.

  • Initiate the reaction by adding HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the precipitate and wash to remove unincorporated labeled dNTPs.

  • Quantify the amount of incorporated label using a scintillation counter or a fluorescence reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

metabolic_activation cluster_enantiomers Carbovir Enantiomers cluster_phosphorylation Intracellular Phosphorylation cluster_target Antiviral Target neg_carbovir (-)-Carbovir neg_cmp (-)-Carbovir Monophosphate neg_carbovir->neg_cmp 5'-Nucleotidase (Preferential) pos_carbovir (+)-Carbovir pos_cmp (+)-Carbovir Monophosphate pos_carbovir->pos_cmp 5'-Nucleotidase (Inefficient) neg_cdp (-)-Carbovir Diphosphate neg_cmp->neg_cdp Guanylate Kinase (~7000x more efficient) pos_cmp->neg_cdp Guanylate Kinase (Very Inefficient) neg_ctp (-)-Carbovir Triphosphate (Active) neg_cdp->neg_ctp NDPKs hiv_rt HIV-1 Reverse Transcriptase neg_ctp->hiv_rt Inhibition

Caption: Metabolic activation pathway of Carbovir enantiomers.

mechanism_of_action cluster_rt HIV-1 Reverse Transcription template Viral RNA Template rt_complex RT-Template-Primer Complex template->rt_complex primer DNA Primer primer->rt_complex dgtp dGTP (Natural Substrate) elongation DNA Chain Elongation dgtp->elongation cbtp (-)-Carbovir Triphosphate termination Chain Termination cbtp->termination rt_complex->elongation dGTP incorporation rt_complex->termination (-)-CBV-TP incorporation

Caption: Mechanism of action of (-)-Carbovir triphosphate.

experimental_workflow start Start: Prepare Reaction Mixture (Buffer, Template/Primer, dNTPs) add_inhibitor Add varying concentrations of This compound enantiomer start->add_inhibitor add_enzyme Initiate reaction with HIV-1 RT add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction and precipitate DNA (TCA) incubate->stop_reaction quantify Filter and quantify incorporated labeled dNTP stop_reaction->quantify analyze Calculate % Inhibition and determine IC50 quantify->analyze

Caption: Workflow for HIV-1 RT inhibition assay.

References

An In-depth Technical Guide on the Mechanism of Action of Carbovir Triphosphate on HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbovir (B1146969) triphosphate (CBV-TP), the active metabolite of the antiretroviral drug abacavir (B1662851), is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2][3] Its mechanism of action is twofold: it acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and as a DNA chain terminator upon incorporation into the nascent viral DNA.[4][5][6] This dual action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[7] This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the inhibitory action of carbovir triphosphate on HIV-1 RT.

Intracellular Activation of Abacavir

Abacavir, a carbocyclic nucleoside analogue, is a prodrug that must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound (CBV-TP).[6] This multi-step enzymatic conversion is a prerequisite for its antiretroviral activity.

cluster_cell Host Cell Abacavir Abacavir Carbovir Monophosphate Carbovir Monophosphate Abacavir->Carbovir Monophosphate Adenosine Phosphotransferase Carbovir Diphosphate Carbovir Diphosphate Carbovir Monophosphate->Carbovir Diphosphate Cytosolic Kinases This compound (CBV-TP) This compound (CBV-TP) Carbovir Diphosphate->this compound (CBV-TP) Cytosolic Kinases

Caption: Intracellular phosphorylation cascade of abacavir.

Dual Mechanism of HIV-1 Reverse Transcriptase Inhibition

This compound employs a dual mechanism to inhibit HIV-1 reverse transcriptase, ensuring robust suppression of viral replication.

Competitive Inhibition

As a structural analogue of dGTP, CBV-TP directly competes with the endogenous nucleotide for binding to the active site of HIV-1 RT.[6] This competition reduces the rate of viral DNA synthesis by limiting the availability of the natural substrate.

DNA Chain Termination

Upon successful competition and binding, HIV-1 RT incorporates carbovir monophosphate into the growing viral DNA strand.[4] However, the carbocyclic sugar moiety of carbovir lacks the 3'-hydroxyl group necessary for the formation of a 5'-3' phosphodiester bond with the subsequent deoxynucleotide.[6] This absence of a 3'-OH group results in the immediate termination of DNA chain elongation.[2][4][5]

cluster_inhibition Mechanism of Inhibition HIV-1 RT Active Site HIV-1 RT Active Site Viral DNA Synthesis Viral DNA Synthesis HIV-1 RT Active Site->Viral DNA Synthesis Incorporation of dGTP Chain Termination Chain Termination HIV-1 RT Active Site->Chain Termination Incorporation of CBV-MP dGTP (Natural Substrate) dGTP (Natural Substrate) dGTP (Natural Substrate)->HIV-1 RT Active Site Binds to CBV-TP (Inhibitor) CBV-TP (Inhibitor) CBV-TP (Inhibitor)->HIV-1 RT Active Site Competes for Binding Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

Caption: Dual inhibitory action of this compound.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been extensively characterized through pre-steady-state kinetic analyses. These studies provide key quantitative parameters that describe the binding affinity and incorporation rate of the inhibitor by HIV-1 RT.

ParameterWild-Type HIV-1 RTM184V Mutant HIV-1 RTDescriptionReference
Ki (μM) Similar to AZT-TP, ddGTP, and ddTTPNot specifiedInhibition constant, reflecting the binding affinity of the inhibitor.[4][8]
Kd (μM) Not specifiedNot specifiedDissociation constant, indicating the inhibitor's affinity for the enzyme.[6]
kpol (s-1) Lower than dGTPDecreased efficiency compared to WTRate of incorporation of the nucleotide analog.[1][3]
Incorporation Efficiency (kpol/Kd) Lower than dGTPDecreasedOverall efficiency of the inhibitor as a substrate for the enzyme.[1][3]

Mechanism of Resistance

The primary mechanism of clinical resistance to abacavir involves a single amino acid substitution in the HIV-1 RT enzyme, from methionine to valine at position 184 (M184V).[1][2][3] This mutation reduces the efficiency of carbovir monophosphate incorporation, thereby conferring resistance to the drug.[1][3] The M184V mutation creates steric hindrance within the enzyme's active site, which impedes the binding and incorporation of CBV-TP.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay quantifies the inhibitory effect of a compound on the activity of recombinant HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A)·oligo(dT) template/primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-streptavidin interaction, and the amount of incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

Methodology:

  • Plate Preparation: A 96-well streptavidin-coated microplate is used. The biotinylated poly(A)·oligo(dT) template/primer is immobilized in the wells.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer, dNTPs (including DIG-dUTP), and the test compound (this compound) at various concentrations.

  • Enzyme Addition and Incubation: Recombinant HIV-1 RT is added to the wells to initiate the reverse transcription reaction. The plate is incubated at 37°C.

  • Detection:

    • The wells are washed to remove unincorporated nucleotides.

    • An HRP-conjugated anti-DIG antibody is added and incubated.

    • After another wash step, a substrate for HRP (e.g., ABTS) is added, leading to a colorimetric reaction.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.[9][10][11][12]

cluster_workflow RT Inhibition Assay Workflow Immobilize Template/Primer Immobilize Template/Primer Prepare Reaction Mix Prepare Reaction Mix Immobilize Template/Primer->Prepare Reaction Mix Add HIV-1 RT Add HIV-1 RT Prepare Reaction Mix->Add HIV-1 RT Incubate Incubate Add HIV-1 RT->Incubate Wash Wash Incubate->Wash Add Anti-DIG-HRP Add Anti-DIG-HRP Wash->Add Anti-DIG-HRP Wash_2 Wash Add Anti-DIG-HRP->Wash_2 Add Substrate Add Substrate Wash_2->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance

Caption: Workflow for an ELISA-based RT inhibition assay.

Chain Termination Assay

This assay directly demonstrates the ability of a nucleotide analogue to terminate DNA synthesis.

Principle: A specific RNA or DNA template and a complementary primer are used. The extension of the primer by HIV-1 RT in the presence of dNTPs and the chain-terminating nucleotide analogue (this compound) is analyzed by gel electrophoresis.

Methodology:

  • Reaction Setup: Four separate reaction mixtures are prepared, each containing the template-primer hybrid, HIV-1 RT, and all four dNTPs. One of the four dideoxynucleotides (ddNTPs) is added to each reaction to serve as a control for sequencing. A fifth reaction is set up with all four dNTPs and this compound.

  • Primer Labeling: The primer is typically radiolabeled (e.g., with 32P) at its 5' end to allow for visualization of the extension products.

  • Enzyme Reaction: The reactions are initiated by the addition of HIV-1 RT and incubated.

  • Gel Electrophoresis: The reactions are stopped, and the DNA products are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film. The positions of the terminated DNA fragments indicate the specific nucleotide at which termination occurred. For this compound, termination is expected at positions corresponding to guanine (B1146940) in the template strand.[5]

Conclusion

This compound exhibits a potent and specific inhibitory effect on HIV-1 reverse transcriptase through a dual mechanism of competitive inhibition and DNA chain termination. Its efficacy is well-characterized by kinetic studies, and its primary resistance pathway is understood at the molecular level. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other nucleoside reverse transcriptase inhibitors in the ongoing effort to develop more effective antiretroviral therapies.

References

The Cellular Odyssey of Carbovir: An In-depth Guide to its Uptake and Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbovir (B1146969), a carbocyclic guanosine (B1672433) analogue, is a potent reverse transcriptase inhibitor that has been a subject of significant interest in the development of antiretroviral therapies. Its efficacy is critically dependent on its intracellular conversion to the active triphosphate metabolite, Carbovir triphosphate (CBV-TP). This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathway of Carbovir, detailing the enzymatic processes, stereoselectivity, and quantitative aspects of its activation. Furthermore, it outlines the experimental protocols for the quantification of Carbovir and its phosphorylated metabolites within the cell.

Cellular Uptake of Carbovir

The entry of Carbovir into target cells, such as human T-lymphoblastoid CEM cells, is a crucial first step in its antiviral activity. The influx of Carbovir is a carrier-mediated process, primarily utilizing nucleobase and nucleoside transporters. The transport kinetics exhibit stereoselectivity, with different affinities and maximal transport velocities for the (-) and (+) enantiomers of Carbovir.

Table 1: Kinetic Parameters of Carbovir Enantiomer Influx in Human Erythrocytes

EnantiomerTransporterK_m_ (mM)V_max_ (pmol/s/5 µL cells)
(-)-Carbovir (B125634)Nucleobase Carrier0.1217
Nucleoside Transporter~24-fold higher than (+)-CBV
(+)-CarbovirNucleobase Carrier1.9140
Nucleoside Transporter~2N/A

Data compiled from studies on human erythrocytes, which provide a model for carrier-mediated transport.[1]

The influx of the antivirally active (-)-enantiomer via the nucleobase carrier is characterized by a lower K_m_ value, indicating a higher affinity for the transporter compared to the (+)-enantiomer.[1]

The Metabolic Activation Cascade: A Three-Step Phosphorylation

Once inside the cell, Carbovir must undergo a series of three sequential phosphorylation steps to be converted into its pharmacologically active form, this compound. This metabolic activation is catalyzed by host cellular kinases and is a highly stereoselective process, strongly favoring the (-) enantiomer of Carbovir.

The metabolic pathway can be visualized as follows:

Carbovir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carbovir_ext (-)-Carbovir Carbovir_int (-)-Carbovir Carbovir_ext->Carbovir_int Nucleoside/ Nucleobase Transporters CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir_int->CBV_MP 5'-Nucleotidase (Rate-limiting) CBV_DP Carbovir Diphosphate (B83284) (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase HIV Reverse\nTranscriptase\nInhibition HIV Reverse Transcriptase Inhibition CBV_TP->HIV Reverse\nTranscriptase\nInhibition Inhibits

Diagram 1: Intracellular metabolic activation of (-)-Carbovir.
Step 1: Formation of Carbovir Monophosphate (CBV-MP)

The initial and rate-limiting step in the metabolic cascade is the phosphorylation of Carbovir to Carbovir monophosphate (CBV-MP). This reaction is catalyzed by a cytosolic 5'-nucleotidase. A critical aspect of this step is its profound stereoselectivity. The 5'-nucleotidase exclusively phosphorylates the (-)-enantiomer of Carbovir, while the (+)-enantiomer is not a substrate for this enzyme. This enzymatic selectivity is the primary reason why only (-)-Carbovir exhibits significant antiviral activity.

Step 2: Formation of Carbovir Diphosphate (CBV-DP)

Carbovir monophosphate is subsequently phosphorylated to Carbovir diphosphate (CBV-DP) by guanylate kinase. This step also demonstrates a high degree of stereoselectivity. (-)-Carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+)-enantiomer.

Step 3: Formation of this compound (CBV-TP)

The final phosphorylation step, the conversion of CBV-DP to the active this compound (CBV-TP), is catalyzed by nucleoside diphosphate kinase. While this step also shows a preference for the (-)-enantiomer, the stereoselectivity is less pronounced compared to the initial two phosphorylation events.

Table 2: Stereoselectivity of Enzymes in Carbovir Phosphorylation

Enzymatic StepEnzymeSubstrateRelative Efficiency
Carbovir -> CBV-MP5'-Nucleotidase(-)-CarbovirActive
(+)-CarbovirInactive
CBV-MP -> CBV-DPGuanylate Kinase(-)-Carbovir-MPHigh
(+)-Carbovir-MPVery Low
CBV-DP -> CBV-TPNucleoside Diphosphate Kinase(-)-Carbovir-DPPreferred
(+)-Carbovir-DPLower

Intracellular Concentrations and Half-life of this compound

The sustained intracellular concentration of the active CBV-TP is a key determinant of the antiviral efficacy of Carbovir. Studies in human peripheral blood mononuclear cells (PBMCs) have provided insights into the persistence of CBV-TP.

Table 3: Intracellular Half-life of this compound

Cell TypeMetaboliteHalf-life (t_1/2_)
CEM cellsThis compound (CBV-TP)2.5 hours

This value provides an estimate of the duration of the antiviral effect after the removal of the extracellular drug.[2]

Experimental Protocols: Quantification of Intracellular this compound

The accurate measurement of intracellular CBV-TP is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for this quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of intracellular metabolites, chromatographic separation of CBV-TP from other cellular components, and its sensitive and specific detection by mass spectrometry.

Materials
  • CEM cells

  • (-)-Carbovir

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Internal standard (e.g., a stable isotope-labeled CBV-TP)

  • HPLC system with a reverse-phase or anion-exchange column

  • Tandem mass spectrometer

Experimental Workflow

The general workflow for the quantification of intracellular CBV-TP is depicted below:

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (CEM cells + Carbovir) Cell_Harvesting 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvesting Metabolite_Extraction 3. Metabolite Extraction (e.g., cold methanol) Cell_Harvesting->Metabolite_Extraction Sample_Processing 4. Sample Processing (Centrifugation, Supernatant collection) Metabolite_Extraction->Sample_Processing LC_MS_Analysis 5. LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Diagram 2: Workflow for intracellular this compound quantification.
Detailed Procedure

  • Cell Culture and Treatment: Culture CEM cells to the desired density. Treat the cells with a known concentration of (-)-Carbovir for a specified period.

  • Cell Harvesting and Counting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove extracellular drug. Determine the cell number for normalization of the results.

  • Metabolite Extraction: Resuspend the cell pellet in a precise volume of ice-cold extraction solution (e.g., 60-80% methanol or acid). This step quenches enzymatic activity and lyses the cells, releasing the intracellular metabolites. An internal standard should be added at this stage to correct for extraction efficiency and matrix effects.

  • Sample Processing: Incubate the cell lysate on ice to allow for complete protein precipitation. Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the metabolites. The supernatant may be dried and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the processed sample onto an appropriate HPLC column (e.g., C18 reverse-phase or an anion-exchange column) to separate CBV-TP from other nucleotides and cellular components. A gradient elution with a suitable mobile phase is typically used.

    • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in negative ion mode and uses multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for both CBV-TP and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis and Quantification: A standard curve is generated using known concentrations of CBV-TP. The concentration of CBV-TP in the cell extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final intracellular concentration is then calculated and normalized to the cell number (e.g., pmol/10^6 cells).

Conclusion

The cellular uptake and subsequent three-step phosphorylation of Carbovir are critical determinants of its antiviral activity. The profound stereoselectivity of the initial phosphorylation steps, favoring the (-)-enantiomer, is the molecular basis for its specific therapeutic action. Understanding the quantitative aspects of Carbovir metabolism, including transport kinetics and intracellular triphosphate concentrations, is paramount for optimizing its clinical use and for the development of next-generation nucleoside reverse transcriptase inhibitors. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately quantify the intracellular levels of the active metabolite, this compound, thereby facilitating further investigations into its pharmacology and mechanism of action.

References

Structural Analysis of Carbovir Triphosphate Binding to HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the structural and kinetic aspects of Carbovir (B1146969) triphosphate (CBV-TP) binding to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). CBV-TP, the active metabolite of the prodrug Abacavir, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in antiretroviral therapy. This document details the mechanism of action, the kinetic parameters governing the interaction with wild-type and mutant RT, and the structural basis for drug resistance. Experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

HIV-1 Reverse Transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This essential function makes it a prime target for antiretroviral drugs. Carbovir triphosphate (CBV-TP) is a guanosine (B1672433) analogue that acts as a competitive inhibitor of HIV-1 RT.[2][3] Upon incorporation into the nascent DNA chain, its lack of a 3'-hydroxyl group leads to chain termination, thereby halting viral DNA synthesis.[3] Understanding the precise molecular interactions between CBV-TP and HIV-1 RT is paramount for the development of more effective and durable antiretroviral therapies.

Mechanism of Action

The inhibitory action of CBV-TP is a multi-step process that begins with the intracellular activation of its prodrug, Abacavir.

Metabolic Activation of Abacavir

Abacavir is administered as a prodrug and must be phosphorylated intracellularly to its active triphosphate form. This process involves a series of enzymatic reactions.

Abacavir Abacavir CBV_MP Carbovir Monophosphate Abacavir->CBV_MP Adenosine phosphotransferase CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Guanylate kinase CBV_TP This compound (Active) CBV_DP->CBV_TP Nucleoside diphosphate kinase

Caption: Intracellular activation of Abacavir to this compound.

Competitive Inhibition and Chain Termination

CBV-TP, as a structural analogue of deoxyguanosine triphosphate (dGTP), competes for the active site of HIV-1 RT. Once bound, the enzyme incorporates Carbovir monophosphate (CBV-MP) into the growing DNA strand. However, the carbocyclic sugar mimic in CBV-TP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.

cluster_0 HIV-1 RT Active Site RT_DNA RT-DNA Complex Competition Competition for Binding RT_DNA->Competition dGTP dGTP (Natural Substrate) dGTP->Competition CBV_TP CBV-TP (Inhibitor) CBV_TP->Competition Incorporation Incorporation into DNA Strand Competition->Incorporation Elongation DNA Elongation Incorporation->Elongation dGTP Termination Chain Termination Incorporation->Termination CBV-TP

Caption: Mechanism of competitive inhibition and chain termination by CBV-TP.

Quantitative Analysis of CBV-TP Binding

The interaction between CBV-TP and HIV-1 RT has been characterized using pre-steady-state kinetics, which allows for the determination of key kinetic parameters.[2] While precise values from a single comprehensive study are not publicly available, the literature consistently indicates that CBV-TP is a relatively inefficient substrate for wild-type (WT) HIV-1 RT compared to the natural substrate, dGTP.[2]

The emergence of drug resistance, most notably through the M184V mutation in the RT enzyme, further diminishes the efficacy of CBV-TP.[2] This mutation leads to a significant decrease in the incorporation efficiency of the inhibitor.[2]

Table 1: Summary of Kinetic Parameters for CBV-TP Interaction with HIV-1 RT

ParameterWild-Type (WT) RTM184V Mutant RTReference
Binding Affinity (Kd) Lower affinity than dGTPFurther reduced affinity compared to WT[2]
Rate of Incorporation (kpol) Significantly lower than for dGTPSubstantially decreased compared to WT[2]
Incorporation Efficiency (kpol/Kd) Relatively lowMarkedly reduced[2]
Inhibition Constant (Ki) Potent inhibitorIncreased Ki (reduced potency)[4]

Note: The table provides a qualitative summary based on available literature. Specific quantitative values may vary between studies.

Structural Basis of Binding and Resistance

While a high-resolution crystal structure of CBV-TP in complex with HIV-1 RT is not currently available in the Protein Data Bank (PDB), structural insights can be gleaned from models of the RT active site with bound substrates and from molecular modeling studies. The active site is located in the p66 subunit of the heterodimeric enzyme.

The M184V mutation is a key determinant of resistance to Abacavir. The substitution of the larger methionine residue with the smaller, β-branched valine at position 184 is thought to sterically hinder the accommodation of CBV-TP in the active site, thereby reducing its incorporation efficiency.

cluster_0 Wild-Type RT Active Site cluster_1 M184V Mutant RT Active Site WT_RT M184 CBV_TP_WT CBV-TP WT_RT->CBV_TP_WT Favorable Interaction (Allows Binding) M184V_RT V184 CBV_TP_Mut CBV-TP M184V_RT->CBV_TP_Mut Steric Hindrance (Reduced Binding)

Caption: Proposed effect of the M184V mutation on CBV-TP binding.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of CBV-TP Incorporation

This method is used to determine the kinetic parameters of a single nucleotide incorporation event.

Objective: To measure the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for CBV-TP.

Materials:

  • Purified recombinant HIV-1 RT (WT and/or mutant)

  • 5'-32P-labeled DNA primer annealed to a DNA or RNA template

  • This compound (CBV-TP) and deoxyguanosine triphosphate (dGTP) solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 5 mM DTT)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager system

Workflow:

Start Start Mix Rapidly mix RT/DNA complex with CBV-TP or dGTP Start->Mix Incubate Incubate for short time intervals (milliseconds) Mix->Incubate Quench Quench reaction with EDTA Incubate->Quench Separate Separate products by denaturing PAGE Quench->Separate Quantify Quantify product formation using a phosphorimager Separate->Quantify Analyze Analyze data to determine Kd and kpol Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for pre-steady-state kinetic analysis.

Procedure:

  • A pre-incubated complex of HIV-1 RT and the 32P-labeled primer/template duplex is rapidly mixed with a solution containing varying concentrations of CBV-TP or dGTP in a rapid quench-flow instrument.

  • The reaction is allowed to proceed for a series of short time intervals (e.g., 10 ms (B15284909) to 500 ms).

  • The reaction is stopped by quenching with EDTA.

  • The reaction products are separated by size using denaturing PAGE.

  • The amount of extended primer is quantified using a phosphorimager.

  • The concentration of product formed is plotted against time, and the data are fitted to a single-exponential equation to determine the observed rate of incorporation (kobs) for each substrate concentration.

  • The kobs values are then plotted against the substrate concentration, and the resulting hyperbola is fitted to the following equation to determine Kd and kpol: kobs = (kpol * [dNTP]) / (Kd + [dNTP])

Determination of IC50 using a Colorimetric RT Assay

This method provides a high-throughput means to assess the inhibitory potential of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBV-TP.

Materials:

  • Recombinant HIV-1 RT

  • This compound (CBV-TP)

  • Colorimetric RT assay kit (containing reaction buffer, template/primer, dNTP mix with labeled dUTP, streptavidin-coated plates, wash buffer, detection antibody-enzyme conjugate, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of CBV-TP.

  • In a microplate, set up reactions containing the reaction mix, HIV-1 RT, and the different concentrations of CBV-TP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

  • Transfer the reaction mixtures to a streptavidin-coated plate to capture the newly synthesized, labeled DNA.

  • Wash the plate to remove unbound reagents.

  • Add the antibody-enzyme conjugate (e.g., anti-digoxigenin-HRP) and incubate.

  • Wash the plate to remove the unbound conjugate.

  • Add the colorimetric substrate and allow the color to develop.

  • Add a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each CBV-TP concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The structural and kinetic analysis of this compound's interaction with HIV-1 Reverse Transcriptase provides a clear understanding of its mechanism of action and the basis of drug resistance. While CBV-TP is a potent chain-terminating inhibitor, its effectiveness is limited by a relatively low incorporation efficiency, which is further compromised by the M184V mutation. The detailed experimental protocols provided herein offer a framework for the continued investigation of NRTIs and the development of novel inhibitors that can overcome existing resistance mechanisms. Future work to obtain a high-resolution crystal structure of the CBV-TP:RT complex would provide invaluable insights for structure-based drug design.

References

In Vivo Stability and Half-Life of Carbovir Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and intracellular half-life of Carbovir (B1146969) triphosphate (CBV-TP), the active antiviral anabolite of the prodrug Abacavir (B1662851). Understanding the persistence of CBV-TP within target cells is critical for optimizing dosing regimens, predicting therapeutic efficacy, and elucidating mechanisms of drug action and resistance. This document details the metabolic activation pathway of Carbovir, presents quantitative data on the intracellular half-life of CBV-TP, and outlines the experimental protocols employed for its determination.

In Vivo Stability and Half-Life of Carbovir Triphosphate

This compound is the pharmacologically active metabolite of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2] As a prodrug, Abacavir must undergo intracellular phosphorylation to yield CBV-TP, which then acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator during viral DNA synthesis.[3][4][5] The intracellular stability and half-life of CBV-TP are key determinants of its sustained antiviral activity.

The intracellular half-life of this compound has been determined in human peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV. In a study involving HIV-infected subjects, the median intracellular half-life of CBV-TP was found to be 18 hours, with a range of 12 to 19 hours.

Quantitative Data Summary
ParameterCell TypeValueReference
Intracellular Half-lifePeripheral Blood Mononuclear Cells (PBMCs)18 hours (median); 12-19 hours (range)[6]
Intracellular Half-lifeCEM cells (T-lymphoblastoid cell line)2.5 hours[7][8]

Metabolic Activation Pathway of Carbovir

The conversion of Abacavir to its active triphosphate form is a multi-step enzymatic process that occurs within the cytoplasm of host cells.[3][9][10] This pathway involves three key phosphorylation steps mediated by cellular kinases.

  • Abacavir to Abacavir Monophosphate: The initial phosphorylation is catalyzed by adenosine (B11128) phosphotransferase, which adds a phosphate (B84403) group to Abacavir, forming Abacavir monophosphate.[3][9]

  • Abacavir Monophosphate to Carbovir Monophosphate: Subsequently, a cytosolic deaminase converts Abacavir monophosphate to Carbovir monophosphate (CBV-MP).[3][9]

  • Carbovir Monophosphate to Carbovir Diphosphate (B83284) and Triphosphate: CBV-MP is then further phosphorylated by cellular kinases to Carbovir diphosphate (CBV-DP) and finally to the active this compound (CBV-TP).[9]

Metabolic_Pathway Abacavir Abacavir Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir Monophosphate (CBV-MP) Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_DP Carbovir Diphosphate (CBV-DP) Carbovir_MP->Carbovir_DP Cellular kinases Carbovir_TP This compound (CBV-TP) Carbovir_DP->Carbovir_TP Cellular kinases

Metabolic activation of Abacavir to this compound.

Experimental Protocols

The determination of the intracellular half-life of this compound involves a series of meticulous experimental procedures, from the isolation of target cells to the sensitive quantification of the analyte.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood is density gradient centrifugation.[11][12][13][14][15]

  • Blood Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (e.g., heparin).

  • Dilution: The blood is diluted with an equal volume of a balanced salt solution, such as phosphate-buffered saline (PBS).[11][15]

  • Layering: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.[11][12]

  • Centrifugation: The tubes are centrifuged, which separates the blood components into distinct layers. The PBMC layer, appearing as a white, cloudy interface, is located between the plasma and the density gradient medium.[11][13]

  • Harvesting and Washing: The PBMC layer is carefully aspirated and washed with PBS to remove platelets and other contaminants.[13][14]

  • Cell Counting and Viability: The isolated PBMCs are counted, and their viability is assessed, typically using a trypan blue exclusion assay.[13][14]

Intracellular Extraction of this compound
  • Cell Lysis: A known number of PBMCs are lysed to release the intracellular contents. A common method involves resuspending the cell pellet in a cold extraction solution, such as 70% methanol.[16][17]

  • Protein Precipitation: To remove proteins that can interfere with subsequent analysis, a protein precipitation step is often included. This can be achieved by adding a cold organic solvent like acetonitrile.[17]

  • Centrifugation and Supernatant Collection: The mixture is centrifuged at high speed to pellet the precipitated proteins and cell debris. The supernatant, containing the intracellular nucleotides, is carefully collected for analysis.[17]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleotide triphosphates.[16][18][19][20]

  • Chromatographic Separation: The cell extract is injected into a high-performance liquid chromatography (HPLC) system. A specialized column, such as a porous graphitic carbon column, is often used to separate CBV-TP from other endogenous nucleotides.[16] The separation is achieved by using a mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.[16][19]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer is set to selectively detect and fragment the CBV-TP molecules (multiple reaction monitoring mode), allowing for highly specific and sensitive quantification.[16][19]

  • Data Analysis and Half-Life Calculation: The concentration of CBV-TP in PBMCs is measured at various time points after the administration of Abacavir. The intracellular half-life is then calculated by fitting the concentration-time data to a pharmacokinetic model, typically a one-compartment model with first-order elimination. The half-life (t½) is determined using the formula: t½ = 0.693 / k, where k is the elimination rate constant.[21][22][23][24]

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analyte Extraction cluster_2 Quantification & Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Cell_Lysis Cell Lysis (e.g., 70% Methanol) Cell_Counting->Cell_Lysis Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Half_Life_Calc Half-Life Calculation Data_Analysis->Half_Life_Calc

Workflow for determining the intracellular half-life of CBV-TP.

Conclusion

The in vivo stability of this compound, characterized by its intracellular half-life, is a crucial pharmacokinetic parameter that influences the efficacy of Abacavir-containing antiretroviral regimens. The median half-life of 18 hours in PBMCs supports once-daily dosing of Abacavir. The metabolic activation of Abacavir to CBV-TP is an efficient intracellular process mediated by host cell kinases. The experimental protocols outlined in this guide, centered around PBMC isolation and LC-MS/MS quantification, provide a robust framework for the continued investigation of the intracellular pharmacology of nucleoside reverse transcriptase inhibitors. A thorough understanding of these principles is essential for the development of new antiretroviral agents and the optimization of existing therapeutic strategies.

References

An In-depth Technical Guide to the Pharmacokinetics of Carbovir Triphosphate in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular pharmacokinetics of Carbovir (B1146969) triphosphate (CBV-TP), the active antiviral metabolite of the prodrug Abacavir (B1662851). Understanding the formation, accumulation, and decay of CBV-TP in different cell types is crucial for optimizing antiretroviral therapies and developing novel nucleoside reverse transcriptase inhibitors (NRTIs). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant cellular pathways to facilitate further research and drug development in this area.

Introduction

Carbovir, a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, requires intracellular phosphorylation to its 5'-triphosphate form, Carbovir triphosphate (CBV-TP), to exert its anti-HIV activity.[1] This process is primarily carried out by host cellular enzymes. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and leads to chain termination upon incorporation into viral DNA.[1] The antiviral efficacy of Carbovir is therefore directly dependent on the intracellular concentrations of CBV-TP. This guide explores the pharmacokinetic properties of CBV-TP in various relevant cell lines, including T-lymphoblastoid cell lines and macrophages, which are primary targets of HIV infection.

Quantitative Pharmacokinetic Data of this compound

The intracellular pharmacokinetics of this compound can vary significantly between different cell types, influencing the drug's efficacy. While extensive data from primary human cells (PBMCs) is available, specific pharmacokinetic parameters in cultured cell lines are less commonly reported. The following table summarizes the available quantitative data for CBV-TP in different cell lines.

Cell LineDrug AdministeredConcentrationTime Point(s)Intracellular CBV-TP Concentration (fmol/106 cells)Half-life (t1/2)Other PK ParametersReference(s)
CEM (-)-Carbovir10 µM2, 4, 8, 24 hours200 - 1000 (peak at 4-8h)2.5 hours-[2]
Peripheral Blood Mononuclear Cells (PBMCs) Abacavir (in vivo)600 mg QDSteady StateCmax: ~350, Cτ: ~15012 - 20 hoursAUC0-24: ~5000 h*fmol/106 cells[3][4]

Experimental Protocols

Accurate determination of intracellular CBV-TP concentrations requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Drug Incubation
  • Cell Lines:

    • CEM, MT-4, H9: These are human T-lymphoblastoid cell lines susceptible to HIV infection. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.[5]

    • Monocyte-Derived Macrophages (MDMs): Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages by culturing for 5-7 days in DMEM supplemented with 10% human serum and M-CSF.[6]

  • Drug Incubation:

    • Seed cells at a density of 0.5 - 1 x 106 cells/mL.

    • Add Carbovir or Abacavir to the culture medium at the desired concentrations.

    • Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to determine the time course of CBV-TP formation and elimination.

Intracellular Nucleotide Extraction

This protocol is crucial for isolating the phosphorylated metabolites of Carbovir from the cellular matrix.

  • Cell Harvesting and Counting:

    • At each time point, harvest approximately 10 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Accurately count the number of cells in an aliquot of the cell suspension for normalization of the results.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 500 µL of ice-cold 70% methanol.[7]

    • Vortex vigorously for 30 seconds to lyse the cells.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant containing the intracellular nucleotides to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular nucleotides.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A porous graphitic carbon or a C18 reversed-phase column with an ion-pairing agent.[2]

    • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBV-TP and an internal standard are monitored.

      • Example Transition for CBV-TP: m/z 488 -> m/z 151 (This is an illustrative example, and optimal transitions should be determined empirically).

  • Quantification:

    • A standard curve is generated using known concentrations of a this compound analytical standard.

    • An internal standard (e.g., a stable isotope-labeled version of CBV-TP) is added to all samples and standards to correct for variations in extraction efficiency and matrix effects.

    • The concentration of CBV-TP in the cell extracts is determined by interpolating the peak area ratio of the analyte to the internal standard on the standard curve.

    • The final intracellular concentration is expressed as femtomoles (fmol) per 106 cells.[3]

Signaling Pathways and Logical Relationships

The intracellular metabolism of Carbovir is a multi-step enzymatic process. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Carbovir_Anabolic_Pathway Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP  5'-Nucleotidase (rate-limiting) CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP  Guanylate Kinase CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP  Nucleoside Diphosphate  Kinase Inhibition Inhibition of HIV Reverse Transcriptase CBV_TP->Inhibition

Anabolic pathway of Carbovir to its active triphosphate form.

Carbovir_Catabolic_Pathway CBV_TP This compound (CBV-TP) CBV_DP Carbovir Diphosphate (CBV-DP) CBV_TP->CBV_DP  Nucleotidases CBV_MP Carbovir Monophosphate (CBV-MP) CBV_DP->CBV_MP  Nucleotidases Carbovir Carbovir CBV_MP->Carbovir  5'-Nucleotidase  (reverse reaction) Guanine_analog Guanine Analog (inactive) Carbovir->Guanine_analog  Purine Nucleoside  Phosphorylase (PNP)

Potential catabolic pathway of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., CEM, MT-4, H9, Macrophages) Drug_Incubation 2. Drug Incubation (Carbovir at various time points) Cell_Culture->Drug_Incubation Cell_Harvesting 3. Cell Harvesting and Washing Drug_Incubation->Cell_Harvesting Cell_Lysis 4. Cell Lysis and Nucleotide Extraction (e.g., with 70% Methanol) Cell_Harvesting->Cell_Lysis LC_MS_Analysis 5. LC-MS/MS Analysis (Quantification of CBV-TP) Cell_Lysis->LC_MS_Analysis Data_Analysis 6. Data Analysis (Pharmacokinetic Modeling) LC_MS_Analysis->Data_Analysis

Experimental workflow for determining this compound pharmacokinetics.

Conclusion

The intracellular pharmacokinetics of this compound are a critical determinant of its antiviral activity. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the accurate measurement of intracellular CBV-TP, and visual representations of the relevant metabolic pathways and experimental workflows. While data in specific cell lines remains somewhat limited, the methodologies outlined here provide a robust framework for researchers to conduct further investigations. A deeper understanding of the cell-type-specific differences in Carbovir metabolism will be invaluable for the development of more effective and safer antiretroviral therapies.

References

A Tale of Two Enantiomers: A Technical Deep Dive into the Differential Activity of (+)- and (-)-Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbovir (B1146969), a carbocyclic nucleoside analogue of 2',3'-didehydro-2',3'-dideoxyguanosine, stands as a notable example of stereochemistry's profound impact on antiviral activity. While racemic Carbovir shows promise, its therapeutic efficacy is overwhelmingly attributed to its (-)-enantiomer. This technical guide elucidates the molecular basis for this disparity, focusing on the journey from the prodrug to the active triphosphate form and its subsequent interaction with the primary target, HIV-1 reverse transcriptase (RT). Through a comprehensive review of experimental data and methodologies, we will dissect the critical role of cellular enzymes in dictating the stereoselective antiviral action of Carbovir.

The Crux of the Matter: Stereoselective Phosphorylation

The journey of Carbovir from a prodrug to an active antiviral agent is a multi-step intracellular process of phosphorylation. It is within this metabolic pathway that the fates of the (+) and (-) enantiomers dramatically diverge. The consensus from multiple studies is that the differential antiviral activity is not due to the target enzyme's preference, but rather the cell's own enzymatic machinery.[1]

The key to understanding the superior activity of (-)-Carbovir lies in its efficient conversion to (-)-Carbovir triphosphate ((-)-CBV-TP), the active metabolite. In stark contrast, the intracellular phosphorylation of (+)-Carbovir is significantly hindered, leading to negligible formation of its active triphosphate form.[2]

The Rate-Limiting Step: Monophosphorylation

The initial and most critical step in the activation cascade is the conversion of Carbovir to its monophosphate derivative. This reaction is catalyzed by a cytosolic 5'-nucleotidase. This enzyme exhibits a remarkable degree of stereoselectivity, efficiently phosphorylating (-)-Carbovir while acting as a poor catalyst for the phosphorylation of (+)-Carbovir.[1]

Subsequent Phosphorylation Steps

The stereochemical preference continues in the subsequent phosphorylation steps. Guanylate kinase, responsible for converting the monophosphate to the diphosphate, is significantly more efficient with (-)-Carbovir monophosphate as a substrate.[1] Furthermore, nucleoside-diphosphate kinase, which catalyzes the final phosphorylation to the active triphosphate, also preferentially acts on the (-)-enantiomer.[1]

The following table summarizes the enzymatic preferences in the phosphorylation cascade:

Phosphorylation StepEnzymeSubstrate Preference
Carbovir -> Carbovir MonophosphateCytosolic 5'-NucleotidaseStrong preference for (-)-Carbovir
Carbovir Monophosphate -> Carbovir DiphosphateGuanylate KinaseStrong preference for (-)-Carbovir Monophosphate
Carbovir Diphosphate -> Carbovir TriphosphateNucleoside-Diphosphate KinasePreference for (-)-Carbovir Diphosphate

Interaction with HIV-1 Reverse Transcriptase: A Surprising Lack of Enantioselectivity

Once phosphorylated, the active triphosphate forms of both enantiomers, (+)-CBV-TP and (-)-CBV-TP, function as competitive inhibitors of HIV-1 reverse transcriptase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[3][4] Upon incorporation into the growing viral DNA chain, they act as chain terminators due to the absence of a 3'-hydroxyl group, a crucial component for the formation of the next phosphodiester bond.[3][5]

Interestingly, studies have shown that both (+)-CBV-TP and (-)-CBV-TP are substrates and inhibitors of HIV-1 RT.[1] This indicates that the viral polymerase itself does not exhibit a strong preference for either enantiomer of the active triphosphate. The profound difference in the overall antiviral efficacy of the parent Carbovir enantiomers is therefore almost exclusively attributable to the stereoselective nature of the cellular phosphorylation pathway.[1]

The following table summarizes the antiviral activity of the Carbovir enantiomers in cell-based assays, highlighting the dramatic difference in their effective concentrations:

CompoundCell LineEC50 (µM)Cytotoxicity (IC50, µM)Therapeutic Index (IC50/EC50)
(-)-CarbovirMT-40.04>100>2500
JM0.1>100>1000
(+)-CarbovirMT-4>100>100<1

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. IC50 (50% inhibitory concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. Data compiled from a comparative analysis.[2]

Experimental Protocols

General Workflow for Determining Antiviral Activity and Cytotoxicity

The following diagram illustrates a typical workflow for assessing the antiviral efficacy and cytotoxicity of compounds like the Carbovir enantiomers.[2]

G cluster_0 Antiviral Activity Assay cluster_1 Cytotoxicity Assay A Plate cells (e.g., MT-4) B Add serial dilutions of Carbovir enantiomers A->B C Infect with HIV-1 B->C D Incubate for 4-5 days C->D E Assess cell viability (e.g., MTT assay) D->E F Calculate EC50 E->F L Therapeutic Index (IC50/EC50) F->L Calculate Therapeutic Index G Plate cells (e.g., MT-4) H Add serial dilutions of Carbovir enantiomers G->H I Incubate for 4-5 days (no virus) H->I J Assess cell viability (e.g., MTT assay) I->J K Calculate IC50 J->K K->L

General workflow for determining antiviral activity and cytotoxicity.

MTT Assay Protocol:

  • Cell Plating: Seed a 96-well plate with a suitable T-lymphocyte cell line (e.g., MT-4) at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., (+)- and (-)-Carbovir) to the wells.

  • Virus Infection (for EC50): For antiviral activity assessment, infect the cells with a standardized amount of HIV-1. For cytotoxicity (IC50), no virus is added.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 and IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

The following diagram outlines the general principle of an in vitro assay to measure the inhibition of HIV-1 RT.

G cluster_0 Reaction Mixture RT HIV-1 Reverse Transcriptase Reaction Incubate at 37°C RT->Reaction Template RNA/DNA Template-Primer Template->Reaction dNTPs [3H]-dGTP + dATP, dCTP, dTTP dNTPs->Reaction CBVTP (+)- or (-)-CBV-TP (Inhibitor) CBVTP->Reaction Competitive Inhibition Termination Stop Reaction (e.g., TCA precipitation) Reaction->Termination Measurement Measure incorporated radioactivity Termination->Measurement Analysis Calculate Ki or IC50 Measurement->Analysis

Principle of an HIV-1 Reverse Transcriptase inhibition assay.

Protocol for Steady-State Kinetic Analysis:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a defined concentration of a template-primer (e.g., poly(rA)-oligo(dT)).

  • Enzyme and Substrate Addition: Add a known amount of purified recombinant HIV-1 RT to the reaction mixture. Initiate the reaction by adding a mixture of dNTPs, including a radiolabeled nucleotide (e.g., [3H]-dGTP), and varying concentrations of the inhibitor ((+)- or (-)-CBV-TP).

  • Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Precipitation: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA), to precipitate the newly synthesized DNA.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively to remove unincorporated radiolabeled nucleotides.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the inhibition constant (Ki) or the 50% inhibitory concentration (IC50) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic activation pathway of Carbovir and the subsequent mechanism of action of its triphosphate form.

G cluster_0 Intracellular Metabolism cluster_1 Mechanism of Action neg_Carbovir (-)-Carbovir neg_CBV_MP (-)-CBV-MP neg_Carbovir->neg_CBV_MP 5'-Nucleotidase (Efficient) pos_Carbovir (+)-Carbovir pos_CBV_MP (+)-CBV-MP pos_Carbovir->pos_CBV_MP 5'-Nucleotidase (Inefficient) neg_CBV_DP (-)-CBV-DP neg_CBV_MP->neg_CBV_DP Guanylate Kinase (Efficient) pos_CBV_DP (+)-CBV-DP pos_CBV_MP->pos_CBV_DP Guanylate Kinase (Very Inefficient) neg_CBV_TP (-)-CBV-TP neg_CBV_DP->neg_CBV_TP NDP Kinase (Preferred) pos_CBV_TP (+)-CBV-TP pos_CBV_DP->pos_CBV_TP NDP Kinase HIV_RT HIV-1 Reverse Transcriptase neg_CBV_TP->HIV_RT Competitive Inhibition pos_CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA incorporates into Viral_RNA Viral RNA Viral_RNA->Viral_DNA template for Chain_Termination Chain Termination Viral_DNA->Chain_Termination leads to

Metabolic activation and mechanism of action of Carbovir enantiomers.

Conclusion

The striking difference in the antiviral potency of (+)- and (-)-Carbovir is a classic illustration of the importance of stereochemistry in drug action. The evidence overwhelmingly points to the stereoselective phosphorylation by host cellular enzymes as the primary determinant of this difference. While both triphosphate enantiomers are capable of inhibiting HIV-1 reverse transcriptase, the inefficient intracellular activation of the (+)-enantiomer renders it essentially inactive as a prodrug. This in-depth understanding of the metabolic pathway and mechanism of action is crucial for the rational design and development of future antiviral nucleoside analogues. Further research focusing on a direct quantitative comparison of the inhibitory activities of the purified triphosphate enantiomers would provide the final piece of this intricate puzzle.

References

The Intracellular Journey of Abacavir: A Technical Guide to the Biosynthesis of Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Executive Summary

Abacavir (B1662851), a cornerstone of antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular activation to exert its therapeutic effect against the human immunodeficiency virus (HIV). This technical guide provides an in-depth exploration of the biosynthetic pathway that transforms the prodrug abacavir into its pharmacologically active metabolite, carbovir (B1146969) triphosphate (CBV-TP). Through a multi-step enzymatic cascade within the cytoplasm of host cells, abacavir undergoes a series of phosphorylation and deamination reactions. This document details the enzymes governing this transformation, presents available quantitative data on the pathway's kinetics and metabolite concentrations, and provides cited experimental protocols for the study of this critical metabolic activation. The included diagrams, generated using Graphviz (DOT language), offer a clear visual representation of the biosynthetic pathway and associated experimental workflows.

The Intracellular Activation Pathway of Abacavir

The conversion of abacavir to its active form, carbovir triphosphate, is a sequential three-step process mediated by host cellular enzymes, primarily occurring within peripheral blood mononuclear cells (PBMCs), a key target of HIV.[1]

Step 1: Phosphorylation of Abacavir to Abacavir Monophosphate

The initial and rate-limiting step in the activation of abacavir is its phosphorylation to abacavir 5'-monophosphate.[2] This reaction is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase .[3][4][5][6][7] This enzyme transfers a phosphate (B84403) group from adenosine triphosphate (ATP) to abacavir.

Step 2: Deamination of Abacavir Monophosphate to Carbovir Monophosphate

Following its formation, abacavir monophosphate is then deaminated by a cytosolic deaminase to yield carbovir 5'-monophosphate (CBV-MP).[3][4][5][6][7] This enzymatic step is crucial as it modifies the purine (B94841) base of the molecule. The enzyme responsible has been identified as N6-methyl-AMP/dAMP aminohydrolase, which effectively converts abacavir monophosphate.[8]

Step 3: Sequential Phosphorylation to Carbovir Diphosphate (B83284) and Triphosphate

Carbovir monophosphate undergoes two subsequent phosphorylation steps to form the active this compound. The first of these is the conversion of CBV-MP to carbovir 5'-diphosphate (CBV-DP), a reaction catalyzed by guanylate kinase (GUK1) .[3][4][5] This enzyme exhibits significant stereoselectivity, preferentially phosphorylating the desired (-)-enantiomer of carbovir monophosphate.[3]

Finally, various cellular kinases, including pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase, catalyze the phosphorylation of carbovir diphosphate to the active carbovir 5'-triphosphate (CBV-TP).[3]

Quantitative Data on Abacavir Metabolism

The following tables summarize the available quantitative data regarding the pharmacokinetics of abacavir and the intracellular concentrations of its active metabolite.

Table 1: Pharmacokinetic Properties of Abacavir

ParameterValueReference(s)
Bioavailability~83%[9][10]
Peak Plasma Concentration (Cmax) (300 mg dose)3.0 ± 0.89 µg/mL[9][10]
Area Under the Curve (AUC) (300 mg dose, 0-12h)6.02 ± 1.73 µg·hr/mL[9][10]
Plasma Half-life~1.5 - 2.0 hours[9][10]
Intracellular Half-life of CBV-TP>20 hours[9]

Table 2: Intracellular Concentrations of this compound (CBV-TP) in PBMCs

Dosing RegimenCmax (fmol/10⁶ cells)Cτ (fmol/10⁶ cells)AUC₀₋₂₄ (fmol·h/10⁶ cells)Reference(s)
300 mg Twice Daily330 ± 160120 ± 804890 ± 2200[11]
600 mg Once Daily656 ± 324133 ± 866470 ± 2940[11]

Cmax: Maximum concentration, Cτ: Trough concentration, AUC₀₋₂₄: Area under the concentration-time curve over 24 hours.

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxReference(s)
Guanylate Kinase (pig brain)(-)-Carbovir Monophosphate--
(+)-Carbovir Monophosphate--

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of this compound.

Quantification of Intracellular Abacavir Phosphates by LC-MS/MS

Objective: To measure the intracellular concentrations of abacavir monophosphate, diphosphate, and triphosphate in PBMCs.

Methodology: This method involves the isolation of PBMCs from whole blood, followed by cell lysis and extraction of the phosphorylated metabolites. The separation and quantification of the analytes are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[11][12]

  • Cell Lysis and Extraction: Lyse the isolated PBMCs with a cold methanol-based solution to precipitate proteins and extract the intracellular metabolites.[2][11]

  • Sample Preparation: Separate the supernatant containing the metabolites and evaporate to dryness. Reconstitute the sample in a suitable mobile phase.[2][13]

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a suitable HPLC column (e.g., anion-exchange or porous graphitic carbon) coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for sensitive and specific detection of the analytes.[2][13]

  • Quantification: Generate a standard curve with known concentrations of the respective phosphate standards to quantify the concentrations in the samples.[2]

In Vitro Kinase Assay

Objective: To determine the kinetic parameters (Km and Vmax) of the enzymes involved in the phosphorylation of abacavir and its intermediates.

Methodology: This assay measures the rate of the enzymatic reaction by incubating the purified enzyme with its substrate and co-factors and quantifying the product formation over time.

Protocol Outline for Guanylate Kinase:

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, KCl, MgCl₂, DTT, ATP, and a known concentration of carbovir monophosphate.[14]

  • Enzyme: Add purified recombinant human guanylate kinase to initiate the reaction.[14]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction at various time points by adding an acid or by heat inactivation.

  • Product Quantification: Quantify the amount of carbovir diphosphate formed using a suitable analytical method, such as HPLC or a coupled enzyme assay that measures ADP production.[14]

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Visualizing the Pathway and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the biosynthetic pathway of this compound and a general experimental workflow.

Abacavir_Metabolism cluster_cell Cytoplasm of Host Cell Abacavir Abacavir Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP Adenosine Phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP This compound (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular Kinases

Caption: Intracellular biosynthesis of this compound from Abacavir.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PBMC_Isolation PBMC Isolation Cell_Lysis Cell Lysis & Extraction PBMC_Isolation->Cell_Lysis Sample_Cleanup Sample Cleanup Cell_Lysis->Sample_Cleanup LC_MSMS LC-MS/MS Analysis Sample_Cleanup->LC_MSMS Injection Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of intracellular metabolites.

Conclusion

The intracellular conversion of abacavir to this compound is a complex yet efficient process that is fundamental to its antiviral activity. This technical guide has provided a comprehensive overview of this biosynthetic pathway, consolidating the current understanding of the enzymatic steps, quantitative aspects, and experimental methodologies. Further research to elucidate the specific kinetic parameters of all enzymes involved and the intracellular concentrations of the intermediate metabolites will provide a more complete picture of this critical drug activation pathway, potentially informing the development of next-generation antiretroviral therapies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Carbovir Triphosphate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As a guanosine (B1672433) analogue, CBV-TP exerts its antiviral activity by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[1] Upon integration, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP leads to the termination of DNA chain elongation, thereby halting viral replication.[1] These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of Carbovir triphosphate.

Mechanism of Action

The antiviral activity of this compound is initiated by the intracellular phosphorylation of its prodrug, Abacavir. Cellular enzymes convert Abacavir into CBV-TP, which then acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). By mimicking dGTP, it binds to the active site of the viral polymerase. Once incorporated into the growing viral DNA chain, its unique structure prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively terminating DNA synthesis.[1] This high selectivity for viral RT over cellular DNA polymerases contributes to its therapeutic index.[2]

cluster_cell Host Cell cluster_virus HIV-1 Replication Abacavir Abacavir (Prodrug) CBV_TP This compound (CBV-TP) (Active Metabolite) Abacavir->CBV_TP Cellular Phosphorylation HIV_RT HIV-1 Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HIV_RT Incorporation Viral_RNA Viral RNA Viral_RNA->HIV_RT Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Polymerization Chain_Termination Chain Termination HIV_RT->Chain_Termination Incorporation of CBV-TP

Mechanism of action of this compound.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of Abacavir, the prodrug of this compound, against HIV-1 in various human cell lines. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
AbacavirHIV-1 (Wild-Type)MT-44.016040
AbacavirHIV-1 (Clinical Isolates)MT-40.26160>615
AbacavirNot SpecifiedCEMNot Specified140Not Specified
AbacavirNot SpecifiedCD4+ CEMNot Specified140Not Specified
AbacavirNot SpecifiedBFU-ENot Specified110Not Specified

Note: Data for Abacavir is presented as it is the administered prodrug that is intracellularly converted to this compound. The EC50 and CC50 values can vary depending on the specific HIV-1 strain, cell line, and assay conditions used.

Experimental Protocols

A generalized workflow for determining the in vitro efficacy of this compound involves a cytotoxicity assay to determine the compound's toxicity profile and an antiviral assay to measure its ability to inhibit viral replication.

Start Start Prepare_Cells Prepare Host Cell Culture (e.g., MT-4, CEM) Start->Prepare_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Prepare_Cells->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., p24 ELISA) Determine EC50 Prepare_Cells->Antiviral_Assay Data_Analysis Data Analysis Calculate Selectivity Index (CC50/EC50) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of the test compound that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Human T-lymphoblastoid cell line (e.g., MT-4, CEM)

  • Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • This compound (or its prodrug, Abacavir) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and no compound (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Determination: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-HIV-1 Assay (p24 Antigen ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein in the cell culture supernatant.

Materials:

  • Human T-lymphoblastoid cell line (e.g., MT-4)

  • HIV-1 stock with a known tissue culture infectious dose (TCID50)

  • This compound (or its prodrug, Abacavir) stock solution

  • Complete growth medium

  • 96-well microtiter plates

  • HIV-1 p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in complete growth medium. In a separate 96-well plate, mix 50 µL of the diluted compound with 50 µL of HIV-1 stock (at a multiplicity of infection of approximately 0.01-0.1). Incubate the virus-compound mixture for 1 hour at 37°C.

  • Cell Infection: Add 100 µL of MT-4 cells (at a concentration of 1 x 105 cells/mL) to each well of the virus-compound plate. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • p24 Antigen Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • EC50 Determination: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase. This is often performed using a non-radioactive ELISA-based kit.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 RT assay kit (containing reaction buffer, dNTP mix, template-primer, and detection reagents)

  • This compound stock solution

  • Assay plates (often streptavidin-coated)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the reaction buffer, dNTPs, and enzyme as per the kit's instructions. Prepare a dilution series of this compound.

  • Assay Plate Setup:

    • Negative Control (No Enzyme): Add reaction mix without the enzyme.

    • Positive Control (No Inhibitor): Add reaction mix and diluted HIV-1 RT.

    • Test Wells: Add reaction mix, diluted HIV-1 RT, and the various concentrations of this compound.

  • Reaction Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the new DNA strand.

  • Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the newly synthesized, labeled DNA.

  • Detection: Follow the kit's instructions for washing and adding the detection antibody conjugate (e.g., HRP-conjugated anti-digoxigenin).

  • Signal Development: Add the substrate and incubate until sufficient color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • IC50 Determination: Calculate the percentage of RT inhibition for each concentration of this compound. The 50% inhibitory concentration (IC50) is determined from a dose-response curve.

Efficacy Against Hepatitis B Virus (HBV)

While this compound is a potent inhibitor of HIV-1, its efficacy against Hepatitis B Virus (HBV) is less pronounced. Some studies suggest that certain nucleoside analogs may have activity against both viruses, but Carbovir is not a primary therapeutic agent for HBV. In vitro studies evaluating the anti-HBV activity of this compound are limited, and it is not typically used in the treatment of HBV infections. Combination therapies with other anti-HBV agents have been explored, but the direct contribution of Carbovir to the inhibition of HBV replication is not well-established.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. The primary mechanism of action against HIV-1 is the termination of viral DNA synthesis through the competitive inhibition of reverse transcriptase. While highly effective against HIV-1, its utility against other viruses such as HBV is not well-supported by current data. Accurate determination of EC50, CC50, and the resulting selectivity index is crucial for the preclinical assessment of this and other antiviral compounds.

References

Application Notes and Protocols for Studying DNA Polymerase Inhibition by Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir triphosphate (CBV-TP) is the active intracellular metabolite of the antiretroviral drug Abacavir. As a carbocyclic analog of 2'-deoxyguanosine (B1662781) triphosphate (dGTP), CBV-TP is a potent inhibitor of viral DNA polymerases, particularly HIV-1 reverse transcriptase.[1][2] Its mechanism of action involves acting as a competitive inhibitor of dGTP and as a chain terminator upon incorporation into the nascent DNA strand.[1] The absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of subsequent phosphodiester bonds, leading to the cessation of DNA elongation.[1] This document provides detailed protocols for studying the inhibition of DNA polymerases by this compound using primer extension assays and fluorescence polarization assays.

Mechanism of Action

This compound's inhibitory effect on DNA polymerases stems from two primary mechanisms:

  • Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of the DNA polymerase.[1] The structural similarity between the two molecules allows CBV-TP to bind to the enzyme, thereby reducing the rate of dGTP incorporation.

  • Chain Termination: Upon incorporation into the growing DNA chain, the lack of a 3'-hydroxyl group on the Carbovir moiety prevents the addition of the next nucleotide, leading to irreversible termination of DNA synthesis.[1][2]

The selectivity of this compound for viral reverse transcriptases over host cellular DNA polymerases is a key factor in its therapeutic efficacy.[2]

Data Presentation: Quantitative Inhibition of DNA Polymerases

The inhibitory activity of this compound is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition.

DNA PolymeraseNatural SubstrateInhibitorKi Value (μM)IC50 Value (μM)Comments
Viral Polymerases
HIV-1 Reverse TranscriptasedGTPCarbovir-TP0.04 ± 0.01[1]-Potent inhibition, indicating high affinity for the viral enzyme.[1]
Hepatitis B Virus (HBV) DNA PolymerasedGTPPenciclovir-TP~0.03 (R-enantiomer)2.5 (R-enantiomer)Data for a similar guanosine (B1672433) analog inhibitor.[3]
Herpes Simplex Virus-1 (HSV-1) DNA PolymerasedGTPAcyclovir-TP0.03-Data for a similar guanosine analog inhibitor.[4]
Cellular Polymerases
Human DNA Polymerase αdGTPCarbovir-TP18 ± 2[1]-Significantly lower affinity compared to HIV-1 RT.[1]
Human DNA Polymerase αdGTPAcyclovir-TP0.15-Data for a similar guanosine analog inhibitor.[4]
Human DNA Polymerase βdGTPAcyclovir-TP11.9-Data for a similar guanosine analog inhibitor.[4]

Note: Data is derived from in vitro studies and may vary based on experimental conditions. The table includes data for other relevant guanosine analog triphosphates to provide a broader context for polymerase inhibition.

Experimental Protocols

Primer Extension Assay for Determining DNA Polymerase Inhibition

This protocol outlines a method to qualitatively and quantitatively assess the inhibition of DNA polymerase activity by this compound through the analysis of DNA chain termination.

Principle: A radiolabeled or fluorescently labeled primer is annealed to a DNA template. The DNA polymerase extends the primer in the presence of dNTPs and varying concentrations of this compound. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis and visualized. The presence of shorter DNA fragments in the presence of the inhibitor indicates chain termination.

Materials:

  • Purified DNA polymerase of interest

  • This compound (CBV-TP)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Custom synthesized DNA primer and template

  • T4 Polynucleotide Kinase (for radiolabeling)

  • [γ-32P]ATP (for radiolabeling) or a 5'-fluorescently labeled primer

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[1]

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8-20%, depending on the expected product size)

  • Gel loading buffer

Procedure:

  • Primer Labeling (if using radiolabeling):

    • In a microcentrifuge tube, mix the primer, T4 Polynucleotide Kinase buffer, [γ-32P]ATP, and T4 Polynucleotide Kinase.[5]

    • Incubate at 37°C for 30-60 minutes.

    • Purify the labeled primer using a suitable method (e.g., spin column) to remove unincorporated nucleotides.[5]

  • Primer-Template Annealing:

    • Mix the labeled primer and the template in the reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[5]

  • Reaction Setup:

    • Prepare a master mix containing the annealed primer-template, reaction buffer, and the four dNTPs (at a concentration near their Km for the polymerase).

    • Aliquot the master mix into separate tubes.

    • To each tube, add increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 μM). Include a "no inhibitor" control.

    • Also, include a control reaction with dGTP but no other dNTPs to observe the baseline incorporation.

  • Enzyme Addition and Incubation:

    • Initiate the reactions by adding the DNA polymerase to each tube.

    • Incubate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes).[1]

  • Reaction Termination:

    • Stop the reactions by adding an equal volume of Stop Solution.[1]

  • Denaturation and Gel Electrophoresis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.[1]

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the desired separation of DNA fragments is achieved.[1]

  • Visualization and Data Analysis:

    • For radiolabeled products, expose the gel to a phosphor screen and visualize using a phosphor imager. For fluorescently labeled products, visualize using a suitable gel imager.

    • The lane with no inhibitor should show a band corresponding to the full-length extension product.

    • Lanes with increasing concentrations of this compound will show a dose-dependent increase in the intensity of shorter, terminated fragments and a decrease in the full-length product.

    • Quantify the band intensities to determine the IC50 value of this compound. This is the concentration of the inhibitor at which the formation of the full-length product is reduced by 50%.

Primer_Extension_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_Label Label Primer (Radioactive/Fluorescent) PT_Anneal Anneal Primer to Template P_Label->PT_Anneal Reaction_Setup Set up Reactions: - dNTPs - Varying [CBV-TP] PT_Anneal->Reaction_Setup Enzyme_Add Add DNA Polymerase & Incubate Reaction_Setup->Enzyme_Add Termination Stop Reaction Enzyme_Add->Termination PAGE Denaturing PAGE Termination->PAGE Visualization Visualize & Quantify (Determine IC50) PAGE->Visualization

Workflow for the Primer Extension Assay to study DNA polymerase inhibition.

Fluorescence Polarization Assay for High-Throughput Screening of Inhibitors

This protocol describes a homogeneous, high-throughput compatible fluorescence polarization (FP) assay to screen for and characterize inhibitors of DNA polymerase.

Principle: This assay measures the binding of a fluorescently labeled DNA primer to the DNA polymerase.[6] Small, unbound fluorescent molecules rotate rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger polymerase enzyme, the rotation of the fluorescent molecule is slowed, leading to an increase in fluorescence polarization.[7] In a competitive binding format, an unlabeled inhibitor (like this compound) competes with the natural substrate (dGTP) for the active site, which can indirectly affect the binding of the DNA to the polymerase and thus the polarization signal. A more direct approach for inhibition of activity involves measuring the displacement of a fluorescently labeled dGTP analog.

Materials:

  • Purified DNA polymerase of interest

  • This compound (CBV-TP)

  • Fluorescently labeled DNA primer-template substrate

  • dGTP (as a competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the DNA polymerase at a concentration that gives a significant polarization window (the difference in polarization between the free and bound fluorescent primer). This needs to be determined empirically.

    • Prepare a solution of the fluorescently labeled primer-template at a concentration typically in the low nanomolar range.

  • Assay Setup in a 384-well Plate:

    • Control Wells:

      • Blank: Assay buffer only.

      • Free Tracer Control: Fluorescent primer-template in assay buffer.

      • Bound Control (Maximum Polarization): Fluorescent primer-template and DNA polymerase in assay buffer.

    • Inhibitor Wells:

      • Add a fixed volume of the fluorescent primer-template to each well.

      • Add the serially diluted this compound to the respective wells.

      • Add a fixed concentration of dGTP to all wells (except the "no competitor" controls). The concentration of dGTP should be near its Km for the polymerase.

      • Initiate the reaction by adding the DNA polymerase to all wells except the "Free Tracer Control" and "Blank".

  • Incubation:

    • Incubate the plate at room temperature or the enzyme's optimal temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (P_sample - P_free) / (P_bound - P_free)) where:

      • P_sample is the polarization of the well containing the inhibitor.

      • P_free is the polarization of the free fluorescent primer-template.

      • P_bound is the polarization of the fluorescent primer-template bound to the polymerase in the absence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Logic cluster_components Assay Components cluster_states Binding States & Polarization cluster_inhibition Inhibition Mechanism Polymerase DNA Polymerase Bound_State Polymerase-DNA Complex (High Polarization) Polymerase->Bound_State Binds Fluorescent_DNA Fluorescent Primer-Template Fluorescent_DNA->Bound_State dGTP dGTP (Substrate) Competition CBV-TP competes with dGTP for the active site dGTP->Competition CBVTP Carbovir-TP (Inhibitor) CBVTP->Competition Unbound_State Free Fluorescent DNA (Low Polarization) Displacement Displacement of DNA from Polymerase (indirectly) Competition->Displacement leads to Displacement->Unbound_State favors

Logical relationship in the Fluorescence Polarization Assay for inhibitor screening.

References

Measuring the Shield: A Guide to Quantifying Intracellular Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbovir (B1146969), a potent nucleoside reverse transcriptase inhibitor (NRTI), undergoes intracellular phosphorylation to its active form, Carbovir triphosphate (CBV-TP). This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase, terminating the viral DNA chain elongation. The intracellular concentration of CBV-TP is a critical determinant of its antiviral efficacy. Therefore, accurate and robust methods for its quantification within cells, such as peripheral blood mononuclear cells (PBMCs), are essential for pharmacokinetic studies, dose optimization, and understanding drug-drug interactions. This document provides detailed protocols and application notes for the measurement of intracellular CBV-TP, primarily utilizing High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

I. Quantitative Data Summary

The intracellular concentration of this compound can vary based on dosing regimens and individual patient characteristics. The following tables summarize pharmacokinetic data from clinical studies.

Table 1: Pharmacokinetic Parameters of Intracellular this compound (CBV-TP) in HIV-Infected Adults

Dosing RegimenCmax (fmol/10^6 cells)AUC0-24 (fmol*h/10^6 cells)Cτ (fmol/10^6 cells)t1/2 (hours)Reference
Abacavir (B1662851) 600 mg once daily (QD)~1.99 x Cmax of BID~1.32 x AUC of BIDComparable to BID12-20[1][2][3]
Abacavir 300 mg twice daily (BID)BaselineBaselineComparable to QD12-20[1][2][3]

Note: Cmax is the maximum concentration, AUC0-24 is the area under the concentration-time curve over 24 hours, Cτ is the trough concentration, and t1/2 is the half-life. Values are presented as comparisons due to high inter-subject variability reported in the studies.

Table 2: Reported Intracellular CBV-TP Concentration Ranges

PopulationCell TypeConcentration Range (fmol/10^6 cells)Reference
HIV-infected patientsPBMCs84 - 317[4]
CEM cells (in vitro)CEM cell lineSufficient to inhibit HIV reverse transcriptase[5]

II. Experimental Protocols

A. Protocol 1: Extraction of Intracellular this compound from PBMCs

This protocol outlines the procedure for isolating PBMCs from whole blood and extracting the intracellular triphosphate metabolites.

Materials:

  • Whole blood collected in acid-citrate-dextrose (ACD) or ethylenediaminetetraacetic acid (EDTA) tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Methanol (B129727) in water, ice-cold

  • Centrifuge with a swinging-bucket rotor

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Vortex mixer

  • -80°C freezer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

    • Wash the collected PBMCs twice with ice-cold PBS by centrifugation at 200 x g for 10 minutes at 4°C.

    • Resuspend the PBMC pellet in a known volume of PBS.

  • Cell Counting:

    • Take an aliquot of the PBMC suspension and determine the cell count using a hemocytometer or an automated cell counter.

  • Intracellular Extraction:

    • Aliquot a known number of cells (e.g., 1 x 10^7 cells) into a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and add 500 µL of ice-cold 70% methanol to the cell pellet.

    • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis by HPLC-MS/MS.

B. Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of CBV-TP using HPLC-MS/MS. Method optimization and validation are crucial for each specific laboratory setup.[6][7][8]

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Hypercarb or similar porous graphitic carbon column

  • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) in water (pH adjusted to ~9.5 with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile with ammonium hydroxide

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled CBV-TP)

  • Reconstitution solution (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried cell extracts from Protocol 1 in a small, known volume of reconstitution solution (e.g., 100 µL).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for injection.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Hypercarb (e.g., 2.1 mm x 50 mm, 3 µm)

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10-20 µL

      • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The column is then re-equilibrated to the initial conditions.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for CBV-TP and the internal standard need to be determined by direct infusion of the analytical standards. For CBV-TP (molecular weight ~487.2 g/mol ), a potential precursor ion would be [M-H]- at m/z 486.2. Product ions would be generated by fragmentation of the triphosphate moiety.

      • Optimization: Optimize MS parameters such as cone voltage and collision energy to maximize the signal for the specific MRM transitions.

  • Data Analysis and Quantification:

    • Generate a calibration curve using the analytical standard of CBV-TP spiked into a blank matrix (e.g., lysate from untreated cells).

    • Integrate the peak areas for CBV-TP and the internal standard in both the standards and the unknown samples.

    • Calculate the ratio of the peak area of CBV-TP to the peak area of the internal standard.

    • Determine the concentration of CBV-TP in the samples by interpolating from the calibration curve.

    • The final intracellular concentration is typically expressed as femtomoles (fmol) per million cells. The following formula can be used for conversion: C (fmol/million cells) = [C (ng/ml) x 10^6] / [molecular mass ( g/mol ) x cell count (millions/ml)].[2][3]

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis whole_blood Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll Gradient) whole_blood->pbmc_isolation cell_counting Cell Counting pbmc_isolation->cell_counting cell_pelleting Cell Pelleting cell_counting->cell_pelleting extraction Intracellular Extraction (70% Methanol) cell_pelleting->extraction drying Evaporation to Dryness extraction->drying storage Store at -80°C drying->storage reconstitution Reconstitution storage->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: Experimental workflow for measuring intracellular this compound.

signaling_pathway cluster_cell Host Cell cluster_hiv HIV Replication Abacavir_ext Abacavir (Extracellular) Abacavir_int Abacavir (Intracellular) Abacavir_ext->Abacavir_int Cellular Uptake CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir_int->CBV_MP Phosphorylation CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Phosphorylation CBV_TP This compound (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Phosphorylation RT HIV Reverse Transcriptase CBV_TP->RT Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Blocked

Caption: Intracellular activation pathway of Abacavir to this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Carbovir Triphosphate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir, a carbocyclic nucleoside analog, is a potent antiviral agent. Its therapeutic efficacy relies on the intracellular phosphorylation to its active form, Carbovir triphosphate. This active metabolite primarily targets viral reverse transcriptase, inhibiting viral replication. However, understanding the potential for off-target effects leading to cellular toxicity is a critical aspect of drug development and safety assessment. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of this compound. The focus is on assays that measure key indicators of cell health, including metabolic activity, membrane integrity, and intracellular ATP levels.

Key Concepts in Cytotoxicity Testing

Evaluating the cytotoxic potential of a compound like this compound involves exposing cultured cells to varying concentrations of the substance and measuring the resulting effects on cell viability and function. Several key endpoints are commonly assessed:

  • Cell Viability: The overall health and number of living cells in a population.

  • Cell Proliferation: The rate at which cells divide and increase in number.

  • Cytotoxicity: The quality of being toxic to cells, often leading to cell death through apoptosis or necrosis.

The concentration at which a compound reduces cell viability by 50% is known as the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50). These values are crucial for determining the therapeutic index of a drug, which is the ratio of its cytotoxic concentration to its effective therapeutic concentration. A higher therapeutic index indicates a safer drug.

Data Presentation: Cytotoxicity of (-)-Carbovir

While direct cytotoxicity data for this compound is not extensively published, the data for its parent compound, (-)-Carbovir, provides a strong indication of its cytotoxic potential, as it must be converted to the triphosphate form to be active. The following table summarizes the 50% cytotoxic concentration (CC50) of (-)-Carbovir in various human lymphocyte cell lines.

DrugCell Line50% Cytotoxic Concentration (CC50) in µM
(-)-CarbovirMT-4>1000[1]
CEM>1000[1]
H9>2000[1]

These high CC50 values suggest that (-)-Carbovir exhibits low cytotoxicity in these cell lines.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Carbovir

Carbovir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This process is carried out by host cellular kinases.

G cluster_0 Cell Membrane Carbovir Carbovir (extracellular) Carbovir_in Carbovir (intracellular) Carbovir->Carbovir_in Transport Carbovir_MP Carbovir Monophosphate Carbovir_in->Carbovir_MP Phosphorylation Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Phosphorylation Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP Phosphorylation Transport Cellular Uptake Kinase1 Cellular Kinases Kinase2 Cellular Kinases Kinase3 Cellular Kinases

Caption: Intracellular phosphorylation cascade of Carbovir to its active triphosphate form.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

G start Start cell_culture Cell Seeding in Multi-well Plates start->cell_culture treatment Treatment with This compound (serial dilutions) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP-based) incubation->assay data_acquisition Data Acquisition (e.g., Absorbance, Luminescence) assay->data_acquisition data_analysis Data Analysis (Calculate % Viability, CC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for the in vitro screening of potential antiviral compounds.[1]

Potential Mechanisms of Nucleoside Analog-Induced Cytotoxicity

While this compound is reported to be a weak inhibitor of human mitochondrial DNA polymerase gamma, suggesting low mitochondrial toxicity, other nucleoside analogs can induce cytotoxicity through various mechanisms, often converging on apoptosis or necrosis.[2]

G NA_TP Nucleoside Analog Triphosphate mito_dysfunction Mitochondrial Dysfunction NA_TP->mito_dysfunction Inhibition of DNA Polymerase Gamma ros Increased ROS Production mito_dysfunction->ros atp_depletion ATP Depletion mito_dysfunction->atp_depletion apoptosis Apoptosis ros->apoptosis necrosis Necrosis atp_depletion->necrosis caspase Caspase Activation apoptosis->caspase membrane_damage Cell Membrane Damage necrosis->membrane_damage

Caption: Potential pathways of cytotoxicity induced by nucleoside analogs.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound solution (in an appropriate vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, which is a hallmark of necrosis.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound solution

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader (490 nm absorbance)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100

ATP-Based Luminescence Assay

This assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.

Materials:

  • 96-well opaque-walled plates

  • Complete cell culture medium

  • This compound solution

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add a volume of the ATP reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate at room temperature for 10 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Nucleoside Triphosphates in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of eight essential nucleoside triphosphates (NTPs), including adenosine (B11128) triphosphate (ATP), cytidine (B196190) triphosphate (CTP), guanosine (B1672433) triphosphate (GTP), uridine (B1682114) triphosphate (UTP), deoxyadenosine (B7792050) triphosphate (dATP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP). The protocol is optimized for high-throughput analysis in cellular samples, providing a critical tool for metabolic studies, disease research, and the evaluation of therapeutic agents that target nucleotide metabolism.

Introduction

Nucleoside triphosphates are fundamental building blocks for DNA and RNA synthesis and play a crucial role in cellular energy metabolism.[1] The accurate measurement of intracellular NTP pools is therefore essential for understanding cellular physiology and the mechanism of action of various drugs, including antiviral and anticancer agents.[2] This document provides a detailed protocol for a highly specific and sensitive LC-MS/MS method that overcomes challenges such as the polar nature of NTPs and the complexity of biological matrices.[3] The method utilizes ion-pair reversed-phase chromatography for optimal separation and tandem mass spectrometry for precise quantification.

Experimental Protocols

Sample Preparation (Cellular Extracts)

This protocol is adapted from established methods for the extraction of NTPs from cell pellets.[3][4]

Materials:

  • Cell pellet (0.1 – 10 million cells)

  • Ice-cold Methanol/Water (60:40, v/v) containing stable isotope-labeled internal standards

  • Ice-cold 60% Methanol

  • Amicon® Ultra-Centrifugal Filters (3000 Da MWCO)

  • Mobile Phase A (see LC method)

  • Vortex mixer, sonicator, and refrigerated centrifuge

Procedure:

  • Thaw the frozen cell pellet on ice.

  • Add 1 mL of ice-cold 60% methanol/water containing internal standards to the cell pellet.

  • Vortex the mixture thoroughly, sonicate in an ice bath for 15 minutes, and then centrifuge at 14,000 rpm for 5 minutes at 4°C.[3][4]

  • Transfer the supernatant to a 3000 Da molecular weight cutoff ultra-centrifugal filter.[3]

  • Re-extract the pellet with 1 mL of ice-cold 60% methanol, vortex, sonicate, and centrifuge as in step 3.[3]

  • Combine the second supernatant with the first in the same ultra-centrifugal filter.[3]

  • Centrifuge the filter at 9,500 rpm for 4 hours at 4°C.[3]

  • Dry the resulting ultra-filtrate in a centrifugal concentrator under vacuum at 4°C.[3]

  • Reconstitute the dried residue in 100 µL of Mobile Phase A.[3]

  • Vortex the reconstituted sample and centrifuge at 14,000 rpm for 5 minutes at 4°C.[3]

  • Dilute the supernatant 20-fold with Mobile Phase A before injection into the LC-MS/MS system.[3]

G cluster_sample_prep Sample Preparation Workflow cell_pellet Cell Pellet add_extraction_solvent Add 60% Methanol/Water with Internal Standards cell_pellet->add_extraction_solvent vortex_sonicate_centrifuge1 Vortex, Sonicate, Centrifuge add_extraction_solvent->vortex_sonicate_centrifuge1 transfer_supernatant1 Collect Supernatant vortex_sonicate_centrifuge1->transfer_supernatant1 re_extract Re-extract Pellet with 60% Methanol vortex_sonicate_centrifuge1->re_extract combine_supernatants Combine Supernatants transfer_supernatant1->combine_supernatants vortex_sonicate_centrifuge2 Vortex, Sonicate, Centrifuge re_extract->vortex_sonicate_centrifuge2 transfer_supernatant2 Collect Supernatant vortex_sonicate_centrifuge2->transfer_supernatant2 transfer_supernatant2->combine_supernatants ultrafiltration Ultrafiltration (3kDa MWCO) combine_supernatants->ultrafiltration dry_filtrate Dry Filtrate ultrafiltration->dry_filtrate reconstitute Reconstitute in Mobile Phase A dry_filtrate->reconstitute final_centrifugation Centrifuge reconstitute->final_centrifugation dilute Dilute for Injection final_centrifugation->dilute lcms_injection Inject into LC-MS/MS dilute->lcms_injection G cluster_lcms_workflow LC-MS/MS Analysis Workflow sample_injection Sample Injection hplc_separation HPLC Separation (Ion-Pair Reversed-Phase) sample_injection->hplc_separation esi_ionization Electrospray Ionization (Negative Mode) hplc_separation->esi_ionization mass_analyzer Triple Quadrupole Mass Analyzer esi_ionization->mass_analyzer mrm_detection MRM Detection mass_analyzer->mrm_detection data_acquisition Data Acquisition & Processing mrm_detection->data_acquisition

References

Application Notes and Protocols for Utilizing Carbovir Triphosphate in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir (B1662851), a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a carbocyclic analog of deoxyguanosine triphosphate (dGTP), CBV-TP serves as a critical tool in virological research and drug development for studying the mechanisms of viral replication and inhibition.[1][4] These application notes provide a comprehensive overview of CBV-TP, its mechanism of action, and detailed protocols for its use in key experimental assays.

Mechanism of Action

Abacavir, a prodrug, is administered and subsequently undergoes intracellular phosphorylation to its active form, Carbovir triphosphate.[1][5] This bioactivation is a crucial step for its antiviral activity. CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA.[5][6] It competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA strand.[4] Upon incorporation, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA synthesis and preventing viral replication.[1][5]

Signaling Pathway of Abacavir Activation and HIV-1 RT Inhibition

G cluster_cell Host Cell cluster_virus HIV-1 Replication Abacavir Abacavir (Prodrug) CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Adenosine Phosphotransferase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP This compound (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase viral_DNA Viral DNA Synthesis CBV_TP->viral_DNA Incorporation RT HIV-1 Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition viral_RNA Viral RNA viral_RNA->RT inhibition Chain Termination viral_DNA->inhibition RT->viral_DNA Reverse Transcription dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Intracellular activation of Abacavir to this compound and its inhibition of HIV-1 reverse transcriptase.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity against HIV-1 reverse transcriptase and its antiviral efficacy in cell culture.

ParameterEnzyme/VirusValueComments
Ki HIV-1 Reverse Transcriptase (RNA-dependent)Similar to AZT-TP, ddGTP, and ddTTPCarbovir-TP is a potent inhibitor of HIV-1 RT.[6]
EC50 HIV-1 in various cell linesVaries depending on cell line and assay conditions.The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.[7][8]
Intracellular Half-life of CBV-TP Peripheral Blood Mononuclear Cells (PBMCs)12 - 20 hoursThe prolonged intracellular half-life contributes to the sustained antiviral effect of Abacavir.[9]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes an in vitro, non-radioactive ELISA-based assay to determine the inhibitory activity of this compound on recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound (CBV-TP)

  • Deoxyguanosine triphosphate (dGTP) and other dNTPs

  • Poly(A) template and Oligo(dT) primer

  • Biotin- or Digoxigenin-labeled dUTP

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Experimental Workflow:

G start Start prep Prepare Reagents: - Dilute HIV-1 RT - Prepare serial dilutions of CBV-TP - Prepare dNTP mix with labeled dUTP start->prep setup Set up reactions in microplate: - Negative control (no RT) - Positive control (RT, no inhibitor) - Test wells (RT + CBV-TP dilutions) prep->setup incubate_rt Incubate at 37°C (e.g., 1 hour) setup->incubate_rt transfer Transfer reaction mix to streptavidin-coated plate incubate_rt->transfer incubate_capture Incubate to allow capture of biotinylated DNA product transfer->incubate_capture wash1 Wash plate incubate_capture->wash1 add_ab Add HRP-conjugated anti-digoxigenin antibody wash1->add_ab incubate_ab Incubate add_ab->incubate_ab wash2 Wash plate incubate_ab->wash2 add_sub Add TMB substrate wash2->add_sub incubate_sub Incubate in the dark add_sub->incubate_sub stop Add stop solution incubate_sub->stop read Read absorbance at 450 nm stop->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a master mix containing the poly(A)•oligo(dT) template/primer, dNTPs (including the labeled dUTP), and assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted CBV-TP solutions. Add the HIV-1 RT to the positive control and test wells.

  • Initiate Reaction: Add the master mix to all wells to start the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate multiple times with wash buffer.

  • Antibody Incubation: Add the HRP-conjugated anti-digoxigenin antibody and incubate.

  • Washing: Repeat the washing steps.

  • Signal Development: Add the TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each CBV-TP concentration and determine the IC50 value using a suitable software.

Cell-Based HIV-1 Replication Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of a compound by measuring the inhibition of HIV-1 replication in a susceptible T-cell line. Viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an ELISA.

Materials:

  • Susceptible host cells (e.g., MT-2, PM1, or CEM-GXR cells)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (in this context, Abacavir, which will be metabolized to CBV-TP)

  • Positive control inhibitor (e.g., Zidovudine)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow:

G start Start seed_cells Seed susceptible T-cells in a 96-well plate start->seed_cells prep_compounds Prepare serial dilutions of Abacavir and control inhibitor seed_cells->prep_compounds add_compounds Add diluted compounds to the cells prep_compounds->add_compounds infect_cells Infect cells with a pre-titered stock of HIV-1 add_compounds->infect_cells incubate Incubate for 4-5 days at 37°C, 5% CO2 infect_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant p24_elisa Perform HIV-1 p24 ELISA on the supernatants collect_supernatant->p24_elisa analyze Analyze data and calculate EC50 p24_elisa->analyze end End analyze->end

Caption: Workflow for the Cell-Based HIV-1 Replication Assay.

Procedure:

  • Cell Seeding: Seed the T-cells into a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of Abacavir and the positive control inhibitor in complete cell culture medium.

  • Treatment: Add the diluted compounds to the respective wells. Include wells with no compound as a virus control and uninfected cells as a mock control.

  • Infection: Infect the cells with a pre-titered stock of HIV-1 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the HIV-1 p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration and determine the EC50 value. A parallel cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Conclusion

This compound is an indispensable tool for studying the intricacies of HIV-1 replication and the mechanisms of antiretroviral drugs. The provided application notes and detailed protocols offer a robust framework for researchers to investigate the inhibitory effects of CBV-TP and other nucleoside analogs, contributing to the ongoing efforts in the discovery and development of novel antiviral therapies.

References

Application Note: Determination of the Inhibition Constant (Kᵢ) of Carbovir Triphosphate for HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbovir (B1146969) triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infections.[1] Abacavir, a prodrug, is converted intracellularly by host cell kinases into its active triphosphate form.[1][2] As a guanosine (B1672433) analogue, CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme, vying with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the enzyme's active site.[1][3] Upon incorporation into the nascent viral DNA strand, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond, thereby halting DNA synthesis.[1][3][4] The determination of the inhibition constant (Kᵢ) is a critical step in the characterization of antiviral compounds, providing a quantitative measure of the inhibitor's potency. This application note provides a detailed protocol for determining the Kᵢ of CBV-TP for HIV-1 RT using an in vitro enzymatic assay.

Mechanism of Action

The antiviral activity of Abacavir is dependent on its intracellular phosphorylation to CBV-TP. This active metabolite then competes with the endogenous dGTP for incorporation into the growing viral DNA chain by HIV-1 RT. The incorporation of CBV-TP leads to premature chain termination, thus inhibiting viral replication.[3][4]

cluster_0 Intracellular Metabolism cluster_1 HIV-1 Reverse Transcriptase Inhibition Abacavir Abacavir (Prodrug) CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP, Active Form) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase RT HIV-1 Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition DNA Proviral DNA (Incomplete) RT->DNA Chain Termination Viral_RNA Viral RNA Template Viral_RNA->RT dGTP dGTP (Natural Substrate) dGTP->RT A Prepare Reagent Mixes (Enzyme, Template/Primer, Nucleotides) B Dispense CBV-TP Dilutions into 96-well Plate C Add HIV-1 RT Enzyme Mix B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Nucleotide Mix (with dGTP & DIG-dUTP) D->E F Incubate to Allow DNA Synthesis E->F G Stop Reaction & Transfer to Streptavidin-Coated Plate F->G H Incubate to Capture Biotinylated Primer G->H I Wash Plate H->I J Add Anti-DIG-POD Antibody I->J K Incubate and Wash J->K L Add TMB Substrate K->L M Incubate for Color Development L->M N Add Stop Solution M->N O Read Absorbance at 450 nm N->O P Data Analysis: IC₅₀ and Kᵢ Calculation O->P

References

Application Notes and Protocols for Radiolabeling of Carbovir Triphosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent carbocyclic nucleoside analog that, in its triphosphate form (Carbovir triphosphate or CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to chain termination of viral DNA synthesis.[1] Tracer studies employing radiolabeled this compound are indispensable for elucidating its pharmacokinetic and pharmacodynamic properties, including its intracellular metabolism, mechanism of action, and interaction with viral enzymes. This document provides detailed application notes and experimental protocols for the synthesis, purification, and use of radiolabeled this compound in tracer studies. The primary isotopes discussed are Carbon-14 (¹⁴C) and Tritium (³H), which are commonly used for labeling organic molecules in biological research.

Data Presentation

Table 1: Reported Data for Radiolabeled Carbovir

ParameterValueIsotopeReference
Specific Activity19.6 mCi/mmol¹⁴C[2]
Radiochemical Yield34%¹⁴C[2]
Radiochemical Purity>98%¹⁴C[2]

Table 2: Intracellular Pharmacokinetics of this compound

ParameterCell LineValueConditionsReference
Half-lifeCEM cells2.5 hours-[1]
Intracellular ConcentrationPeripheral Blood Mononuclear Cells (PBMCs)VariesFollowing administration of Abacavir[1]

Experimental Protocols

Protocol 1: Synthesis of [8-¹⁴C]Carbovir

This protocol is based on the synthesis of [8-¹⁴C]carbovir as a precursor for radiolabeled this compound.

Materials:

  • cis-[4-(2,5-diamino-6-chloro-4-pyrimidinyl)-amino]-2-cyclopentenyl carbinol

  • Triethyl [¹⁴C]orthoformate

  • Dry chloroform

  • 2 N Sodium hydroxide (B78521)

  • Silica (B1680970) gel for chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • Dissolve cis-[4-(2,5-diamino-6-chloro-4-pyrimidinyl)-amino]-2-cyclopentenyl carbinol in dry chloroform.

  • Add triethyl [¹⁴C]orthoformate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude intermediate product.

  • Hydrolyze the crude product by adding 2 N sodium hydroxide and stirring the mixture.

  • Neutralize the reaction mixture with an appropriate acid (e.g., HCl).

  • Purify the resulting [8-¹⁴C]Carbovir using silica gel column chromatography with a suitable solvent system.

  • Collect the fractions containing the product and evaporate the solvent.

  • Determine the radiochemical yield, specific activity, and radiochemical purity of the final product.

Protocol 2: Chemical Synthesis of Radiolabeled this compound

This protocol describes the phosphorylation of radiolabeled Carbovir to its triphosphate form. This is a generalized procedure and may require optimization.[3]

Part A: Monophosphorylation

  • Dissolve the purified radiolabeled Carbovir (from Protocol 1) in a trialkyl phosphate (B84403) (e.g., trimethyl phosphate) and cool the solution to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2-4 hours.

  • Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

  • Purify the resulting radiolabeled Carbovir monophosphate by anion-exchange chromatography.

Part B: Triphosphorylation

  • Lyophilize the purified radiolabeled Carbovir monophosphate.

  • Co-evaporate the dried monophosphate with anhydrous pyridine (B92270) and then dissolve it in anhydrous pyridine.

  • In a separate flask, activate a phosphorylating agent (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one) by reacting it with tributylammonium (B8510715) pyrophosphate in anhydrous DMF or pyridine to generate the active phosphorylating species.

  • Add the solution of the radiolabeled monophosphate to the activated pyrophosphate solution at room temperature under an inert atmosphere (e.g., argon).

  • Stir the reaction for several hours to overnight.

  • Quench the reaction and purify the radiolabeled this compound using anion-exchange and/or reversed-phase high-performance liquid chromatography (HPLC).

Protocol 3: Purification and Quality Control of Radiolabeled this compound

Purification:

  • Anion-Exchange HPLC: This is the primary method for separating the triphosphate from the monophosphate, diphosphate, and unreacted starting material. A salt gradient (e.g., triethylammonium bicarbonate or ammonium (B1175870) bicarbonate) is typically used for elution.

  • Reversed-Phase HPLC: Can be used for desalting and further purification. A C18 column with a volatile buffer system is often employed.

Quality Control:

  • Radiochemical Purity: Determined by radio-TLC or radio-HPLC. The percentage of radioactivity corresponding to the desired product is calculated.

  • Specific Activity: Measured by quantifying the amount of radioactivity (e.g., using a liquid scintillation counter) and the molar amount of the compound (e.g., by UV-Vis spectrophotometry or mass spectrometry).

  • Structural Confirmation: Confirmed using co-elution with a non-radiolabeled standard on HPLC and, if sufficient material is available, by mass spectrometry.

Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay (Tracer Study)

This assay is used to determine the inhibitory activity of the synthesized radiolabeled this compound.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dTTP (e.g., [³H]dTTP) or the synthesized radiolabeled this compound

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Non-radiolabeled this compound (for competition experiments)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled nucleotide).

  • In separate tubes, add varying concentrations of the synthesized radiolabeled this compound or a non-radiolabeled standard for a competition assay.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.

Protocol 5: Cellular Uptake and Metabolism Study

This protocol outlines a general method for studying the uptake and intracellular conversion of radiolabeled Carbovir to this compound.

Materials:

  • Cultured cells (e.g., CEM, PBMCs)

  • Radiolabeled Carbovir

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • HPLC system for analysis

Procedure:

  • Plate the cells at a desired density in a multi-well plate.

  • Incubate the cells with a known concentration of radiolabeled Carbovir for various time points.

  • At each time point, wash the cells with ice-cold PBS to remove extracellular radiolabeled compound.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Analyze the supernatant by HPLC to separate and quantify the intracellular concentrations of radiolabeled Carbovir, Carbovir monophosphate, Carbovir diphosphate, and this compound.

  • The amount of each metabolite can be determined by collecting fractions from the HPLC and measuring their radioactivity.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Radiolabeled this compound cluster_tracer Tracer Studies start Radiolabeled Precursor ([¹⁴C] or [³H]) synthesis_carbovir Chemical Synthesis of Radiolabeled Carbovir start->synthesis_carbovir phosphorylation Phosphorylation to Radiolabeled this compound synthesis_carbovir->phosphorylation purification Purification (HPLC) phosphorylation->purification qc Quality Control (Purity, Specific Activity) purification->qc rt_assay HIV Reverse Transcriptase Inhibition Assay qc->rt_assay cellular_uptake Cellular Uptake and Metabolism Study qc->cellular_uptake

Caption: Experimental workflow for the synthesis and application of radiolabeled this compound.

signaling_pathway cluster_pathway Intracellular Activation and Mechanism of Action carbovir Carbovir (Radiolabeled Prodrug) cmp Carbovir Monophosphate carbovir->cmp Cellular Kinases cdp Carbovir Diphosphate cmp->cdp Cellular Kinases ctp This compound (Active Form) cdp->ctp Cellular Kinases hiv_rt HIV Reverse Transcriptase ctp->hiv_rt Competitive Inhibition termination Chain Termination ctp->termination viral_dna Viral DNA Synthesis hiv_rt->viral_dna Catalyzes hiv_rt->termination Incorporation of CBV-MP

Caption: Intracellular activation pathway and mechanism of action of Carbovir.

References

Troubleshooting & Optimization

Troubleshooting low yield in Carbovir triphosphate chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemical synthesis of Carbovir triphosphate, with a primary focus on resolving issues of low yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Initial Synthesis of the Carbocyclic Core

  • Question: We are experiencing low yields during the synthesis of the key carbocyclic precursor for Carbovir. What are the common pitfalls?

  • Answer: Low yields in the initial stages of carbocyclic nucleoside synthesis can often be attributed to several factors[1]:

    • Stereocontrol: Achieving the correct stereochemistry of the cyclopentene (B43876) ring is critical. Inadequate control can lead to a mixture of diastereomers that are difficult to separate, thereby reducing the yield of the desired product[1].

    • Reaction Conditions: Critical reaction conditions such as temperature, reagent concentration, and reaction time must be carefully optimized for steps like reductions or intramolecular cyclizations to maximize the yield of the desired stereoisomer[1].

    • Protecting Group Strategy: The choice and stability of protecting groups for hydroxyl and amino functionalities are crucial. Inefficient protection or premature deprotection can result in unwanted side reactions and a decrease in the overall yield[1].

    Troubleshooting Steps:

    • Re-evaluate stereoselective reactions and consider alternative reducing agents or chiral catalysts[1].

    • Monitor reactions closely using techniques like chiral HPLC to determine the diastereomeric ratio[1].

    • Optimize reaction parameters by screening different temperatures, solvents, and reagent concentrations[1].

    • Review your protecting group strategy to ensure the chosen groups are robust enough for subsequent reaction conditions and can be removed efficiently without affecting other parts of the molecule[1].

Issue 2: Inefficient Phosphorylation of Carbovir to its Monophosphate

  • Question: The initial phosphorylation of Carbovir to Carbovir monophosphate is inefficient. What could be the reason?

  • Answer: While enzymatic phosphorylation is highly stereoselective for the biologically active (-)-enantiomer of Carbovir, chemical phosphorylation methods can be employed for the (+)-enantiomer, though they come with their own challenges[1][2]. For chemical synthesis, low yields can stem from:

    • Moisture: Phosphorylation reactions are highly sensitive to moisture. The presence of water can hydrolyze the phosphorylating agent and reduce its effectiveness[1].

    • Suboptimal Phosphorylating Agent: The choice of phosphorylating agent is critical. Reagents like phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) are commonly used, but conditions need to be carefully controlled[1].

    Troubleshooting Steps:

    • Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen)[1].

    • Carefully control the temperature during the addition of the phosphorylating agent, typically keeping it at 0°C[1].

    • After the reaction, quench it by slowly adding the reaction mixture to a cold aqueous buffer to prevent degradation[1].

Issue 3: Low Yield in the Conversion of Monophosphate to Triphosphate

  • Question: We are observing a low yield in the conversion of Carbovir monophosphate to this compound. How can we improve this?

  • Answer: The stepwise phosphorylation from monophosphate to triphosphate can be challenging. The efficiency of each phosphorylation step is dependent on the chemical reagents and methods used[1].

    • Choice of Phosphorylating Agent: For the conversion of the monophosphate to the triphosphate, methods like the Ludwig-Eckstein synthesis, which proceeds via a cyclotriphosphite intermediate, can provide better yields and cleaner reactions compared to stepwise additions of phosphate groups[1].

    • Anhydrous Conditions: As with the initial phosphorylation, all subsequent phosphorylation steps are highly sensitive to moisture. Rigorously dried solvents and reagents, along with an inert atmosphere, are essential for success[1].

    Troubleshooting Steps:

    • Consider using a one-pot synthesis method like the Ludwig-Eckstein synthesis for the triphosphorylation step[1].

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

    • Use freshly distilled and dried solvents for the reaction.

Issue 4: Difficulty in Purifying the Final this compound Product

  • Question: We are facing challenges in purifying this compound. The product is often contaminated with pyrophosphate, salts, and other phosphate intermediates. What are the recommended purification techniques?

  • Answer: The purification of highly polar and charged molecules like nucleoside triphosphates requires specific chromatographic techniques. Contamination with inorganic phosphate salts and partially phosphorylated intermediates is a common issue[1].

    Troubleshooting Steps:

    • Ion-Exchange Chromatography: Anion-exchange chromatography is the most effective method for separating nucleoside triphosphates from monophosphates, diphosphates, and inorganic pyrophosphate. A salt buffer gradient (e.g., triethylammonium (B8662869) bicarbonate) is typically used for elution[1].

    • Reversed-Phase HPLC: For desalting and further purification, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column can be used. A volatile salt buffer system is often employed[1].

    • Precipitation: Following chromatographic purification, the triphosphate can be precipitated as a sodium or lithium salt by adding a solution of the corresponding perchlorate (B79767) or chloride in a water-miscible organic solvent like acetone (B3395972) or ethanol[1].

Frequently Asked Questions (FAQs)

  • Q1: What is a typical overall yield for the chemical synthesis of this compound?

  • A1: The overall yield can vary significantly depending on the synthetic route, optimization of each step, and purification efficiency. While specific overall yields are not always reported, individual phosphorylation steps can have yields ranging from 30% to 70% under optimized conditions[3].

  • Q2: How does the stereochemistry of Carbovir affect the synthesis of the triphosphate?

  • A2: In enzymatic synthesis, cellular enzymes show a strong preference for the (-)-enantiomer of Carbovir, which is the biologically active form[2][4]. The (+)-enantiomer is a poor substrate for these enzymes[1][2]. In chemical synthesis, while both enantiomers can be phosphorylated, achieving high stereoselectivity in the initial synthesis of the carbocyclic core is a major challenge that can impact the overall yield of the desired enantiomerically pure product[1].

  • Q3: Are there one-pot methods for the synthesis of this compound from Carbovir?

  • A3: While one-pot syntheses are generally preferred for convenience, for nucleoside triphosphates, purification of the intermediate monophosphate and diphosphate (B83284) can sometimes lead to higher overall yields of the final triphosphate product[1]. However, methods like the Ludwig-Eckstein synthesis can be considered a one-pot conversion from the monophosphate to the triphosphate[1].

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterValue/RangeNotesReference
Monophosphorylation Reaction Time 2-4 hoursUsing POCl₃ in trimethyl phosphate at 0°C.[1]
Triphosphorylation Yield (from monophosphate) 30-70%Typical yields for nucleoside triphosphate synthesis.[3]
Purification Salt Gradient (Anion-Exchange) 0.1 M to 1.0 MTriethylammonium bicarbonate or similar salt buffer.[1]
RP-HPLC Column C18For desalting and final purification.[1]

Experimental Protocols

1. Monophosphorylation of Carbovir

This protocol is a generalized procedure and may require optimization.

  • Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to 0°C in an ice bath.

  • Under an inert atmosphere (e.g., argon), add phosphorus oxychloride (POCl₃) dropwise while vigorously stirring and maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench it by slowly adding the reaction mixture to a cold (0°C) aqueous buffer, such as 1 M triethylammonium bicarbonate (TEAB).

  • Purify the resulting Carbovir monophosphate by anion-exchange chromatography.

2. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method)

This protocol is a generalized procedure and may require optimization.

  • Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine (B92270) and then dissolve it in anhydrous pyridine.

  • In a separate flask, react 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylammonium (B8510715) pyrophosphate in anhydrous DMF or pyridine to generate the active phosphorylating species.

  • Add the solution of the monophosphate to the activated pyrophosphate solution at room temperature under an inert atmosphere.

  • Stir the reaction for several hours to overnight, monitoring its progress by HPLC.

  • Upon completion, quench the reaction and purify the this compound using anion-exchange chromatography followed by RP-HPLC.

3. Purification by Anion-Exchange Chromatography

  • Load the crude reaction mixture onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex).

  • Elute the column with a linear gradient of a salt buffer, such as triethylammonium bicarbonate (TEAB), starting from a low concentration (e.g., 0.1 M) to a high concentration (e.g., 1.0 M).

  • Collect fractions and analyze them by HPLC to identify those containing the desired triphosphate.

  • Pool the pure fractions and remove the volatile salt buffer by lyophilization.

Visualizations

Carbovir_Triphosphate_Synthesis cluster_one_pot Ludwig-Eckstein Synthesis Carbovir Carbovir CMP Carbovir Monophosphate Carbovir->CMP Phosphorylation (e.g., POCl₃) CDP Carbovir Diphosphate CMP->CDP Phosphorylation (e.g., Kinase or Chemical) CTP This compound CDP->CTP Phosphorylation (e.g., Kinase or Chemical) CMP_onepot Carbovir Monophosphate CTP_onepot This compound CMP_onepot->CTP_onepot One-pot reaction with activated pyrophosphate

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_core Check Yield of Carbocyclic Core start->check_core check_mono Check Yield of Monophosphorylation check_core->check_mono Yield OK solution_core Optimize Stereocontrol, Reaction Conditions, Protecting Groups check_core->solution_core Low Yield check_tri Check Yield of Triphosphorylation check_mono->check_tri Yield OK solution_mono Ensure Anhydrous Conditions, Optimize Phosphorylating Agent & Temperature check_mono->solution_mono Low Yield check_purification Assess Purification Efficiency check_tri->check_purification Yield OK solution_tri Use Ludwig-Eckstein Method, Ensure Anhydrous Conditions check_tri->solution_tri Low Yield solution_purification Use Ion-Exchange Chrom. followed by RP-HPLC check_purification->solution_purification Low Recovery

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing the Stability of Carbovir Triphosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and integrity of Carbovir (B1146969) triphosphate (CBV-TP) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Carbovir triphosphate (CBV-TP) and why is its stability important?

A1: this compound is the active antiviral metabolite of the prodrug Abacavir (B1662851), a synthetic guanosine (B1672433) analogue.[1] In vivo, Abacavir is converted by cellular enzymes into CBV-TP.[2] CBV-TP acts as a competitive inhibitor of viral reverse transcriptase, and its incorporation into viral DNA leads to chain termination, thus preventing viral replication.[2] The stability of CBV-TP in aqueous solutions is critical for in vitro assays, as its degradation to the di- and monophosphate forms will lead to inaccurate measurements of enzyme kinetics, antiviral activity, and other pharmacological parameters.

Q2: What are the recommended storage conditions for CBV-TP?

A2: For long-term storage, CBV-TP should be stored as a solid powder at -20°C in a dry, dark environment.[3] Under these conditions, it is stable for over two years.[3] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[3] If preparing stock solutions, it is recommended to dissolve CBV-TP in DMSO. These stock solutions are stable for up to 6 months at -80°C or for one month at -20°C.[4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the expected half-life of CBV-TP in aqueous solutions?

A3: There is limited direct data on the half-life of CBV-TP in simple aqueous solutions in vitro. However, studies on its intracellular half-life (the time it takes for 50% of the compound to be eliminated from within a cell) provide some insight. These studies show a median intracellular half-life ranging from approximately 3.4 hours to 18 hours.[5][6] It is important to note that the intracellular environment contains metabolic enzymes and may not directly reflect stability in a buffered laboratory solution.[5] Generally, nucleoside triphosphates are susceptible to hydrolysis in aqueous environments.

Q4: What factors influence the stability of CBV-TP in aqueous solutions?

A4: The primary factors affecting the stability of nucleoside triphosphates like CBV-TP are pH, temperature, and the presence of divalent metal ions and nucleophilic species in buffers.

  • pH: Hydrolysis of the triphosphate chain is catalyzed by both acid and base. For many similar compounds, maximum stability is often found in the slightly acidic to neutral pH range (approximately pH 4-7).[7][8]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[9][10] Experiments should be conducted at the lowest practical temperature, and solutions should be kept on ice whenever possible.

  • Buffers: Certain buffer components can act as nucleophiles and accelerate degradation.[8] It is advisable to use non-nucleophilic buffers.

Q5: What are the primary degradation products of CBV-TP?

A5: The degradation of CBV-TP is expected to occur through the sequential hydrolysis of the triphosphate chain. The primary degradation products would be Carbovir diphosphate (B83284) (CBV-DP), followed by Carbovir monophosphate (CBV-MP), and finally the parent nucleoside analogue, Carbovir. A similar degradation pathway is observed for other nucleoside triphosphates like ATP, which degrades to ADP, AMP, and then adenosine.[11]

Troubleshooting Guides

Issue 1: Lower than expected or inconsistent results in enzymatic assays.
  • Question: My reverse transcriptase inhibition assay is showing variable and lower-than-expected potency for CBV-TP. What could be the cause?

  • Answer: This issue is frequently linked to the degradation of CBV-TP in the assay buffer.

    • Potential Cause 1: Inappropriate pH of the assay buffer. If the buffer pH is too acidic or too alkaline, it can accelerate the hydrolysis of the triphosphate chain, reducing the concentration of the active inhibitor.

    • Solution: Verify the pH of your assay buffer. If possible, perform pilot stability studies at different pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for CBV-TP stability within your experimental constraints. Based on data from similar molecules, a pH range of 4.5 to 6.5 often provides maximum stability.[8]

    • Potential Cause 2: High assay temperature. Enzymatic assays are often run at 37°C, which can significantly increase the rate of hydrolysis.

    • Solution: Prepare CBV-TP dilutions immediately before use and keep them on ice until they are added to the reaction mixture. Minimize the pre-incubation time of CBV-TP in the assay buffer at 37°C.

    • Potential Cause 3: Repeated freeze-thaw cycles of the stock solution. Aliquoting your stock solution is crucial. Each freeze-thaw cycle can introduce moisture and contribute to degradation.

    • Solution: Upon first use, thaw the main stock solution and create single-use aliquots. Store these aliquots at -80°C.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Question: I am analyzing my CBV-TP sample via HPLC and see additional peaks that I suspect are degradation products. How can I confirm this and prevent it?

  • Answer: The appearance of new peaks, typically eluting earlier than the parent compound in reversed-phase HPLC, is a strong indicator of degradation.

    • Potential Cause: Hydrolysis during sample preparation or storage. The sample may have been stored at an inappropriate temperature or for too long in an aqueous solution before analysis.

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at 4°C for no more than a few hours. For longer storage, freeze at -80°C. To confirm the identity of the peaks, you can perform forced degradation studies (e.g., by incubating the sample at high temperature or in acidic/basic conditions) and monitor the growth of these secondary peaks, which likely correspond to CBV-DP and CBV-MP.

Quantitative Data on this compound Stability

Table 1: Intracellular Half-Life of this compound (CBV-TP)

Parameter Reported Half-Life (hours) Study Context
Intracellular Half-Life ~3.4 In vitro experiment, Glaxo-Wellcome report[5]
Intracellular Half-Life 12 - 20 In vivo, variation observed between men and women[1]
Intracellular Half-Life 18 (Median), Range: 12-19 In vivo, after discontinuation of Abacavir[6]

Disclaimer: This data reflects stability within a cellular environment and may not directly correspond to stability in a buffered aqueous solution.

Table 2: Influence of pH and Temperature on the Stability (t₉₀, hours) of Ceftazidime (B193861) in Aqueous Solution (as an analogue)

pH Temperature (°C) t₉₀ (hours) - Time to 10% degradation
4.4 (Acetate Buffer) 30 ~36 (1.5 days)
5.5 (Phosphate Buffer) 30 ~36 (1.5 days)
6.5 (Phosphate Buffer) 30 ~36 (1.5 days)

Data adapted from literature on ceftazidime stability to illustrate general principles.[8] The stability of CBV-TP may vary.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for CBV-TP

This protocol outlines a general method for determining the stability of CBV-TP in an aqueous solution.

1. Objective: To quantify the concentration of CBV-TP over time under specific conditions (e.g., buffer composition, pH, temperature) and identify the formation of its degradation products.

2. Materials:

  • This compound (CBV-TP) standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • HPLC system with a UV detector

  • pH meter, temperature-controlled incubator/water bath

3. Method:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.5) and acetonitrile (e.g., 95:5 v/v).[13] The exact ratio should be optimized to achieve good separation between CBV-TP and its potential degradation products. Filter and degas the mobile phase before use.

  • Preparation of CBV-TP Solution: Prepare a stock solution of CBV-TP in the aqueous buffer to be tested at a known concentration (e.g., 1 mg/mL).

  • Stability Study:

    • Dispense aliquots of the CBV-TP solution into several vials.

    • Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial and immediately freeze it at -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min[13]

      • Detection Wavelength: ~284 nm (based on the UV max of Abacavir at neutral pH)

      • Injection Volume: 10-20 µL

    • Thaw the samples just before injection.

    • Inject a standard solution of CBV-TP to determine its retention time.

    • Inject the samples from each time point.

  • Data Analysis:

    • Quantify the peak area of CBV-TP at each time point.

    • Calculate the percentage of CBV-TP remaining relative to the time 0 sample.

    • Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

TroubleshootingWorkflow start Inconsistent or Low Assay Results check_storage Check CBV-TP Storage Conditions (Aliquoting, Temp, Freeze-Thaw) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Review Solution Preparation (Buffer pH, Temp, Age of Solution) prep_ok Preparation OK? check_solution_prep->prep_ok check_assay_cond Evaluate Assay Conditions (Incubation Time & Temp) assay_ok Assay Conditions OK? check_assay_cond->assay_ok storage_ok->check_solution_prep Yes re_aliquot Action: Re-aliquot fresh stock storage_ok->re_aliquot No prep_ok->check_assay_cond Yes adjust_buffer Action: Adjust buffer pH Prepare fresh solutions prep_ok->adjust_buffer No minimize_incubation Action: Minimize incubation time Keep reagents on ice assay_ok->minimize_incubation No retest Retest Assay assay_ok->retest Yes re_aliquot->retest adjust_buffer->retest minimize_incubation->retest

Caption: Troubleshooting workflow for inconsistent assay results.

StabilityWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_solution Prepare CBV-TP in Test Buffer (t=0) aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Defined Temperature aliquot->incubate sample Collect & Freeze Vials at Time Points (t=x) incubate->sample hplc HPLC-UV Analysis sample->hplc analyze Calculate % Remaining & Degradation Rate hplc->analyze

Caption: Experimental workflow for CBV-TP stability assessment.

References

Overcoming challenges in the purification of Carbovir triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Carbovir triphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Crude this compound samples are often contaminated with several process-related impurities. The most prevalent are inorganic pyrophosphate, residual salts from the synthesis, and other phosphate (B84403) intermediates such as Carbovir monophosphate and diphosphate (B83284).[1] The presence of these impurities is a common issue due to the nature of the phosphorylation reactions.[1]

Q2: Which chromatographic technique is most effective for purifying this compound?

A2: Anion-exchange chromatography is the most effective and widely recommended method for the purification of nucleoside triphosphates like this compound.[1] This technique separates molecules based on their net negative charge, effectively resolving the triphosphate from the less negatively charged monophosphate and diphosphate species, as well as other anionic impurities.[1]

Q3: Is a secondary purification step necessary after anion-exchange chromatography?

A3: In many cases, a secondary purification step is beneficial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed after anion-exchange chromatography for desalting and further purification.[1] This step is crucial for removing the high concentrations of salt buffers (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate) used for elution in the primary purification step.

Q4: How can I confirm the identity and purity of the final this compound product?

A4: A combination of analytical techniques is essential for the unambiguous confirmation of the identity and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are critical for structural confirmation. ³¹P NMR is highly effective in identifying the triphosphate moiety and distinguishing it from mono- and diphosphate contaminants.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the precise molecular weight and elemental composition of the target compound.[1]

  • High-Performance Liquid Chromatography (HPLC): Analytical ion-exchange and reversed-phase HPLC are used to determine the purity of the final product by quantifying the peak area of this compound relative to any impurities.[1]

Q5: What are the critical considerations for the stability of this compound during purification and storage?

A5: Nucleoside triphosphates are susceptible to hydrolysis, especially at acidic pH. It is crucial to maintain appropriate pH throughout the purification process. The use of volatile buffers like triethylammonium bicarbonate or ammonium bicarbonate is advantageous as they can be removed by lyophilization.[2] For long-term storage, it is recommended to store the purified this compound as a stable salt (e.g., sodium or lithium salt) at low temperatures (-20°C or below) to minimize degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound after purification. Incomplete phosphorylation reaction.Optimize the stoichiometry of the phosphorylating agent and ensure anhydrous reaction conditions.[1]
Co-elution of product with other phosphate species.Adjust the salt gradient in the anion-exchange chromatography to achieve better separation. A shallower gradient can improve resolution.
Degradation of the triphosphate during purification.Ensure all buffers are at a suitable pH (typically neutral to slightly basic). Avoid prolonged exposure to acidic conditions.
Presence of mono- and diphosphate impurities in the final product. Inefficient separation during anion-exchange chromatography.Optimize the salt gradient and flow rate. Ensure the column is not overloaded. The triphosphate, having the highest negative charge, should elute last.[1]
High salt content in the final product. Incomplete removal of elution buffers.Perform a desalting step using reversed-phase HPLC or a suitable size-exclusion column.[1] Multiple lyophilization cycles from water can also help remove volatile salts like ammonium bicarbonate.[3]
Peak tailing or broad peaks in HPLC analysis. Column degradation or contamination.Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Inappropriate mobile phase composition or pH.Adjust the mobile phase pH and ionic strength. Ensure the mobile phase is properly degassed.
Inconsistent retention times in HPLC. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and stable.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

Data Presentation

Table 1: Representative Purity of this compound at Different Purification Stages

Purification Stage Typical Purity (%) Common Impurities Present
Crude Reaction Mixture 20 - 50Carbovir monophosphate, Carbovir diphosphate, pyrophosphate, salts
After Anion-Exchange Chromatography 85 - 95Residual salts, trace diphosphate
After RP-HPLC Desalting > 98Trace unknown impurities

Table 2: Comparison of Anion-Exchange Chromatography Conditions for Nucleoside Triphosphate Purification

Parameter Condition A Condition B
Stationary Phase Q Sepharose FF[3]DuPont™ AmberChrom™ 1x4 200-400 Cl[1]
Mobile Phase A 50 mM Ammonium Bicarbonate50 mM Triethylammonium Bicarbonate (TEAB)
Mobile Phase B 500 mM Ammonium Bicarbonate1 M Triethylammonium Bicarbonate (TEAB)
Gradient Linear gradient from 0-100% B over 120 minLinear gradient from 0-100% B over 60 min
Flow Rate 5 mL/min2 mL/min
Detection UV at 230 nmUV at 260 nm

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography Purification of this compound
  • Column Preparation:

    • Pack a suitable column (e.g., 2.5 x 20 cm) with an anion-exchange resin like Q Sepharose FF.[3]

    • Equilibrate the column with at least 5 column volumes of the starting buffer (e.g., 50 mM ammonium bicarbonate).[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the starting buffer.

    • Load the sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Elution:

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound species using a linear gradient of a high salt buffer (e.g., 50 mM to 500 mM ammonium bicarbonate over 2 hours).[3]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 230 nm).

  • Fraction Collection and Analysis:

    • Collect fractions throughout the gradient elution.

    • Analyze the fractions containing the triphosphate peak by analytical HPLC to confirm purity.

    • Pool the pure fractions.

  • Post-Purification Processing:

    • Lyophilize the pooled fractions to remove the volatile ammonium bicarbonate buffer.[3]

Protocol 2: Reversed-Phase HPLC for Desalting
  • Column and Mobile Phase Preparation:

    • Use a C18 reversed-phase column.

    • Prepare a mobile phase system with a volatile buffer, such as triethylammonium acetate (B1210297) (TEAA).

  • Sample Preparation:

    • Reconstitute the lyophilized product from the anion-exchange step in the initial mobile phase.

  • HPLC Run:

    • Inject the sample onto the equilibrated C18 column.

    • Run a gradient from a low to a high concentration of an organic solvent (e.g., acetonitrile) in the TEAA buffer to elute the this compound.

  • Fraction Collection and Lyophilization:

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to remove the TEAA buffer and organic solvent, yielding the desalted product.

Protocol 3: Purity Analysis by ³¹P NMR
  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in D₂O.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum on a suitable NMR spectrometer.

  • Data Analysis:

    • The triphosphate moiety will typically show three distinct phosphorus signals (α, β, and γ phosphates).

    • Compare the spectrum to that of a known standard and look for the absence of signals corresponding to monophosphate and diphosphate impurities.

Mandatory Visualization

Intracellular_Phosphorylation_of_Carbovir cluster_cell Host Cell cluster_action Antiviral Action Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase CBV_TP_action This compound DNA_Polymerase Viral DNA Polymerase CBV_TP_action->DNA_Polymerase Inhibition Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Caption: Intracellular activation pathway of Carbovir to its active triphosphate form.

Purification_Workflow start Crude Carbovir Triphosphate anion_exchange Anion-Exchange Chromatography (e.g., Q Sepharose) start->anion_exchange fraction_analysis1 Fraction Analysis (Analytical HPLC) anion_exchange->fraction_analysis1 pooling1 Pool Pure Fractions fraction_analysis1->pooling1 lyophilization1 Lyophilization pooling1->lyophilization1 desalting Reversed-Phase HPLC (Desalting, e.g., C18) lyophilization1->desalting fraction_analysis2 Fraction Analysis (Analytical HPLC) desalting->fraction_analysis2 pooling2 Pool Pure Fractions fraction_analysis2->pooling2 lyophilization2 Final Lyophilization pooling2->lyophilization2 final_product Pure Carbovir Triphosphate lyophilization2->final_product quality_control Quality Control (NMR, MS, HPLC) final_product->quality_control

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_purity Purity Issues cluster_yield Yield Issues start Purification Issue Identified impurity_type Impurity Detected? start->impurity_type low_yield Low Yield? start->low_yield mono_di_phosphate Mono/Diphosphate Impurities impurity_type->mono_di_phosphate Yes (Phosphates) salt_impurity High Salt Content impurity_type->salt_impurity Yes (Salts) optimize_gradient Optimize Anion-Exchange Gradient mono_di_phosphate->optimize_gradient perform_desalting Perform/Optimize RP-HPLC Desalting salt_impurity->perform_desalting check_reaction Verify Phosphorylation Reaction Completion low_yield->check_reaction Yes check_fractions Re-analyze All Collected Fractions low_yield->check_fractions Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Storage and Handling of Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Carbovir triphosphate (CBV-TP) to prevent its degradation. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Q2: What type of buffer should I use to dissolve this compound?

A2: It is recommended to dissolve this compound in a biological buffer with a slightly alkaline pH, ideally between 7.5 and 8.0. Buffers such as Tris-HCl or TE (Tris-EDTA) are suitable. The presence of a chelating agent like EDTA can help to inhibit the activity of divalent cation-dependent nucleases that may be present as contaminants.

Q3: Can I store this compound at -20°C?

A3: While short-term storage (a few days to a week) at -20°C may be acceptable, long-term storage at this temperature is not recommended. For periods longer than a week, -80°C is the optimal temperature to minimize chemical and enzymatic degradation.

Q4: How can I check if my stock of this compound has degraded?

A4: The integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of additional peaks corresponding to Carbovir diphosphate (B83284) (CBV-DP) and Carbovir monophosphate (CBV-MP) are indicative of degradation. A decrease in the area of the CBV-TP peak over time also suggests degradation.

Q5: What are the primary causes of this compound degradation during storage?

A5: The primary causes of degradation are hydrolysis of the phosphate (B84403) chain, which can be catalyzed by acidic conditions and the presence of divalent metal ions. Contamination with nucleases can also lead to enzymatic degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in antiviral assays. Degradation of this compound to its diphosphate or monophosphate forms.1. Verify the integrity of your CBV-TP stock using HPLC. 2. Prepare fresh dilutions from a new or validated stock for your experiments. 3. Ensure your storage buffer is at the correct pH and contains a chelating agent.
Appearance of extra peaks in HPLC analysis of the stock solution. Hydrolysis of the triphosphate chain.1. Confirm that the storage pH is between 7.5 and 8.0. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. If possible, purify the CBV-TP using anion-exchange chromatography to remove degradation products.
Variability in experimental results between different aliquots. Inconsistent storage conditions or multiple freeze-thaw cycles of some aliquots.1. Always use a fresh aliquot for each experiment. 2. Ensure all aliquots are stored at a consistent -80°C. 3. When thawing, do so quickly and keep the sample on ice.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mM) in different buffers (e.g., water, Tris-HCl pH 7.5, Tris-HCl pH 8.0 with 1 mM EDTA).

  • Aliquot the solutions into multiple tubes for time-point analysis.

2. Storage Conditions:

  • Store the aliquots at various temperatures: 4°C, -20°C, and -80°C.

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

  • Immediately analyze the sample using HPLC.

4. HPLC Analysis:

  • Column: A reverse-phase C18 column or an anion-exchange column suitable for nucleotide separation.

  • Mobile Phase: A gradient of a low concentration ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: UV absorbance at the appropriate wavelength for Carbovir (typically around 254 nm).

  • Quantification: Determine the peak areas for this compound, diphosphate, and monophosphate. Calculate the percentage of intact this compound remaining at each time point.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound is the sequential hydrolysis of the phosphate groups.

CBV_TP This compound (CBV-TP) CBV_DP Carbovir Diphosphate (CBV-DP) CBV_TP->CBV_DP - Pi CBV_MP Carbovir Monophosphate (CBV-MP) CBV_DP->CBV_MP - Pi Carbovir Carbovir CBV_MP->Carbovir - Pi

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a stability study of this compound.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare CBV-TP Solutions in Different Buffers Aliquot Aliquot Samples Prep->Aliquot Temp4 4°C Aliquot->Temp4 Temp_20 -20°C Aliquot->Temp_20 Temp_80 -80°C Aliquot->Temp_80 Timepoints Collect Samples at Time Points (T=0, T=1, etc.) Temp4->Timepoints Temp_20->Timepoints Temp_80->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Quantify Degradation HPLC->Data Start Suspected CBV-TP Degradation Check_Storage Review Storage Conditions (Temp, Buffer, pH) Start->Check_Storage Check_FT Assess Number of Freeze-Thaw Cycles Check_Storage->Check_FT HPLC_Analysis Perform HPLC Analysis on Stock Solution Check_FT->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Use_New_Stock Use New Aliquot or Prepare Fresh Stock Degradation_Confirmed->Use_New_Stock Yes Problem_Elsewhere Problem Likely Elsewhere in Experiment Degradation_Confirmed->Problem_Elsewhere No Optimize_Storage Optimize Storage Protocol Use_New_Stock->Optimize_Storage Continue_Exp Continue Experiment Optimize_Storage->Continue_Exp

Improving the efficiency of Carbovir phosphorylation to its triphosphate form

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the phosphorylation of Carbovir (B1146969) to its active triphosphate form.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance the efficiency of Carbovir phosphorylation.

Issue 1: Low Yield of Carbovir Monophosphate

  • Question: We are observing inefficient conversion of Carbovir to its monophosphate form in our in vitro enzymatic assay. What are the potential reasons for this low yield?

  • Answer: The initial phosphorylation of Carbovir is a critical and often rate-limiting step, highly dependent on enzyme stereoselectivity.

    • Enzyme Specificity: Cellular 5'-nucleotidases exhibit a strong preference for the (-)-enantiomer of Carbovir.[1][2] If you are working with the (+)-enantiomer, enzymatic phosphorylation will be inherently inefficient.[3]

    • Enzyme Activity: Ensure the 5'-nucleotidase used in your assay is active. Perform a control reaction with a known substrate to confirm its functionality.

    • Reaction Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for the specific 5'-nucleotidase being used.

    Troubleshooting Steps:

    • Confirm Enantiomeric Purity: Verify the enantiomeric purity of your Carbovir starting material. For efficient enzymatic phosphorylation, the (-)-enantiomer is required.

    • Optimize Enzyme Concentration: Titrate the concentration of 5'-nucleotidase to ensure it is not a limiting factor in the reaction.

    • Check Cofactor Availability: Ensure an adequate supply of the phosphate (B84403) donor, typically ATP, in the reaction mixture.

    • Consider Chemical Phosphorylation: For the (+)-enantiomer, chemical phosphorylation methods, such as the Yoshikawa method using POCl₃ in a trialkyl phosphate solvent, are more suitable.[3]

Issue 2: Inefficient Conversion of Carbovir Monophosphate to Diphosphate (B83284)

  • Question: Our experiments show a buildup of Carbovir monophosphate with very little formation of the diphosphate. What could be causing this bottleneck?

  • Answer: The second phosphorylation step is catalyzed by guanylate kinase (GMP kinase), which also demonstrates significant stereoselectivity.

    • Enzyme Stereoselectivity: GMP kinase is approximately 7,000 times more efficient at phosphorylating the (-)-enantiomer of Carbovir monophosphate compared to the (+)-enantiomer.[4]

    • Substrate Inhibition: High concentrations of the monophosphate substrate may lead to substrate inhibition of GMP kinase.

    Troubleshooting Steps:

    • Verify Enantiomeric Form: Ensure you are working with the (-)-enantiomer of Carbovir monophosphate.

    • Optimize Substrate Concentration: Perform kinetic analysis by varying the concentration of Carbovir monophosphate to determine the optimal substrate concentration and rule out substrate inhibition.

    • Assess GMP Kinase Activity: Confirm the activity of your GMP kinase enzyme with its natural substrate, GMP.

Issue 3: Low Levels of Carbovir Triphosphate

  • Question: We are detecting both the mono- and di-phosphate forms, but the final triphosphate product is present in very low amounts. How can we improve the final phosphorylation step?

  • Answer: The final phosphorylation from the diphosphate to the triphosphate is carried out by nucleoside-diphosphate kinases (NDPKs). While generally less stereoselective than the preceding steps, NDPKs still preferentially phosphorylate the (-)-enantiomer.[2]

    • Enzyme Activity: The activity of NDPKs can be a limiting factor.

    • ATP Regeneration: The reaction requires a continuous supply of ATP. An ATP regeneration system may be necessary for efficient conversion.

    Troubleshooting Steps:

    • Increase NDPK Concentration: Titrate the concentration of NDPK in your assay to find the optimal level for efficient conversion.

    • Implement an ATP Regeneration System: Include an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) in your reaction mixture to maintain a high ATP concentration.

    • Monitor Reaction Time: Collect samples at various time points to determine the optimal incubation time for maximal triphosphate formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Carbovir?

A1: Carbovir is a carbocyclic nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, this compound (CBV-TP). CBV-TP acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the viral DNA, causes chain termination, thus halting viral replication.[5]

Q2: Why is the (-)-enantiomer of Carbovir the biologically active form?

A2: The antiviral activity of Carbovir is highly stereoselective due to the substrate specificity of the cellular kinases involved in its phosphorylation. The initial phosphorylation by 5'-nucleotidase and the subsequent phosphorylation by guanylate kinase are significantly more efficient for the (-)-enantiomer, leading to higher intracellular concentrations of the active (-)-Carbovir triphosphate.[1][2]

Q3: Can Carbovir be phosphorylated in all cell types?

A3: The efficiency of Carbovir phosphorylation can vary between different cell types, likely due to variations in the expression levels of the required cellular kinases.[6]

Q4: What are the expected intracellular half-lives of Carbovir's phosphorylated forms?

A4: The intracellular half-life of this compound (CBV-TP) has been reported to be over 15 hours.[4] In another study, the median half-life of CBV-TP was observed to be 18 hours.[7]

Q5: Are there any known inhibitors of Carbovir phosphorylation?

A5: While specific inhibitors of the individual phosphorylation steps of Carbovir are not extensively documented in the provided search results, it is plausible that compounds interfering with the activity of 5'-nucleotidase, guanylate kinase, or nucleoside-diphosphate kinases could reduce the efficiency of Carbovir activation.

Quantitative Data

EnzymeSubstrateEnantiomer PreferenceKinetic ParameterValue
5'-NucleotidaseCarbovir(-)-enantiomer--
Guanylate Kinase (GMP kinase)Carbovir Monophosphate(-)-enantiomerRelative Efficiency~7,000-fold
Nucleoside-Diphosphate KinaseCarbovir Diphosphate(-)-enantiomer--

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Carbovir Phosphorylation

This protocol provides a general method to assess the enzymatic conversion of Carbovir or its phosphorylated intermediates in a cell-free system.

Objective: To measure the activity of a specific kinase in phosphorylating its Carbovir-related substrate.

Materials:

  • Purified recombinant kinase (5'-nucleotidase, GMP kinase, or NDPK)

  • Substrate (Carbovir, Carbovir monophosphate, or Carbovir diphosphate)

  • ATP solution (radiolabeled [γ-³²P]ATP for radioactive detection)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 0.5 M EDTA)

  • Detection reagents (commercial kinase assay kit or reagents for autoradiography)

  • Microplate reader or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by combining the kinase reaction buffer, the substrate at various concentrations, and the purified kinase enzyme.

  • Initiation: Start the reaction by adding ATP (and radiolabel if applicable) to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).[4]

  • Termination: Stop the reaction by adding the quenching solution.[4]

  • Detection:

    • Radiolabeled Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated product using a scintillation counter.[4]

    • Non-Radiolabeled Assay: Follow the instructions of a commercial kinase assay kit, which typically involves a colorimetric or fluorescent readout measured by a microplate reader.

  • Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform experiments with varying substrate concentrations.[4]

Protocol 2: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from peripheral blood mononuclear cells (PBMCs).

Objective: To accurately measure the intracellular concentration of the active metabolite, this compound.

Materials:

  • PBMCs isolated from whole blood

  • Cell lysis buffer (e.g., 70% methanol)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Anion-exchange or porous graphitic carbon HPLC column

  • Mobile phases (e.g., A: aqueous buffer with an ion-pairing agent; B: acetonitrile)

Procedure:

  • PBMC Isolation and Counting: Isolate PBMCs from whole blood using a density gradient centrifugation method. Count the cells to normalize the final metabolite concentration.

  • Cell Lysis and Extraction: a. Pellet a known number of PBMCs (e.g., 10 million cells) by centrifugation. b. Resuspend the cell pellet in ice-cold cell lysis buffer. c. Add the internal standard to the lysate. d. Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation. e. Centrifuge at high speed to pellet cell debris.

  • Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in the initial mobile phase.[4]

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC column. b. Elute the analytes using a gradient of mobile phase B. c. Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

  • Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the concentration to the number of cells used in the extraction.[4]

Visualizations

Carbovir_Phosphorylation_Pathway Carbovir (-)-Carbovir Carbovir_MP (-)-Carbovir Monophosphate Carbovir->Carbovir_MP ATP -> ADP Carbovir_DP (-)-Carbovir Diphosphate Carbovir_MP->Carbovir_DP ATP -> ADP Carbovir_TP (-)-Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP ATP -> ADP Enzyme1 5'-Nucleotidase Enzyme1->Carbovir_MP Enzyme2 Guanylate Kinase (GMP Kinase) Enzyme2->Carbovir_DP Enzyme3 Nucleoside- Diphosphate Kinase Enzyme3->Carbovir_TP

Caption: Intracellular phosphorylation pathway of (-)-Carbovir.

Kinase_Assay_Workflow Start Start Setup Prepare Reaction Mixture (Buffer, Substrate, Enzyme) Start->Setup Initiate Initiate with ATP Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Quenching Solution Incubate->Terminate Detect Detect Phosphorylated Product Terminate->Detect Analyze Analyze Data (Km, Vmax) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase assay.

References

Addressing matrix effects in LC-MS/MS analysis of Carbovir triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Carbovir triphosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening, or Splitting) Secondary Interactions: The highly polar nature of this compound can lead to interactions with active sites on the column.- Optimize Mobile Phase: Incorporate an ion-pairing reagent like triethylamine (B128534) (TEA) or use a mobile phase with a pH that ensures consistent ionization of the analyte. - Column Choice: Employ a column suitable for polar compounds, such as a HILIC or a C18 column designed for aqueous mobile phases.
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase. Reconstituting the final extract in the initial mobile phase is ideal.
Column Contamination: Buildup of matrix components on the column frit or stationary phase.- Implement a robust sample preparation method to remove as much of the matrix as possible. - Use a guard column and replace it regularly. - Develop a column washing method to be used between analytical batches.
Low Signal Intensity or Ion Suppression Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source.[1]- Improve Sample Preparation: Transition from simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[1] - Optimize Chromatography: Adjust the gradient to achieve better separation between this compound and the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression.[2]
Analyte Degradation: this compound can be susceptible to enzymatic degradation in biological samples.- Immediate Processing/Freezing: Process samples immediately after collection or flash-freeze and store at -80°C. - Use of Inhibitors: Incorporate phosphatase inhibitors in the sample collection or lysis buffer to prevent dephosphorylation.
High Signal Variability (Poor Precision) Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples leads to inconsistent ion suppression or enhancement.- Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects. - Thorough Sample Mixing: Ensure homogeneity of samples, especially after thawing, by vortexing.
Incomplete Extraction Recovery: Inconsistent recovery of this compound during sample preparation.- Optimize Extraction Protocol: Validate the chosen sample preparation method for recovery and consistency. - Use of an Appropriate Internal Standard: An internal standard added at the beginning of the sample preparation process can account for variability in extraction recovery. A SIL-IS is the preferred choice.[2]
No Peak Detected Analyte Concentration Below LLOQ: The concentration of this compound in the sample is below the lower limit of quantification of the method.- Concentrate the Sample: Incorporate a sample concentration step in the sample preparation protocol (e.g., evaporation and reconstitution in a smaller volume). - Increase Injection Volume: If the system allows, inject a larger volume of the prepared sample.
Incorrect MS/MS Transitions: The mass spectrometer is not monitoring the correct precursor and product ions for this compound.- Optimize MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor ion and the most intense and specific product ions.
Instrumental Issues: Problems with the LC or MS system (e.g., leaks, detector off, no spray).- Perform routine system suitability checks and maintenance as per the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] For this compound, which is analyzed from complex biological matrices like cell lysates or plasma, endogenous components such as phospholipids, salts, and metabolites can suppress or enhance its signal in the mass spectrometer. This can lead to inaccurate and imprecise quantification. Ion suppression is the more common effect observed.[1]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike-in experiment. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing all interfering matrix components, especially phospholipids. For a highly polar and charged molecule like this compound, more advanced techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and can significantly reduce matrix effects. Anion exchange or mixed-mode SPE cartridges are suitable for retaining and isolating triphosphates.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving many interfering substances behind.

Q4: What type of liquid chromatography is most suitable for this compound analysis?

A4: Due to its high polarity, retaining and separating this compound on a standard reversed-phase C18 column can be challenging. The following approaches are recommended:

  • Ion-Pairing Chromatography: This technique uses an ion-pairing reagent (e.g., triethylamine, dimethylhexylamine) in the mobile phase to form a neutral complex with the charged this compound, enhancing its retention on a reversed-phase column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative to ion-pairing chromatography.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A5: A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) is considered the "gold standard" for quantitative LC-MS/MS.[2] It has nearly identical physicochemical properties to this compound, meaning it will co-elute from the chromatography column and experience the same degree of matrix effects and any variations in extraction recovery.[2] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, these variations can be effectively compensated for, leading to high accuracy and precision.

Q6: How can I ensure the stability of this compound in my samples during collection and storage?

A6: Nucleoside triphosphates can be prone to enzymatic degradation by phosphatases present in biological samples. To maintain the integrity of this compound:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice during processing.

  • Long-Term Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.

  • Inhibitors: Consider adding phosphatase inhibitors to the sample collection tubes or lysis buffer.

  • pH Control: Maintain a stable pH, as extreme pH values can also contribute to degradation. Studies on ATP have shown its stability is influenced by the water matrix and presence of microorganisms.[3][4]

Experimental Protocols

Protocol 1: Post-Extraction Spike-In for Matrix Effect Assessment
  • Prepare Blank Matrix Extract: Extract a blank biological matrix (e.g., cell lysate from untreated cells) using your established sample preparation protocol.

  • Prepare Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Post-Extraction Spiked Sample: Spike a known amount of this compound standard solution into the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analysis: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system and acquire the data.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ 2.

Protocol 2: Ion-Pairing LC-MS/MS Method for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by equilibration with an acidic buffer.

    • Load the pre-treated sample (e.g., cell lysate).

    • Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.

    • Elute this compound with a basic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM dimethylhexylamine and 10 mM acetic acid.

    • Mobile Phase B: Methanol.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for triphosphates.

    • MRM Transitions: Determine the optimal precursor ion ([-H]⁻) and product ion(s) by infusing a standard of this compound.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Pellet) Lysis Cell Lysis & Protein Precipitation Sample->Lysis Add Internal Standard SPE Solid-Phase Extraction (SPE) Lysis->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation (Ion-Pairing or HILIC) Elution->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification troubleshooting_logic Start Inaccurate or Imprecise Results Check_IS Check Internal Standard (Peak Area, Recovery) Start->Check_IS Check_Chroma Evaluate Chromatography (Peak Shape, Retention Time) Check_IS->Check_Chroma IS OK Use_SIL_IS Use SIL-IS Check_IS->Use_SIL_IS IS Unstable/Variable Assess_ME Assess Matrix Effects (Post-Extraction Spike) Check_Chroma->Assess_ME Chroma OK Optimize_LC Optimize LC Method (Gradient, Column) Check_Chroma->Optimize_LC Poor Peak Shape Improve_SP Improve Sample Prep (e.g., SPE, LLE) Assess_ME->Improve_SP Significant Matrix Effects End Reliable Results Assess_ME->End No Significant Matrix Effects Improve_SP->End Optimize_LC->End Use_SIL_IS->End

References

Optimizing cell lysis techniques for intracellular Carbovir triphosphate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of intracellular Carbovir triphosphate (CBV-TP).

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of intracellular this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue Potential Causes Recommended Solutions
Low Yield of this compound Incomplete Cell Lysis: The chosen lysis method may not be robust enough to efficiently break open the cells, leaving a significant portion of the intracellular content unreleased.Optimize Lysis Protocol: Consider switching to a more rigorous lysis method. For instance, if using a gentle detergent-based lysis, a switch to sonication or bead beating might improve yields. Combining methods, such as enzymatic lysis followed by sonication, can also be effective.[1] Increase Lysis Buffer Volume: Insufficient buffer volume can lead to incomplete lysis. Ensure the buffer-to-cell pellet ratio is optimal.
Degradation of this compound: Nucleotide triphosphates are susceptible to enzymatic and chemical degradation. Endogenous phosphatases released during lysis can dephosphorylate CBV-TP. High temperatures can also lead to degradation.Work Quickly and on Ice: Perform all lysis and extraction steps on ice to minimize enzymatic activity.[2] Use Phosphatase Inhibitors: Add a phosphatase inhibitor cocktail to your lysis buffer to protect CBV-TP from dephosphorylation. Avoid Excessive Heat: If using sonication, use short bursts and allow the sample to cool on ice between cycles to prevent heat-induced degradation.[3]
Inefficient Extraction: The analyte may not be efficiently partitioned from the cellular debris into the extraction solvent.Select an Appropriate Solvent: Cold methanol (B129727) solutions (e.g., 70% methanol) are commonly used and effective for extracting polar molecules like nucleotide triphosphates.[4] Ensure Thorough Mixing: Vortex the cell lysate vigorously after adding the extraction solvent to ensure complete extraction.
High Variability Between Replicates Inconsistent Cell Counts: Inaccurate or inconsistent cell numbers between samples will lead to variability in the final normalized concentration of CBV-TP.Accurate Cell Counting: Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter, and ensure a homogenous cell suspension before aliquoting.
Incomplete Quenching of Metabolism: If cellular metabolism is not halted immediately and completely before lysis, the intracellular concentrations of nucleotide triphosphates can change.Rapid Quenching: For adherent cells, rapidly aspirate the culture medium and wash with ice-cold PBS. For suspension cells, pellet them quickly by centrifugation at a low temperature. Quenching with cold methanol on liquid nitrogen is also an effective method.[2]
Sample Processing Inconsistencies: Minor variations in incubation times, centrifugation speeds, or pipetting can introduce variability.Standardize the Protocol: Adhere strictly to the same protocol for all samples. Use calibrated pipettes and ensure consistent timing for each step.
Sample Degradation During Storage Improper Storage Conditions: this compound can degrade if stored improperly before analysis.Store Lysates at -80°C: For long-term storage, snap-freeze the cell lysates in liquid nitrogen and store them at -80°C.[5] Avoid repeated freeze-thaw cycles.
Interference in Downstream Analysis (LC-MS/MS) Presence of Salts and Cellular Debris: High salt concentrations and residual cellular components can cause ion suppression in the mass spectrometer, leading to inaccurate quantification.Solid-Phase Extraction (SPE): Incorporate an SPE step to clean up the sample. Anion exchange SPE is particularly effective for purifying negatively charged molecules like nucleotide triphosphates. Optimize Chromatography: Adjust the HPLC gradient and mobile phase composition to separate CBV-TP from interfering matrix components.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this compound extraction?

A1: While every step is important, incomplete cell lysis is often a primary source of low yield and variability. Ensuring the complete disruption of the cell membrane to release all intracellular contents is fundamental to accurate quantification.

Q2: Which cell lysis method is best for this compound extraction?

A2: The optimal method depends on the cell type and available equipment. For peripheral blood mononuclear cells (PBMCs), a common target for Carbovir studies, chemical lysis with a cold 70% methanol solution is a widely used and effective method.[4] This method is relatively gentle and helps to precipitate proteins while extracting polar metabolites. For more difficult-to-lyse cells, mechanical methods like sonication or bead beating may be necessary. A combination of methods, such as enzymatic pre-treatment followed by mechanical disruption, can also be highly effective.[1]

Q3: Why is it important to quench cellular metabolism?

A3: Cellular metabolism can rapidly alter the intracellular concentrations of nucleotides. Failing to stop all enzymatic activity instantly at the point of sample collection can lead to an inaccurate representation of the physiological state of the cells. Rapid cooling and washing with ice-cold solutions are crucial to preserve the in vivo concentrations of this compound.

Q4: Can I use a standard protein lysis buffer for this compound extraction?

A4: It is generally not recommended. Protein lysis buffers often contain high concentrations of detergents and salts that can interfere with downstream LC-MS/MS analysis.[6] Buffers optimized for protein extraction may also not be ideal for the solubilization and stability of nucleotide triphosphates. It is best to use a protocol specifically designed for small polar metabolite extraction, such as a cold methanol-based method.

Q5: How can I improve the purity of my this compound extract?

A5: Solid-phase extraction (SPE) is a highly effective method for cleaning up your sample before LC-MS/MS analysis. Anion exchange SPE cartridges can selectively bind the negatively charged phosphate (B84403) groups of this compound, allowing salts and other neutral or positively charged contaminants to be washed away.

Quantitative Data on Lysis Methods

The following table summarizes the reported recovery and efficiency of various cell lysis techniques for intracellular metabolites, including nucleotides. It is important to note that direct comparative data for this compound is limited, and the efficiency can vary depending on the specific cell type and experimental conditions.

Lysis Method Principle Typical Recovery/Efficiency Advantages Disadvantages
Cold Solvent Lysis (e.g., 70% Methanol) Organic solvent disrupts cell membranes and precipitates proteins.High recovery for polar metabolites. Often the standard for nucleotide extraction.Simple, rapid, and simultaneously quenches metabolism and extracts metabolites. Compatible with LC-MS/MS.May not be sufficient for cells with tough cell walls.
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.Can achieve high lysis efficiency (>90%).Effective for a wide range of cell types. Can shear DNA, reducing viscosity.[3]Can generate heat, potentially degrading thermolabile analytes. Requires specialized equipment.[7]
Bead Beating Agitation with small beads mechanically disrupts cells.Very high lysis efficiency, can reach 100% for some cell types.[8]Effective for hard-to-lyse cells like yeast and bacteria.[9]Can generate heat. Produces fine cellular debris that may be difficult to pellet.[10]
Freeze-Thaw Cycles Formation of ice crystals during freezing disrupts cell membranes upon thawing.Generally lower and more variable efficiency compared to other methods.Gentle and does not require specialized equipment.Time-consuming and may not be sufficient for complete lysis on its own.
Detergent-Based Lysis (e.g., RIPA buffer) Detergents solubilize membrane lipids and proteins.High lysis efficiency.Effective for a wide range of cell types.Detergents can interfere with downstream LC-MS/MS analysis and may need to be removed.[6]

Experimental Protocols

Protocol 1: Cold Methanol Lysis for this compound Extraction from PBMCs

This protocol is adapted from methods developed for the LC-MS/MS quantification of intracellular nucleoside triphosphates.[4]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Methanol in water (v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Cell Washing:

    • Resuspend the PBMC pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Repeat the wash step two more times to remove any extracellular contaminants.

  • Cell Lysis and Extraction:

    • Resuspend the final cell pellet in a known volume of ice-cold 70% methanol (e.g., 200 µL for up to 10 million cells).

    • Vortex vigorously for 1 minute to ensure complete lysis.

    • Incubate the mixture on ice for 30 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

    • The sample is now ready for solid-phase extraction or direct LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Protocol 2: Sonication-Assisted Lysis for Enhanced Extraction

This protocol can be used for more difficult-to-lyse cells or to potentially increase recovery from standard cell lines.

Materials:

  • Cell pellet

  • Ice-cold Lysis Buffer (e.g., 70% Methanol)

  • Probe sonicator

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Cell Washing:

    • Perform the cell washing steps as described in Protocol 1.

  • Initial Lysis:

    • Resuspend the final cell pellet in a known volume of ice-cold Lysis Buffer.

  • Sonication:

    • Place the sample tube on ice.

    • Immerse the sonicator probe into the cell suspension.

    • Perform sonication using short pulses (e.g., 3 cycles of 10 seconds on, 30 seconds off) at a low to moderate power setting. Ensure the sample remains cold throughout the process.

  • Incubation and Clarification:

    • Incubate the sonicated lysate on ice for 15 minutes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris.

  • Sample Collection:

    • Transfer the supernatant to a new clean tube for analysis or storage at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_lysis Cell Lysis & Extraction cluster_clarification Clarification cluster_analysis Downstream Analysis cell_culture PBMC Isolation cell_counting Cell Counting & Aliquoting cell_culture->cell_counting washing Wash with Ice-Cold PBS cell_counting->washing lysis Add Cold 70% Methanol (or other lysis buffer) washing->lysis vortex Vortex Vigorously lysis->vortex incubation Incubate on Ice vortex->incubation centrifugation Centrifuge at >14,000 x g, 4°C incubation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer spe Solid-Phase Extraction (Optional Cleanup) supernatant_transfer->spe for cleanup lcms LC-MS/MS Analysis supernatant_transfer->lcms spe->lcms

Caption: Workflow for this compound extraction.

decision_tree start Start: Select Lysis Method cell_type What is the cell type? start->cell_type hard_to_lyse Hard-to-lyse? (e.g., yeast, bacteria) cell_type->hard_to_lyse Other mammalian Mammalian / Insect Cells cell_type->mammalian Mammalian equipment Is a sonicator or bead beater available? sonication Consider Sonication equipment->sonication Yes methanol_lysis Use Cold Methanol Lysis equipment->methanol_lysis No bead_beating Use Bead Beating hard_to_lyse->bead_beating Yes detergent_lysis Consider Detergent Lysis (with cleanup) hard_to_lyse->detergent_lysis No mammalian->equipment sonication->methanol_lysis or

Caption: Decision tree for lysis method selection.

References

Troubleshooting poor resolution in HPLC separation of nucleotide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Separation of Nucleotide Analogs

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of nucleotide analogs. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve poor resolution and other common chromatographic issues.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Initial Checks & Common Problems

Q1: My chromatogram shows poor resolution with broad or co-eluting peaks. What are the first things I should check?

A1: When encountering poor resolution, start with the most common and easily correctable issues. A systematic check of your HPLC system can often quickly identify the problem.

Initial System Checklist:

  • Leaks: Inspect all fittings and connections from the solvent reservoirs to the detector waste line for any signs of leakage. Leaks can cause pressure fluctuations and inconsistent flow rates.[1][2]

  • Mobile Phase Preparation: Ensure that the mobile phase is correctly prepared, filtered, and thoroughly degassed.[1][3] Inconsistent composition or dissolved gases can lead to baseline instability and poor reproducibility.[1]

  • Column Equilibration: Verify that the column has been adequately equilibrated with the mobile phase. Insufficient equilibration is a common cause of shifting retention times and poor peak shape.

  • System Pressure: Note the system backpressure. An unusually high or low pressure can indicate a blockage, a leak, or a pump issue.[1][4]

  • Detector Settings: Check that the detector's data collection rate is appropriate for your peak widths. A slow collection rate can artificially broaden sharp peaks.[5]

G

Caption: Initial troubleshooting workflow for poor HPLC resolution.

Mobile Phase Optimization

Q2: My peaks are co-eluting. How can I improve separation by modifying the mobile phase?

A2: Mobile phase composition is a critical factor in achieving good resolution, especially for polar and ionizable nucleotide analogs.[2][6] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is one of the most common techniques used for this type of analysis.[7][8][9][10]

Key parameters to adjust include:

  • pH: The pH of the mobile phase directly affects the ionization state of nucleotide analogs and residual silanols on the column surface.[11][12][13] For nucleotides, separation is often carried out between pH 6.0 and 8.0.[7] At a lower pH (e.g., 4.0), retention may be greater due to the protonation of polar groups on the stationary phase surface.[11][12][13] Small adjustments in pH can significantly alter selectivity.[4]

  • Ion-Pairing Reagent: For anionic compounds like nucleotides, a cationic ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase.[7] This agent pairs with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.[10] The concentration and type of agent are key variables for optimizing resolution.[7]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) control the elution strength.[7] Methanol is more polar than acetonitrile and may provide different selectivity.[7] For closely related compounds, a shallow gradient with a low concentration of organic solvent often yields better results.[7]

Table 1: Effect of Mobile Phase pH on Retention Factor (k) of Two Nucleotide Analogs

Mobile Phase pHAnalyte A (k)Analyte B (k)Resolution (Rs)
4.05.25.91.3
6.03.13.41.1
7.02.52.70.8
8.02.12.20.5
Note: Data is illustrative. Retention is generally greater at lower pH for many stationary phases.[11][12][13]

Q3: My peaks are excessively broad. What are the common causes related to the mobile phase?

A3: Peak broadening can stem from several factors, many of which are related to the mobile phase or its interaction with the sample and column.[3][14][15]

  • Inadequate Buffering: If the mobile phase pH is near the pKa of your analyte, small inconsistencies can lead to mixed ionization states and broad peaks. Ensure your buffer has sufficient capacity (typically used in the 5-100 mM range) and its pKa is within +/- 1 pH unit of your target mobile phase pH.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause significant peak distortion and broadening.[5] Whenever possible, dissolve your sample in the initial mobile phase.

  • Slow Gradient: In some gradient methods, if the gradient is too shallow or starts with too high a percentage of organic solvent, early-eluting polar compounds may not focus properly on the column head, leading to broad peaks.[14][16]

  • Contamination: Impurities in the mobile phase solvents or buffer salts can interfere with chromatography and contribute to poor peak shape.[3] Always use high-purity, HPLC-grade solvents.[3][4]

G

Caption: Decision logic for optimizing the mobile phase.

Column & Hardware Issues

Q4: I've optimized my mobile phase, but resolution is still poor. Could the column be the problem?

A4: Absolutely. The column is the heart of the separation, and its condition and chemistry are paramount.

  • Column Degradation: Over time, stationary phases can degrade, especially under harsh pH conditions or high temperatures.[2] This can lead to void formation, loss of bonded phase, and general deterioration in performance, causing broad and tailing peaks.[3][15] If the column is old or has been used extensively, replacement may be necessary.[3]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column inlet, creating active sites and causing peak distortion.[17] A proper column flushing procedure with a strong solvent can often resolve this.[3] Using a guard column is a good practice to protect the analytical column.[3]

  • Wrong Stationary Phase: Nucleotide analogs are polar compounds.[11] While C18 columns are common, they may not provide sufficient retention for very polar analogs, especially with highly aqueous mobile phases.[11] Consider columns specifically designed for polar analytes, such as those with polar endcapping or different stationary phases like phenyl or HILIC.[11][18][19][20]

  • Extra-Column Volume: Excessive volume from long tubing, large-volume detector cells, or improper fittings can contribute to peak broadening.[5][14] This is especially noticeable in UHPLC systems. Ensure all connections are made with minimal tubing length and appropriate internal diameters.

Experimental Protocols

Protocol 1: Ion-Pair Reagent Concentration Screening

This protocol outlines a systematic approach to optimizing the concentration of an ion-pairing reagent (e.g., Tetrabutylammonium Hydrogen Sulfate - TBAHS) for nucleotide analog separation.

  • Prepare Stock Solutions:

    • Mobile Phase A: Prepare a buffered aqueous solution (e.g., 30 mM potassium phosphate, pH 6.5).

    • Mobile Phase B: Prepare your organic modifier (e.g., HPLC-grade Acetonitrile or Methanol).

    • Ion-Pair Stock: Prepare a concentrated stock of TBAHS (e.g., 200 mM) in Mobile Phase A.

  • Create Working Mobile Phases:

    • Prepare a series of Mobile Phase A solutions containing different final concentrations of TBAHS (e.g., 2 mM, 5 mM, 10 mM, 20 mM) by adding the required volume of the Ion-Pair Stock.

    • Ensure all solutions are filtered (0.22 µm filter) and degassed before use.

  • Experimental Runs:

    • Equilibrate the column with the first mobile phase (e.g., 98% A / 2% B with 2 mM TBAHS) for at least 20 column volumes.

    • Inject your standard mixture of nucleotide analogs.

    • Run your established gradient method.

    • Repeat the equilibration and injection for each TBAHS concentration.

  • Data Analysis:

    • For each concentration, measure the retention time (tR) of each peak and calculate the resolution (Rs) between critical pairs.

    • Plot Rs vs. TBAHS concentration to find the optimal range that provides the best separation.

Table 2: Illustrative Data for Ion-Pair Reagent Optimization

TBAHS Conc. (mM)tR Analyte 1 (min)tR Analyte 2 (min)Resolution (Rs)
24.14.50.9
56.37.11.6
108.910.01.9
2012.514.11.8
Note: Optimal concentration should provide adequate retention and resolution without excessively long run times. Higher concentrations can increase retention but may not always improve resolution.[7]

References

Technical Support Center: Enhancing Cellular Uptake of Carbovir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the cellular uptake of Carbovir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Carbovir cellular uptake?

A1: Carbovir, a carbocyclic nucleoside analog, primarily enters cells through carrier-mediated transport. The main transporters involved are the nucleobase carrier and, to a lesser extent, the nucleoside transporter. The transport process is enantiomerically selective, with different affinities for the (-) and (+) enantiomers of Carbovir.

Q2: Which cellular transporter families are relevant for Carbovir uptake?

A2: The two major families of nucleoside transporters in humans are the Solute Carrier (SLC) families 28 and 29.[1][2][3][4]

  • SLC28 (Concentrative Nucleoside Transporters - CNTs): These are sodium-dependent transporters that can move nucleosides against a concentration gradient.[1][5] The family includes CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad selectivity).[5]

  • SLC29 (Equilibrative Nucleoside Transporters - ENTs): These are sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient.[1] The most well-characterized members are ENT1 and ENT2.[4]

The expression levels of these transporters in your specific cell line can significantly impact Carbovir uptake.

Q3: Can Carbovir be actively removed from the cell after uptake?

A3: Yes, like many drugs, Carbovir's intracellular concentration can be limited by efflux pumps. P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a known efflux pump for many antiretroviral drugs.[6][7][8] Studies have shown that Abacavir (B1662851), the prodrug of Carbovir, is a substrate for P-gp, suggesting that P-gp-mediated efflux could be a factor in limiting the intracellular accumulation of Carbovir.[9]

Q4: What are the main strategies to enhance the cellular uptake of Carbovir?

A4: Several strategies can be employed to improve the delivery of Carbovir into cells:

  • Prodrug Approach: This involves chemically modifying Carbovir to create a prodrug with improved permeability or to target specific transporters.[10][11] Examples include conjugation with lipids or amino acids.[12]

  • Nanoparticle-based Delivery Systems: Encapsulating Carbovir in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its cellular uptake through endocytosis.[13][14] These systems can also be designed for targeted delivery.

  • Inhibition of Efflux Pumps: Co-administration of a P-gp inhibitor can block the efflux of Carbovir, leading to higher intracellular concentrations.[6][15]

Troubleshooting Guides

Issue 1: Lower than expected intracellular concentration of Carbovir.

Possible Cause Troubleshooting Steps
Low expression of uptake transporters (CNTs/ENTs) in the cell line. 1. Characterize transporter expression: Perform qPCR or western blotting to determine the mRNA and protein levels of key nucleoside transporters (e.g., hCNT1, hCNT2, hENT1, hENT2) in your cell line. 2. Select an appropriate cell line: If possible, use a cell line known to express high levels of the relevant transporters.
High activity of efflux pumps (e.g., P-glycoprotein). 1. Use a P-gp inhibitor: Co-incubate the cells with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) and measure Carbovir uptake. A significant increase in intracellular Carbovir concentration would indicate P-gp-mediated efflux. 2. Use a P-gp-deficient cell line: Compare Carbovir uptake in your experimental cell line with a corresponding P-gp-deficient cell line.
Compound instability. 1. Check stock solution: Ensure that the Carbovir stock solution is properly stored and has not degraded. Prepare fresh stock solutions if necessary.[16] 2. Assess stability in media: Determine the stability of Carbovir in your cell culture medium over the time course of your experiment.
Suboptimal assay conditions. 1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for maximal Carbovir uptake. 2. Check cell health: Ensure that the cells are healthy and in the exponential growth phase.[16] Stressed cells may exhibit altered transporter function.

Issue 2: High variability in Carbovir uptake assay results.

Possible Cause Troubleshooting Steps
Inconsistent cell seeding. 1. Ensure homogenous cell suspension: Gently triturate the cell suspension before seeding to ensure a uniform cell density. 2. Use precise pipetting techniques: Calibrate your pipettes regularly and use appropriate pipetting techniques to minimize variability in cell numbers per well.[16]
Inaccurate quantification of intracellular Carbovir. 1. Validate your analytical method: If using LC-MS/MS, ensure the method is validated for linearity, accuracy, and precision.[17][18] 2. Efficient cell lysis and extraction: Optimize the cell lysis and extraction procedure to ensure complete recovery of intracellular Carbovir.
Microbial contamination. 1. Practice sterile techniques: Always work in a sterile environment and use sterile reagents to prevent contamination.[16] 2. Regularly check for contamination: Visually inspect cell cultures for signs of contamination and perform routine mycoplasma testing.

Data Presentation: Enhancement of Nucleoside Analog Uptake

The following tables provide examples of quantitative data from studies on enhancing the cellular uptake and permeability of nucleoside analogs using different strategies. Note that these are examples, and the actual enhancement for Carbovir may vary.

Table 1: Prodrug Strategy for Enhanced Permeability of a Nucleoside Analog (Levovirin) [10]

ProdrugPermeability Increase (fold)
LVV-5'-(L)-valine ester48

Table 2: Nanocrystal Formulation for Enhanced Oral Absorption of a Protease Inhibitor (Saquinavir) [14]

ParameterCoarse Crystalline SuspensionNanocrystal SuspensionFold Increase
Cmax (µg/mL) 0.85 ± 0.211.84 ± 0.322.16
AUC (µg·h/mL) 3.27 ± 0.656.38 ± 1.121.95

Experimental Protocols

Protocol 1: Radiolabeled Carbovir Uptake Assay

This protocol is a general guideline for measuring the cellular uptake of Carbovir using a radiolabeled form (e.g., ³H-Carbovir).

Materials:

  • Radiolabeled Carbovir (e.g., [³H]Carbovir)

  • Unlabeled Carbovir

  • Cell line of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Ice-cold PBS

  • Scintillation fluid

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of radiolabeled Carbovir in HBSS. For competition experiments, also prepare solutions with an excess of unlabeled Carbovir.

  • Uptake Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the uptake solution to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 15, 30 minutes).

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabeled Carbovir.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer).

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.[19]

  • Data Analysis: Determine the amount of intracellular Carbovir by comparing the sample counts to a standard curve. Normalize the uptake to the protein concentration in each well.

Protocol 2: LC-MS/MS Quantification of Intracellular Carbovir

This protocol outlines the general steps for quantifying intracellular Carbovir using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Carbovir standard

  • Internal standard (IS)

  • Cell line of interest

  • Complete cell culture medium

  • Ice-cold PBS

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells with Carbovir at the desired concentration and for the desired time.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Carbovir.

    • Harvest the cells by trypsinization or scraping.

    • Centrifuge the cell suspension and discard the supernatant.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a known volume of PBS.

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Add a protein precipitation agent (e.g., ice-cold acetonitrile containing the internal standard) to the cell lysate.[17]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate Carbovir and the IS using an appropriate HPLC column and mobile phase gradient.

    • Detect and quantify Carbovir and the IS using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[17][18]

  • Data Analysis: Generate a standard curve by plotting the peak area ratio of Carbovir to the IS against the concentration of the Carbovir standards. Calculate the intracellular concentration of Carbovir in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathway: Cellular Transport of Carbovir

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space CNT CNT (SLC28) Carbovir_in Carbovir CNT->Carbovir_in ENT ENT (SLC29) ENT->Carbovir_in Pgp P-gp (ABCB1) Carbovir_out Carbovir Pgp->Carbovir_out Carbovir_out->CNT Uptake Carbovir_out->ENT Uptake Carbovir_in->Pgp Efflux Metabolism Phosphorylation to Active Form Carbovir_in->Metabolism

Caption: Cellular transport pathways for Carbovir uptake and efflux.

Experimental Workflow: Measuring Carbovir Cellular Uptake

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plate B Culture cells to desired confluency A->B C Treat cells with Carbovir B->C D Incubate for specific time C->D E Wash cells to remove extracellular Carbovir D->E F Lyse cells E->F G Quantify intracellular Carbovir (LC-MS/MS or radiolabel counting) F->G H Normalize to protein concentration G->H I Data Analysis H->I

Caption: General workflow for a Carbovir cellular uptake experiment.

Logical Relationship: Strategies to Enhance Carbovir Uptake

G A Goal: Enhance Intracellular Carbovir Concentration B Strategy 1: Prodrug Approach A->B C Strategy 2: Nanoparticle Delivery A->C D Strategy 3: Efflux Pump Inhibition A->D B1 Increase Lipophilicity B->B1 B2 Target Uptake Transporters B->B2 C1 Liposomes C->C1 C2 Polymeric Nanoparticles C->C2 D1 Co-administer P-gp Inhibitor D->D1

Caption: Key strategies to increase the cellular uptake of Carbovir.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Carbovir Triphosphate vs. Zidovudine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent nucleoside reverse transcriptase inhibitors (NRTIs), Carbovir (B1146969) triphosphate (CBV-TP) and Zidovudine triphosphate (AZT-TP). Both are potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication. This document outlines their comparative inhibitory kinetics, experimental protocols for their evaluation, and visual representations of their mechanisms.

Mechanism of Action: A Tale of Two Analogs

Both Carbovir and Zidovudine are prodrugs that, upon entering a host cell, are phosphorylated by cellular kinases to their active triphosphate forms, CBV-TP and AZT-TP, respectively.[1][2] These active metabolites are structural analogs of the natural deoxynucleoside triphosphates (dNTPs): CBV-TP is an analog of deoxyguanosine triphosphate (dGTP), and AZT-TP is an analog of thymidine (B127349) triphosphate (dTTP).[2][3]

The primary mechanism of action for both compounds is the inhibition of HIV-1 RT through two key processes:

  • Competitive Inhibition: CBV-TP and AZT-TP compete with their natural counterparts (dGTP and dTTP, respectively) for binding to the active site of HIV-1 RT.[2][3]

  • Chain Termination: Once incorporated into the growing viral DNA chain, these analogs act as chain terminators.[2][3] They lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.[2]

While both are effective, their efficiency of incorporation and inhibitory potential can vary. Studies have shown that both CBV-TP and AZT-TP are potent inhibitors of HIV-1 RT, with some reports suggesting similar Ki values.[4] However, the incorporation efficiency of CBV-TP by wild-type HIV-1 RT has been observed to be relatively low compared to its natural counterpart, dGTP.[2][5]

Quantitative Data Comparison

The following table summarizes the kinetic parameters for the inhibition of HIV-1 Reverse Transcriptase by Carbovir triphosphate and Zidovudine triphosphate. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the results. For a direct comparison, data from a single study using identical assay conditions would be ideal.

ParameterThis compound (CBV-TP)Zidovudine Triphosphate (AZT-TP)Natural Substrate (dGTP/dTTP)
Target Enzyme HIV-1 Reverse TranscriptaseHIV-1 Reverse TranscriptaseHIV-1 Reverse Transcriptase
Competitive Substrate dGTPdTTP-
Ki (Inhibition Constant) Similar to AZT-TP[4]--
Kd (Dissociation Constant) 1.1 ± 0.2 µM (DNA template)[5]1.2 ± 0.1 µM (6 mM Mg²⁺)[6]dGTP: 0.43 ± 0.07 µM (DNA)[5]
kpol (Incorporation Rate) 0.05 ± 0.002 s⁻¹ (DNA template)[5]2.5 ± 0.1 s⁻¹ (6 mM Mg²⁺)[6]dGTP: 17 ± 1 s⁻¹ (DNA)[5]
Incorporation Efficiency (kpol/Kd) 0.045 µM⁻¹s⁻¹ (DNA template)[5]2.08 µM⁻¹s⁻¹ (6 mM Mg²⁺)[6]dGTP: 39.5 µM⁻¹s⁻¹ (DNA)[5]

Experimental Protocols

Ki Determination Assay (Steady-State Kinetics)

This protocol outlines a method to determine the inhibition constant (Ki) of a compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template-primer (e.g., poly(rA)/oligo(dT))

  • Natural dNTP corresponding to the template (e.g., dTTP)

  • Radioactively or fluorescently labeled dNTP

  • Test inhibitor (Carbovir-TP or Zidovudine-TP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader.

Procedure:

  • Prepare a series of dilutions of the inhibitor (CBV-TP or AZT-TP).

  • Prepare reaction mixtures containing a fixed concentration of HIV-1 RT, template-primer, and varying concentrations of the natural dNTP.

  • Add the different concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the reaction by adding the labeled dNTP.

  • Incubate the reactions at 37°C for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of incorporated labeled dNTP. For radioactive assays, this can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity.

  • Plot the reaction velocity (rate of dNTP incorporation) against the substrate (natural dNTP) concentration for each inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to determine the Km and Vmax in the presence and absence of the inhibitor.

  • Calculate the Ki value using the appropriate equations for the determined inhibition model.

Single-Nucleotide Incorporation Assay (Pre-Steady-State Kinetics)

This protocol is for determining the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for a single nucleotide analog.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Specific DNA or RNA template-primer with a known sequence

  • Nucleotide analog triphosphate (CBV-TP or AZT-TP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner for visualization.

Procedure:

  • Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Anneal the labeled primer to the template.

  • In a rapid quench-flow instrument, pre-incubate the HIV-1 RT with the template-primer complex.

  • Rapidly mix the enzyme-DNA complex with a solution containing the nucleotide analog (CBV-TP or AZT-TP) at various concentrations.

  • Allow the reaction to proceed for very short time intervals (milliseconds to seconds).

  • Quench the reaction at different time points by adding the quench solution.

  • Separate the unextended primer from the single-nucleotide extended product using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of product formed at each time point using a phosphorimager or fluorescence scanner.

  • Plot the product concentration against time. The data should fit a single exponential equation, from which the observed rate constant (kobs) for each analog concentration is determined.

  • Plot the kobs values against the nucleotide analog concentration. Fit this data to a hyperbolic equation to determine the Kd and kpol.[7]

Chain Termination Assay

This assay confirms the chain-terminating property of the nucleotide analogs.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • DNA or RNA template-primer

  • A mixture of all four natural dNTPs

  • Nucleotide analog triphosphate (CBV-TP or AZT-TP)

  • Reaction buffer

  • Stop solution

  • Denaturing polyacrylamide gel

  • Autoradiography or fluorescence imaging system.

Procedure:

  • Set up four separate reaction tubes, each containing the template-primer, HIV-1 RT, and the reaction buffer.

  • To each tube, add the mixture of all four natural dNTPs.

  • To three of the tubes, add a small, limited amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP) to serve as sequencing ladders.

  • To the fourth tube, add the nucleotide analog being tested (CBV-TP or AZT-TP).

  • Incubate the reactions at 37°C.

  • Stop the reactions and resolve the DNA products on a denaturing polyacrylamide gel.

  • The dideoxy-terminated reactions will produce a ladder of bands corresponding to termination at each position of that specific nucleotide.

  • If the test analog is a chain terminator, it will produce a band or a series of bands at positions where it was incorporated, and these bands should correspond to the positions of its natural counterpart in the sequencing ladder. The absence of longer products beyond the point of incorporation confirms chain termination.

Visualizations

Caption: Competitive inhibition and chain termination by Carbovir-TP and Zidovudine-TP.

Experimental_Workflow_Ki start Start: Ki Determination prep_reagents Prepare Reagents: - HIV-1 RT - Template/Primer - dNTPs - Inhibitor Dilutions start->prep_reagents setup_rxn Set up Reactions: - Vary [dNTP] - Add Inhibitor prep_reagents->setup_rxn initiate_incubate Initiate & Incubate (37°C) setup_rxn->initiate_incubate stop_quantify Stop Reaction & Quantify Incorporation initiate_incubate->stop_quantify analyze Data Analysis: - Michaelis-Menten Plots - Determine Km, Vmax stop_quantify->analyze calculate_ki Calculate Ki Value analyze->calculate_ki end End calculate_ki->end

Caption: Workflow for determining the inhibition constant (Ki).

References

A Comparative Efficacy Analysis of Carbovir Triphosphate and Tenofovir Diphosphate in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Foster City, CA and Research Triangle Park, NC – December 21, 2025 – In the landscape of antiretroviral therapy, the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) Carbovir (B1146969) triphosphate (CBV-TP) and Tenofovir (B777) diphosphate (B83284) (TFV-DP) are the respective active metabolites of the widely prescribed drugs Abacavir (B1662851), and Tenofovir Disoproxil Fumarate (TDF)/Tenofovir Alafenamide (TAF). Both molecules are potent inhibitors of HIV-1 reverse transcriptase (RT), the key enzyme responsible for viral replication. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Both CBV-TP and TFV-DP function as chain terminators of viral DNA synthesis.[1][2] After intracellular phosphorylation, they are incorporated by HIV-1 RT into the growing viral DNA chain. Lacking a 3'-hydroxyl group, their incorporation prevents the addition of the next nucleotide, thus halting DNA elongation.[1][2]

Quantitative Comparison of Efficacy

ParameterCarbovir Triphosphate (CBV-TP)Tenofovir Diphosphate (TFV-DP)Natural SubstrateReference
Natural Substrate dGTPdATP-[1][3]
Binding Affinity (Kd) to HIV-1 RT ~1.5 µM (for dGTP)Not directly available for HIV-1 RT in a comparative study.Kd for dATP is ~0.8 µM[1][4]
Maximal Rate of Incorporation (kpol) by HIV-1 RT Slower than dGTPNot directly available for HIV-1 RT in a comparative study.-[1]
Inhibition Constant (Ki) against HIV-1 RT Similar to AZT-TP, ddGTP, and ddTTPPotent and competitive inhibitor of HBV polymerase (Ki = 0.18 µM)-[5][6]
Intracellular Half-life Approximately 18 hoursApproximately 150 hours-[7]

Mechanism of Action and Resistance

This compound is a guanosine (B1672433) analog, competing with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA.[1] Tenofovir diphosphate is an adenosine (B11128) monophosphate analog and competes with deoxyadenosine (B7792050) triphosphate (dATP).[3]

The M184V mutation in HIV-1 RT is a key resistance mutation for abacavir (the prodrug of CBV-TP). This mutation has been shown to decrease the efficiency of CBV-TP incorporation.[1]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay biochemically quantifies the inhibitory potential of a compound against the enzymatic activity of HIV-1 RT.

Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The presence of an inhibitor, such as CBV-TP or TFV-DP, reduces the rate of this incorporation, which can be quantified.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template-primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled analog)

  • This compound and Tenofovir diphosphate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, template-primer, and the non-labeled dNTPs.

  • Add varying concentrations of the inhibitor (CBV-TP or TFV-DP) to the reaction mixture.

  • Initiate the reaction by adding the labeled dNTP and a pre-determined amount of HIV-1 RT.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Precipitate and collect the newly synthesized, labeled DNA onto a filter.

  • Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Anti-HIV Assay (MTT Assay)

This assay determines the antiviral activity of a compound in a cellular context by measuring the protection of cells from HIV-1 induced cytopathic effects.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of living cells. In the presence of a potent antiviral agent, HIV-1 replication is inhibited, and the host cells are protected from virus-induced cell death, resulting in a higher metabolic activity compared to untreated, infected cells.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain

  • Abacavir and Tenofovir (as prodrugs to be activated intracellularly)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader.

Procedure:

  • Seed the MT-4 cells into a 96-well plate.

  • Add serial dilutions of the test compounds (Abacavir or Tenofovir) to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.[8]

  • Add MTT solution to each well and incubate for a further 4 hours.[8]

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration and determine the 50% effective concentration (EC50).

Visualizing the Mechanisms

Intracellular Activation and Inhibition Pathway

Antiviral_Activation_and_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Intracellular Activation cluster_inhibition HIV-1 Reverse Transcription Inhibition Abacavir Abacavir Abacavir_int Abacavir Abacavir->Abacavir_int Cellular Uptake Tenofovir_Prodrug Tenofovir (TDF/TAF) Tenofovir_int Tenofovir Tenofovir_Prodrug->Tenofovir_int Cellular Uptake & Hydrolysis CBV_MP Carbovir Monophosphate Abacavir_int->CBV_MP Phosphorylation CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Phosphorylation CBV_TP This compound CBV_DP->CBV_TP Phosphorylation Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Incorporation (competes with dGTP) Tenofovir_MP Tenofovir Monophosphate Tenofovir_int->Tenofovir_MP Phosphorylation TFV_DP Tenofovir Diphosphate Tenofovir_MP->TFV_DP Phosphorylation TFV_DP->Viral_DNA Incorporation (competes with dATP) Viral_RNA Viral RNA Viral_RNA->Viral_DNA HIV-1 RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of Abacavir and Tenofovir.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Assay_Workflow cluster_biochemical Biochemical Assay (RT Inhibition) cluster_cellular Cell-Based Assay (MTT) RT_Assay_Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) RT_Assay_Start->Prepare_Reaction_Mix Add_Inhibitor Add Inhibitor (CBV-TP or TFV-DP) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with HIV-1 RT and Labeled dNTP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Incorporation Quantify Incorporation Stop_Reaction->Quantify_Incorporation Calculate_IC50 Calculate IC50 Quantify_Incorporation->Calculate_IC50 RT_Assay_End End Calculate_IC50->RT_Assay_End Cell_Assay_Start Start Seed_Cells Seed MT-4 Cells Cell_Assay_Start->Seed_Cells Add_Prodrug Add Prodrug (Abacavir or Tenofovir) Seed_Cells->Add_Prodrug Infect_Cells Infect with HIV-1 Add_Prodrug->Infect_Cells Incubate_Cells Incubate for 4-5 Days Infect_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50 Cell_Assay_End End Calculate_EC50->Cell_Assay_End

Caption: Workflow for biochemical and cell-based antiviral efficacy assays.

References

A Comparative Guide to the Anti-Hepatitis B Virus Activity of Carbovir Triphosphate and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Carbovir triphosphate against the Hepatitis B Virus (HBV), benchmarked against established therapeutic alternatives, Entecavir and Tenofovir. The information presented herein is intended to support research and development efforts in the field of antiviral drug discovery.

Quantitative Comparison of Anti-HBV Activity

CompoundActive FormTargetEC50 (HBV)CC50 (HepG2 cells)Selectivity Index (SI = CC50/EC50)
Carbovir This compoundHBV DNA PolymeraseData not availableData not availableData not available
Entecavir Entecavir triphosphateHBV DNA Polymerase~3-4 nM>30 µM>7500-10000
Tenofovir Tenofovir diphosphate (B83284)HBV DNA Polymerase~1.1 µM398 µM[1]~362
Tenofovir Disoproxil Fumarate (TDF) Tenofovir diphosphateHBV DNA Polymerase~0.02 µM[1]Not directly reported for TDFSignificantly higher than Tenofovir

Note: The EC50 and CC50 values can vary depending on the specific cell line, virus strain, and experimental conditions used. The data for Entecavir and Tenofovir are derived from studies using HepG2 and HepG2.2.15 cell lines.

Mechanism of Action: Inhibition of HBV DNA Polymerase

Carbovir, Entecavir, and Tenofovir are all nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Their antiviral activity is dependent on intracellular phosphorylation to their active triphosphate (or diphosphate in the case of Tenofovir) forms.

cluster_cell Hepatocyte Carbovir Carbovir (Prodrug) Carbovir_TP This compound (Active Drug) Carbovir->Carbovir_TP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Carbovir_TP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Carbovir_TP->Viral_DNA_Synthesis Chain Termination HBV_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition Inhibition->Viral_DNA_Synthesis Blocks Elongation

Mechanism of Action of this compound

These active metabolites act as competitive inhibitors of the viral DNA polymerase/reverse transcriptase. They mimic natural deoxynucleoside triphosphates and are incorporated into the growing viral DNA chain. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Anti-HBV Activity Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound against HBV using the HepG2.2.15 cell line, which constitutively expresses HBV.

a. Cell Culture and Treatment:

  • Maintain HepG2.2.15 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • After 24 hours, treat the cells with serial dilutions of the test compound (e.g., Carbovir, Entecavir, Tenofovir). Include untreated virus control wells and cell control wells (no virus, no compound).

b. Quantification of Extracellular HBV DNA by qPCR:

  • After a 7-9 day incubation period, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

  • A standard curve is generated using a plasmid containing the HBV target sequence at known concentrations to quantify the HBV DNA copy number in the samples.

  • The qPCR cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[4]

c. Data Analysis:

  • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the untreated virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

start Start cell_culture Seed HepG2.2.15 cells in 96-well plate start->cell_culture treatment Treat with serial dilutions of antiviral compound cell_culture->treatment incubation Incubate for 7-9 days treatment->incubation supernatant_collection Collect supernatant incubation->supernatant_collection dna_extraction Extract extracellular HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis Calculate % inhibition and determine EC50 qpcr->data_analysis end End data_analysis->end

Experimental Workflow for EC50 Determination
Cytotoxicity Assay (CC50 Determination) using MTT

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Treatment:

  • Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with the same serial dilutions of the test compound used in the anti-HBV assay. Include untreated cell control wells.

b. MTT Assay Procedure:

  • After an incubation period equivalent to the anti-HBV assay (e.g., 7-9 days), add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5][6][7][8]

c. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

While this compound is expected to inhibit HBV DNA polymerase in a manner analogous to other nucleoside analogs like Entecavir and Tenofovir, the lack of publicly available, direct comparative data on its anti-HBV potency and cytotoxicity presents a significant knowledge gap. Entecavir demonstrates exceptional potency against HBV in vitro, with a very high selectivity index. Tenofovir is also a potent inhibitor, particularly its prodrug form, TDF, which exhibits enhanced cellular permeability. Further experimental evaluation of Carbovir and its triphosphate form is necessary to definitively ascertain their therapeutic potential for the treatment of Hepatitis B infection.

References

Navigating HIV's Evasive Maneuvers: A Comparative Guide to Carbovir Triphosphate Efficacy in the Face of Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the relentless battle against Human Immunodeficiency Virus (HIV), the emergence of drug resistance remains a critical challenge for researchers and clinicians. This guide provides a comprehensive comparison of the efficacy of Carbovir triphosphate (CBV-TP), the active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir (B1662851), against wild-type HIV and strains harboring key resistance mutations. Through a detailed analysis of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the objective insights needed to navigate the complexities of HIV drug resistance and inform the development of next-generation antiretroviral therapies.

Carbovir, a guanosine (B1672433) analogue, requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. CBV-TP acts as a competitive inhibitor of HIV's reverse transcriptase (RT), a crucial enzyme for viral replication, by competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of CBV-TP into the growing viral DNA chain leads to premature termination of DNA synthesis.[1] However, specific mutations in the viral RT enzyme can significantly diminish the efficacy of this process.

The Landscape of Carbovir Resistance: Key Mutations

The primary mutation associated with reduced susceptibility to this compound is the M184V substitution in the reverse transcriptase enzyme.[2][3] This single amino acid change from methionine to valine at codon 184 significantly impacts the binding and incorporation of CBV-TP.[2] While M184V is the most common and impactful mutation, others, often selected in combination, also contribute to abacavir resistance. These include K65R , L74V , and Y115F .[4]

Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative impact of key resistance mutations on the efficacy of this compound and its prodrug, abacavir.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase by this compound (CBV-TP)

HIV-1 RT GenotypeFold Change in Ki (CBV-TP) vs. Wild-TypeReference
Wild-Type1.0[5]
K65RNo significant change[5]
K65R + M184V4- to 16-fold increase[5]

Table 2: Phenotypic Susceptibility of HIV-1 Mutants to Abacavir

HIV-1 RT Mutation(s)Fold Change in Susceptibility to Abacavir vs. Wild-TypeLevel of ResistanceReference
M184V~3Low[4]
K65R~2Low[4]
L74VIntermediateIntermediate[4]
Y115FPresent in abacavir-selected resistance-[4]
M41L + L210W + T215Y (TAMs)~3Low[4]
M184V + TAMsIncreased resistanceHigh[4]

Cross-Resistance and Collateral Sensitivity: A Double-Edged Sword

The emergence of Carbovir resistance mutations has a complex interplay with the efficacy of other NRTIs. Notably, the M184V mutation, while conferring resistance to abacavir and high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), can paradoxically increase the susceptibility of the virus to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF).[3][4] This phenomenon, known as collateral sensitivity, is a critical consideration in designing sequential treatment regimens. Conversely, certain combinations of mutations, such as M184V with thymidine (B127349) analogue mutations (TAMs), can lead to broad cross-resistance across the NRTI class.[4]

Table 3: Impact of Abacavir Resistance Mutations on Susceptibility to Other NRTIs

MutationEffect on Zidovudine (AZT) SusceptibilityEffect on Tenofovir (TDF) SusceptibilityReference
M184VIncreased susceptibility (~2-fold)Increased susceptibility (~2-fold)[4]
K65RIncreased susceptibilityReduced susceptibility (~2-fold)[4]
L74VIncreased susceptibilityReduced susceptibility[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate resistance, the following diagrams illustrate the activation pathway of Carbovir and a typical workflow for assessing HIV drug resistance.

Carbovir_Activation cluster_0 Host Cell Carbovir Carbovir (Abacavir) CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-nucleotidase (Rate-limiting) CBV_DP Carbovir Diphosphate (B83284) (CBV-DP) CBV_MP->CBV_DP Guanylate kinase CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Nucleoside diphosphate kinase RT_Inhibition HIV Reverse Transcriptase Inhibition CBV_TP->RT_Inhibition

Caption: Intracellular activation of Carbovir to its active form, this compound.

HIV_Resistance_Workflow Patient_Sample Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Sample->Viral_RNA_Extraction RT_PCR Reverse Transcriptase PCR (Amplification of pol gene) Viral_RNA_Extraction->RT_PCR Sequencing DNA Sequencing (Genotypic Analysis) RT_PCR->Sequencing Phenotypic_Assay Phenotypic Susceptibility Assay RT_PCR->Phenotypic_Assay Mutation_Analysis Sequence Analysis (Identification of Mutations) Sequencing->Mutation_Analysis Interpretation Interpretation of Results (Resistance Profile) Mutation_Analysis->Interpretation IC50_Determination IC50 Determination Phenotypic_Assay->IC50_Determination IC50_Determination->Interpretation

Caption: Workflow for determining HIV drug resistance.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental protocols. Below are summaries of the key methodologies employed.

HIV Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the HIV reverse transcriptase enzyme.

  • Enzyme and Substrate Preparation: Recombinant wild-type and mutant HIV-1 reverse transcriptase enzymes are purified. A template-primer, such as poly(rA)-oligo(dT), and deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive label), are prepared.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, template-primer, dNTPs, and varying concentrations of the inhibitor (e.g., this compound) in a suitable reaction buffer.

  • Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radioactive assays, this involves measuring the incorporation of the radiolabeled dNTP. For non-radioactive ELISA-based assays, a biotin-labeled dNTP is incorporated and subsequently detected using a streptavidin-enzyme conjugate and a colorimetric substrate.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) or the inhibition constant (Ki) is calculated from the dose-response curves.

Phenotypic Drug Susceptibility Assay

This cell-based assay measures the ability of a virus to replicate in the presence of an antiretroviral drug.

  • Virus Isolation and Preparation: HIV is isolated from patient plasma or generated by site-directed mutagenesis to introduce specific resistance mutations into a laboratory strain.

  • Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells or a T-cell line) are cultured.

  • Infection and Drug Treatment: The cells are infected with the virus and cultured in the presence of serial dilutions of the antiretroviral drug (e.g., abacavir).

  • Measurement of Viral Replication: After a defined incubation period, the extent of viral replication is measured, typically by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is determined. The fold-change in IC50 for a mutant virus is calculated by dividing its IC50 by the IC50 of the wild-type virus.

Conclusion

The development of resistance to this compound, primarily through the M184V mutation, underscores the remarkable adaptability of HIV. A thorough understanding of the quantitative impact of this and other resistance mutations on drug efficacy is paramount for optimizing treatment strategies and guiding the development of novel antiretroviral agents. This guide provides a foundational dataset and methodological overview to support these critical research endeavors. The complex interplay of resistance and collateral sensitivity highlights the importance of a personalized approach to HIV therapy, informed by comprehensive genotypic and phenotypic resistance testing.

References

A Comparative Guide to the Cytotoxicity of Carbovir in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Carbovir, a potent nucleoside reverse transcriptase inhibitor (NRTI), across various human cell lines. While the direct cytotoxicity of its active intracellular metabolite, Carbovir triphosphate (CBV-TP), is not typically measured in cell-based assays, the data presented for Carbovir reflects the ultimate cytotoxic potential mediated by CBV-TP. This document synthesizes available experimental data, outlines relevant methodologies, and illustrates the underlying molecular mechanisms.

Executive Summary

Carbovir, a carbocyclic analog of 2'-deoxyguanosine, requires intracellular phosphorylation to its active triphosphate form, CBV-TP, to exert its biological effects.[1] As an antiviral agent, CBV-TP primarily targets and inhibits viral reverse transcriptase.[2] However, its interaction with human DNA polymerases can lead to cytotoxicity. This guide focuses on the 50% cytotoxic concentration (CC50) of Carbovir in different human lymphocyte cell lines and compares its activity with other NRTIs, providing a valuable resource for assessing its therapeutic index and potential off-target effects.

Data Presentation: Cytotoxicity of Carbovir and Other NRTIs

The following table summarizes the 50% cytotoxic concentration (CC50) of (-)-Carbovir in comparison to Zidovudine (AZT) and Zalcitabine (ddC) in several human lymphocyte cell lines.[2] A higher CC50 value indicates lower cytotoxicity.

DrugCell LineCytotoxicity (CC50, µM)
(-)-Carbovir MT-4>1000
CEM>1000
H9>2000
Zidovudine (AZT) MT-420
CEM50
Zalcitabine (ddC) MT-4Not specified in the provided context

Mechanism of Action: Inhibition of DNA Polymerases by this compound

This compound acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerases.[1] Upon incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group on Carbovir's sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination.[1] The inhibitory activity of (+)-Carbovir triphosphate against various DNA polymerases is quantified by the inhibition constant (Ki), with a lower Ki value indicating more potent inhibition.[1]

DNA PolymeraseNatural SubstrateKi Value (µM) for (+)-Carbovir Triphosphate
HIV-1 Reverse Transcriptase dGTP0.04 ± 0.01
Human DNA Polymerase α dGTP18 ± 2
Human DNA Polymerase β dGTPNot specified in the provided context

Note: Data is derived from in vitro enzymatic assays and may not directly correlate with cellular cytotoxicity.[1]

Experimental Protocols

A common method to assess the cytotoxicity of a compound in cell culture is the MTT assay.[2]

Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Human cell lines (e.g., MT-4, CEM) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • The plates are incubated for 24 hours to allow the cells to attach and resume growth.[2]

2. Compound Treatment:

  • Various concentrations of the test compound (e.g., Carbovir) are added to the wells.

  • The plates are incubated for an additional 72 hours.[2]

3. MTT Addition:

  • 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

4. Formazan Solubilization:

  • The cell culture medium is removed.

  • 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

6. CC50 Determination:

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[2]

Mandatory Visualizations

G cluster_0 Intracellular Activation and Mechanism of Action Carbovir Carbovir (extracellular) Carbovir_intra Carbovir (intracellular) Carbovir->Carbovir_intra Cellular Uptake CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir_intra->CBV_MP Phosphorylation CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Phosphorylation CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Phosphorylation DNA_Polymerase Human DNA Polymerase CBV_TP->DNA_Polymerase Competitive Inhibition dGTP dGTP (natural substrate) dGTP->DNA_Polymerase DNA_incorporation Incorporation into DNA DNA_Polymerase->DNA_incorporation Chain_Termination DNA Chain Termination DNA_incorporation->Chain_Termination Cytotoxicity Cytotoxicity Chain_Termination->Cytotoxicity

Caption: Intracellular phosphorylation of Carbovir to this compound and subsequent inhibition of DNA synthesis leading to cytotoxicity.

G cluster_1 Experimental Workflow: MTT Cytotoxicity Assay A Seed human cell lines in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of Carbovir B->C D Incubate for 72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate CC50 value G->H

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

G cluster_2 Logical Comparison of Carbovir's Cytotoxicity Carbovir_TP This compound (Active Metabolite) High_CC50 High CC50 (>1000 µM) in Lymphocyte Cell Lines (MT-4, CEM, H9) Carbovir_TP->High_CC50 leads to Low_Cytotoxicity Low Cytotoxicity High_CC50->Low_Cytotoxicity AZT_ddC Lower CC50 (20-50 µM) for AZT and ddC Higher_Cytotoxicity Higher Cytotoxicity AZT_ddC->Higher_Cytotoxicity

Caption: Comparative cytotoxicity of Carbovir relative to other nucleoside reverse transcriptase inhibitors in lymphocyte cell lines.

References

Carbovir Triphosphate: A Comparative Analysis of Viral vs. Human DNA Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir triphosphate (CBV-TP), the active intracellular metabolite of the antiretroviral drug abacavir, is a carbocyclic analog of 2'-deoxyguanosine (B1662781) triphosphate (dGTP).[1] Its potent antiviral activity stems from its ability to selectively inhibit viral reverse transcriptases, primarily that of the Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of the inhibitory effects of this compound on viral and human DNA polymerases, supported by experimental data. Understanding this selectivity is crucial for the development of effective and safe antiviral therapies.

Mechanism of Action

This compound functions as a competitive inhibitor of the natural substrate, dGTP, for the active site of DNA polymerases.[1] Upon incorporation into the nascent DNA strand, the absence of a 3'-hydroxyl group on its sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1] This mechanism of chain termination is the basis of its therapeutic effect. The efficiency and selectivity of this termination vary among different DNA polymerases.[1]

cluster_0 Normal DNA Synthesis cluster_1 Inhibition by this compound dGTP dGTP DNA_Polymerase DNA Polymerase dGTP->DNA_Polymerase DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporation Elongation Chain Elongation DNA_Strand->Elongation CBV_TP This compound (CBV-TP) DNA_Polymerase_Inhibited DNA Polymerase CBV_TP->DNA_Polymerase_Inhibited Competitive Inhibition DNA_Strand_Terminated Terminated DNA Strand DNA_Polymerase_Inhibited->DNA_Strand_Terminated Incorporation Termination Chain Termination DNA_Strand_Terminated->Termination cluster_workflow Experimental Workflow: Ki Determination A Reaction Setup (Buffer, Polymerase, Template-Primer) B Add Substrates & Inhibitor (Varying [dGTP] and [CBV-TP]) A->B C Initiate & Incubate (Add Polymerase, Optimal Temperature) B->C D Terminate Reaction (Add Stop Solution) C->D E Precipitate & Filter DNA (TCA Precipitation, Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Determine Ki) F->G

References

Cross-Resistance Profile of Carbovir Triphosphate with Other NRTIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Carbovir triphosphate (the active form of Abacavir) with other key Nucleoside Reverse Transcriptase Inhibitors (NRTIs), including Zidovudine (AZT), Lamivudine (B182088) (3TC), and Tenofovir (B777). The development of drug resistance in HIV-1 is a primary challenge in antiretroviral therapy. A thorough understanding of the cross-resistance patterns among NRTIs is crucial for designing effective treatment regimens and developing novel antiviral agents. This document summarizes quantitative experimental data, details the methodologies for key experiments, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action and Resistance

Carbovir, a carbocyclic synthetic guanosine (B1672433) analog, is intracellularly phosphorylated to its active metabolite, this compound (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and as a chain terminator when incorporated into the growing viral DNA strand, thus halting viral replication.[1]

Resistance to NRTIs primarily develops through two main mechanisms:

  • Discrimination: Mutations in the RT enzyme enable it to preferentially incorporate the natural deoxynucleoside triphosphate (dNTP) over the NRTI analogue.

  • Excision (Primer Unblocking): Certain mutations, particularly Thymidine Analog Mutations (TAMs), enhance the enzyme's ability to remove the incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume.

The interplay of these mechanisms, driven by specific mutations, dictates the cross-resistance patterns observed among different NRTIs.

Quantitative Analysis of Cross-Resistance

The following tables summarize the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for Carbovir (Abacavir) and other NRTIs in the presence of key resistance-associated mutations in the HIV-1 reverse transcriptase. An increase in the fold-change value indicates reduced susceptibility of the virus to the drug.

Table 1: Impact of Single and Double Mutations on NRTI Susceptibility (Fold Change in EC₅₀/IC₅₀)

HIV-1 RT Mutation(s)Carbovir (Abacavir)Zidovudine (AZT)Lamivudine (3TC)Tenofovir
Wild-Type 1.01.01.01.0
M184V2.5 - 5.0[2][3]0.2 - 0.5 (Hypersusceptible)[4]>100[1][5]0.5 - 0.7 (Hypersusceptible)[6]
K65R~4.0[7]1.5 (Hypersusceptible)[8]~5.0 - 25.0[8]3.0 - 10.0[8][9]
L74VLow-level[7]Increased Susceptibility[10]Low-levelLow-level
K65R + M184V~8.4[11]Increased Susceptibility>200[11]~1.2[11]

Table 2: Impact of Thymidine Analog Mutations (TAMs) on NRTI Susceptibility (Fold Change in EC₅₀/IC₅₀)

HIV-1 RT Mutation(s)Carbovir (Abacavir)Zidovudine (AZT)Lamivudine (3TC)Tenofovir
Wild-Type 1.01.01.01.0
T215Y~1.5[12]~7.0[12]~1.0~1.5[12]
M41L + T215Y~2.0[12]~12.0[12]~1.0~2.0[12]
M41L + L210W + T215Y~3.0[12]>100[12]~1.0~3.0 - 6.0[6][12]
≥3 TAMsReduced SusceptibilityHigh-level ResistanceNo Significant Change2.0 - 4.0[6]
≥3 TAMs + M184VIncreased Resistance[3]Reduced Resistance[4]High-level ResistanceResensitization[6]

Experimental Protocols

The in vitro resistance data presented in this guide are primarily generated through phenotypic susceptibility assays. A common and robust method is the recombinant virus phenotypic assay.

Recombinant Virus Phenotypic Assay (e.g., PhenoSense™)

This assay measures the ability of a patient-derived HIV-1 strain to replicate in the presence of various antiretroviral drugs.

1. Sample Preparation and RNA Extraction:

  • Viral RNA is extracted from patient plasma samples with a viral load typically greater than 500-1000 copies/mL.[13][14]

2. RT-PCR and Gene Amplification:

  • The reverse transcriptase (RT) and protease coding regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[13]

3. Generation of Recombinant Test Vectors:

  • The amplified patient-derived RT and protease sequences are inserted into a proviral DNA vector that lacks these same regions but contains a reporter gene, such as luciferase.[13][15]

4. Production of Pseudotyped Viruses:

  • The recombinant test vector is co-transfected into a producer cell line (e.g., 293T cells) along with a plasmid expressing a viral envelope glycoprotein, often from a different virus like the vesicular stomatitis virus (VSV-G) or an amphotropic murine leukemia virus (MLV), to create pseudotyped virus particles.[15][16] These particles can infect target cells for a single round but are replication-incompetent.

5. Drug Susceptibility Testing:

  • Target cells (e.g., MT-2 or CEM-GFP reporter cell lines) are infected with the pseudotyped virus particles in the presence of serial dilutions of the antiretroviral drugs being tested.[9][17]

  • For RT inhibitors, the drugs are added at the infection step.[15]

6. Measurement of Viral Replication:

  • After a set incubation period (e.g., 48-72 hours), the extent of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or green fluorescent protein expression).[15][16][17]

7. Data Analysis:

  • The drug concentration that inhibits 50% of viral replication (IC₅₀) is calculated for both the patient-derived virus and a wild-type reference virus.[13]

  • The fold change in resistance is calculated by dividing the IC₅₀ of the patient's virus by that of the reference virus.[13]

Site-Directed Mutagenesis

To study the effect of specific mutations on drug susceptibility, site-directed mutagenesis is employed to introduce desired mutations into a wild-type HIV-1 molecular clone.

1. Primer Design:

  • Mutagenic primers containing the desired nucleotide change are designed to anneal to the target sequence in a plasmid containing the HIV-1 RT gene.[18][19]

2. PCR Amplification:

  • The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. This results in a new plasmid population containing the desired mutation.[18]

3. Template Removal:

  • The original, non-mutated parental DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (parental plasmids are methylated, while newly synthesized PCR products are not).[18][20]

4. Transformation:

  • The mutated plasmids are then transformed into competent E. coli cells for propagation.[20]

5. Sequence Verification:

  • The presence of the desired mutation and the absence of any unintended mutations are confirmed by DNA sequencing.

The mutated RT gene can then be used in a recombinant virus phenotypic assay to determine its effect on drug susceptibility.

Visualizations

Signaling Pathways and Experimental Workflows

NRTI_Mechanism_and_Resistance cluster_Cell Host Cell cluster_Virus HIV-1 Replication cluster_Resistance Resistance Mechanisms NRTI NRTI Prodrug (e.g., Abacavir) NRTI_TP Active NRTI-TP (e.g., Carbovir-TP) NRTI->NRTI_TP Cellular Phosphorylation RT Reverse Transcriptase (RT) NRTI_TP->RT dNTP Natural dNTPs dNTP->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Incorporates dNTPs RT_Mutated Mutated RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporates NRTI-TP Discrimination Discrimination (e.g., M184V, K65R) RT prefers dNTPs Discrimination->RT Prevents NRTI-TP binding Excision Excision (e.g., TAMs) RT removes NRTI-MP Continued_Synthesis DNA Synthesis Continues Excision->Continued_Synthesis Reverses termination RT_Mutated->Discrimination Mutation leads to RT_Mutated->Excision Mutation leads to

Caption: Mechanism of NRTI action and resistance pathways.

Phenotypic_Assay_Workflow Start Patient Plasma (Viral Load >500 copies/mL) RNA_Extraction 1. Viral RNA Extraction Start->RNA_Extraction RT_PCR 2. RT-PCR Amplification (RT and Protease genes) RNA_Extraction->RT_PCR Cloning 3. Cloning into RT-deleted Vector RT_PCR->Cloning Transfection 4. Co-transfection into Producer Cells with Envelope Plasmid Cloning->Transfection Virus_Production 5. Production of Replication-Incompetent Pseudotyped Virus Transfection->Virus_Production Infection 6. Infection of Target Cells with Serial Drug Dilutions Virus_Production->Infection Measurement 7. Measure Reporter Gene (e.g., Luciferase) Infection->Measurement Analysis 8. Calculate IC50 and Fold Change vs. Wild-Type Measurement->Analysis End Resistance Profile Analysis->End

Caption: Workflow of a recombinant virus phenotypic assay.

References

An In Vitro Comparison of Carbovir Triphosphate and Lamivudine Triphosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Carbovir (B1146969) triphosphate (CBV-TP) and Lamivudine triphosphate (3TC-TP), the active antiviral forms of the nucleoside reverse transcriptase inhibitors (NRTIs) Abacavir and Lamivudine, respectively. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action

Both Carbovir and Lamivudine are prodrugs that must be anabolically phosphorylated by host cellular kinases to their active triphosphate moieties. These triphosphate analogs then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting viral DNA synthesis.[1][2]

Carbovir triphosphate, a guanosine (B1672433) analog, competes with deoxyguanosine triphosphate (dGTP).[1] Lamivudine triphosphate, a cytosine analog, competes with deoxycytidine triphosphate (dCTP).[2]

Mechanism_of_Action cluster_carbovir Carbovir (Abacavir) cluster_lamivudine Lamivudine Carbovir Carbovir Carbovir-MP Carbovir-MP Carbovir->Carbovir-MP Cellular Kinases Carbovir-DP Carbovir-DP Carbovir-MP->Carbovir-DP Cellular Kinases Carbovir-TP Carbovir-TP Carbovir-DP->Carbovir-TP Cellular Kinases HIV_RT HIV-1 Reverse Transcriptase Carbovir-TP->HIV_RT Competes with dGTP Lamivudine Lamivudine Lamivudine-MP Lamivudine-MP Lamivudine->Lamivudine-MP Cellular Kinases Lamivudine-DP Lamivudine-DP Lamivudine-MP->Lamivudine-DP Cellular Kinases Lamivudine-TP Lamivudine-TP Lamivudine-DP->Lamivudine-TP Cellular Kinases Lamivudine-TP->HIV_RT Competes with dCTP Viral_DNA_Synthesis Viral DNA Synthesis HIV_RT->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Intracellular activation and mechanism of action of Carbovir and Lamivudine.

Data Presentation: Antiviral Activity, Cytotoxicity, and Enzymatic Inhibition

Direct comparative data from a single study is unavailable. The following tables present data compiled from various sources. Note: Due to differences in experimental conditions (e.g., cell lines, viral strains, assay methods), these values are not directly comparable and should be interpreted with caution.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Parent Compounds

CompoundVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
AbacavirHIV-1VariesVaries>100Varies
LamivudineHIV-1MT-4~0.05>10>200
LamivudineHBVHepG2 2.2.15~0.01>50>5000

IC50/EC50: 50% inhibitory/effective concentration. CC50: 50% cytotoxic concentration. SI = CC50/IC50.[3]

Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase

CompoundParameterValueNatural Substrate
Carbovir-TPKiSimilar to dGTPdGTP
Lamivudine-TPInhibitionPotent chain terminatordCTP

Ki: Inhibition constant. One study noted that Carbovir-TP was a surprisingly poor substrate for wild-type HIV-1 RT relative to dGTP.[1][4]

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the in vitro performance of antiviral compounds.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: A synthetic template/primer is used by the RT enzyme to synthesize DNA using dNTPs, one of which is labeled (e.g., with biotin (B1667282) or radioactivity). The inhibitor competes with the natural dNTP, reducing the incorporation of the labeled nucleotide. The amount of synthesized DNA is quantified, and the inhibitory activity is determined.

Protocol:

  • Reaction Mix Preparation: A reaction mix is prepared containing reaction buffer, a DNA template-primer (e.g., poly(A)•oligo(dT)), and dNTPs, including a labeled dNTP.

  • Assay Plate Setup:

    • Negative Control: Reaction mix without the RT enzyme.

    • Positive Control: Reaction mix with the RT enzyme and no inhibitor.

    • Test Wells: Reaction mix, RT enzyme, and serial dilutions of the test compound (e.g., Carbovir-TP or Lamivudine-TP).

  • Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

  • Capture and Detection: The newly synthesized labeled DNA is captured (e.g., on a streptavidin-coated plate if biotin-labeled dNTP is used) and detected using a colorimetric or radiometric method.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is calculated. The inhibition constant (Ki) can be determined through kinetic studies by varying the concentration of the natural substrate.

RT_Inhibition_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Template, dNTPs) Start->Prepare_Mix Plate_Setup Set up 96-well Plate (Controls, Test Compound Dilutions) Prepare_Mix->Plate_Setup Add_RT Add HIV-1 RT Enzyme Plate_Setup->Add_RT Incubate Incubate at 37°C Add_RT->Incubate Capture_DNA Capture Labeled DNA Product Incubate->Capture_DNA Wash Wash to Remove Unbound Reagents Capture_DNA->Wash Detect Add Detection Reagent (e.g., HRP-conjugate) Wash->Detect Read_Signal Read Signal (e.g., Absorbance) Detect->Read_Signal Analyze Calculate IC50 and Ki Read_Signal->Analyze End End Analyze->End

Generalized workflow for an HIV-1 RT inhibition assay.
Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a drug required to inhibit viral replication in a cell culture system.

Principle: Susceptible host cells (e.g., MT-4, PBMCs) are infected with HIV-1 in the presence of varying concentrations of the antiviral compound. After a period of incubation, the extent of viral replication is measured.

Protocol:

  • Cell Seeding: Host cells are seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound (e.g., Abacavir or Lamivudine) are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: Plates are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is measured by quantifying a viral marker, such as p24 antigen in the supernatant (ELISA) or by measuring virus-induced cytopathic effect (CPE).

  • Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) is calculated.

Cytotoxicity Assay (MTT Assay)

This assay measures the toxicity of a compound to the host cells used in the antiviral assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Host cells are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for the same duration as the antiviral assay. No virus is added.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader (typically at 570 nm).

  • Data Analysis: The cytotoxic concentration that reduces cell viability by 50% (CC50) is calculated.

Antiviral_Cytotoxicity_Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) Seed_Cells_A Seed Host Cells Add_Compound_A Add Drug Dilutions Seed_Cells_A->Add_Compound_A Infect_Virus Infect with HIV-1 Add_Compound_A->Infect_Virus Incubate_A Incubate (e.g., 5 days) Infect_Virus->Incubate_A Measure_Virus Measure Viral Replication (e.g., p24 ELISA) Incubate_A->Measure_Virus Calculate_EC50 Calculate EC50 Measure_Virus->Calculate_EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->SI Seed_Cells_C Seed Host Cells Add_Compound_C Add Drug Dilutions Seed_Cells_C->Add_Compound_C Incubate_C Incubate (e.g., 5 days) Add_Compound_C->Incubate_C Add_MTT Add MTT Reagent Incubate_C->Add_MTT Solubilize Add Solubilizer Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 Calculate_CC50->SI

Workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

This compound and Lamivudine triphosphate are both effective chain-terminating inhibitors of HIV-1 reverse transcriptase. While their parent drugs, Abacavir and Lamivudine, are well-characterized, a direct in vitro comparison of the active triphosphate forms is lacking in the literature. This guide provides the foundational information on their mechanism of action and the standardized methodologies used for their evaluation. Researchers are encouraged to perform direct comparative studies to elucidate the subtle differences in their in vitro profiles, which could further inform the development of next-generation antiretroviral therapies.

References

Carbovir Triphosphate: A Comparative Guide to its Validation as a Chain Terminator in Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbovir (B1146969) triphosphate's performance as a chain terminator in different viral models, supported by experimental data. We will delve into its mechanism of action, compare its efficacy with other nucleoside reverse transcriptase inhibitors (NRTIs), and provide detailed experimental protocols for key validation assays.

Mechanism of Action: A Competitive Inhibitor and Chain Terminator

Carbovir, a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, is a potent antiviral agent.[1] Its active form, Carbovir triphosphate (CBV-TP), is a competitive inhibitor of viral reverse transcriptase and DNA polymerases.[1][2] CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain. However, lacking a 3'-hydroxyl group, it prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[1]

The intracellular activation of Carbovir to CBV-TP is a critical step for its antiviral activity. This multi-step phosphorylation process is carried out by cellular kinases.

G cluster_cell Host Cell cluster_virus Viral Replication Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP This compound (CBV-TP) CBV_DP->CBV_TP Cellular Kinases Terminated_DNA Terminated Viral DNA CBV_TP->Terminated_DNA Incorporation & Chain Termination RT Viral Reverse Transcriptase CBV_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA (growing chain) Viral_RNA->Viral_DNA Reverse Transcription RT->Viral_DNA RT->Terminated_DNA dGTP dGTP dGTP->Viral_DNA Incorporation

Caption: Intracellular activation of Carbovir and its mechanism of action as a chain terminator.

Comparative Efficacy in Viral Models

Human Immunodeficiency Virus Type 1 (HIV-1)

This compound has been extensively validated as a potent inhibitor of HIV-1 reverse transcriptase (RT). Its efficacy is comparable to other established NRTIs.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by this compound and Other NRTIs

CompoundTarget EnzymeKi (μM)Reference
This compound (CBV-TP)HIV-1 Reverse Transcriptase0.01 - 0.025[1][3]
Zidovudine Triphosphate (AZT-TP)HIV-1 Reverse Transcriptase0.03[3]
2',3'-dideoxyguanosine triphosphate (ddGTP)HIV-1 Reverse Transcriptase0.03[3]
2',3'-dideoxythymidine triphosphate (ddTTP)HIV-1 Reverse Transcriptase0.01[3]

As shown in Table 1, CBV-TP exhibits a potent inhibitory activity against HIV-1 RT, with Ki values in the low nanomolar range, comparable to other potent NRTIs like AZT-TP and ddTTP.[1][3] Importantly, CBV-TP demonstrates high selectivity for viral RT over human cellular DNA polymerases (α, β, and γ), indicating a favorable safety profile.[1]

Resistance Profile: The M184V mutation in HIV-1 RT is a common resistance mutation associated with abacavir (B1662851) (the prodrug of carbovir) treatment.[1][2] This mutation reduces the efficiency of CBV-TP incorporation, leading to decreased susceptibility.[2] However, the presence of the M184V mutation can also increase the susceptibility of the virus to other NRTIs like tenofovir.[4]

Hepatitis B Virus (HBV)

While direct in vitro studies on the inhibition of HBV polymerase by this compound are limited, evidence suggests its potential activity. Other carbocyclic guanosine (B1672433) analogs have demonstrated potent inhibition of hepadnaviral polymerases.[5] For instance, the triphosphate forms of BMS-200475 and lobucavir (B1674995) are potent inhibitors of both HBV and woodchuck hepatitis virus (WHV) polymerases.[5] Furthermore, Carbovir-TP has been reported to be highly active against hepadnaviral polymerases.[5] Clinical studies in HIV/HBV co-infected patients have shown that abacavir-containing regimens can have antiviral activity against HBV.

Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV)

Currently, there is a lack of direct experimental data validating the efficacy of this compound against HSV DNA polymerase or CMV DNA polymerase. The primary treatment for HSV and CMV infections involves other nucleoside analogs like acyclovir (B1169) and ganciclovir, respectively. These drugs, once converted to their triphosphate forms, act as competitive inhibitors and chain terminators of the viral DNA polymerases.[6][7][8][9][10] Given the similar mechanism of action, it is plausible that this compound could exhibit inhibitory activity against these herpesviruses, but further in vitro studies are required for confirmation.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against HIV-1 reverse transcriptase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound E Add this compound dilutions to test wells A->E B Prepare reaction mixture: - Template/primer (e.g., poly(A)/oligo(dT)) - dNTPs (including labeled dUTP) - Reaction buffer D Add reaction mixture to microplate wells B->D C Prepare HIV-1 RT enzyme solution F Add enzyme to all wells except negative control C->F D->E E->F G Incubate to allow reverse transcription F->G H Capture newly synthesized DNA on streptavidin-coated plate G->H I Add enzyme-conjugated antibody to detect labeled dUTP H->I J Add substrate and measure signal (e.g., colorimetric) I->J K Calculate percent inhibition for each concentration J->K L Determine IC50 value using non-linear regression K->L

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing a suitable template/primer (e.g., poly(A)•oligo(dT)), a mixture of deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., digoxigenin-dUTP), and the reaction buffer.

  • Enzyme Preparation: Dilute recombinant HIV-1 RT to the working concentration in the recommended buffer.

  • Assay Setup:

    • Add the reaction mixture to the wells of a microtiter plate.

    • Add the serially diluted this compound or control compounds to the respective wells.

    • Initiate the reaction by adding the diluted HIV-1 RT to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the reverse transcription reaction to proceed.

  • Capture and Detection:

    • Transfer the reaction products to a streptavidin-coated microplate to capture the biotinylated DNA.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate to remove unbound antibody.

    • Add a suitable substrate and measure the resulting signal (e.g., absorbance for a colorimetric assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess both the antiviral efficacy (EC50) and cytotoxicity (CC50) of a compound.

Detailed Protocol:

Part A: Cytotoxicity Assay (CC50 Determination)

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: After 24 hours, replace the medium with fresh medium containing two-fold serial dilutions of Carbovir. Include a solvent control.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the solvent control and determine the CC50 using non-linear regression analysis.

Part B: Antiviral Assay (EC50 Determination)

  • Cell Seeding: Seed a 96-well plate with host cells as in the cytotoxicity assay.

  • Virus and Compound Pre-incubation: In separate tubes, pre-incubate the virus at a predetermined multiplicity of infection (MOI) with serial dilutions of Carbovir for 1 hour at 37°C.

  • Infection: Add the virus-compound mixtures to the cell monolayers. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plate for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.

  • MTT Assay: Perform the MTT assay as described in steps 4-6 of the cytotoxicity assay.

  • Data Analysis: Calculate the percentage of protection for each concentration relative to the virus and cell controls and determine the EC50 using non-linear regression analysis.

Conclusion

This compound is a well-validated chain terminator of HIV-1 reverse transcriptase, exhibiting potency comparable to other widely used NRTIs. Its high selectivity for the viral enzyme over host DNA polymerases underscores its therapeutic potential. While its activity against HBV is suggested by preliminary data and the performance of similar compounds, further direct in vitro validation is warranted. The exploration of this compound's efficacy against other viral polymerases, such as those from HSV and CMV, represents a promising area for future research. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of this compound and other novel antiviral candidates.

References

Head-to-Head Comparison: Abacavir and its Prodrugs in the Quest for Enhanced Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative performance of Abacavir (B1662851) and other prodrugs of Carbovir (B1146969) triphosphate reveals significant potential for enhanced therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their mechanisms, antiviral activity, and cytotoxicity, supported by experimental data and detailed protocols.

Abacavir, a cornerstone of highly active antiretroviral therapy (HAART), is a potent nucleoside reverse transcriptase inhibitor (NRTI). As a prodrug, it requires intracellular phosphorylation to its active form, Carbovir triphosphate (CBV-TP), which acts as a chain terminator for viral DNA synthesis. However, the efficiency of this initial phosphorylation step can be a limiting factor in its therapeutic efficacy. To address this, researchers have explored various prodrug strategies aimed at bypassing this rate-limiting step and increasing the intracellular concentration of the active metabolite. This comparison guide focuses on a head-to-head analysis of Abacavir and a notable this compound prodrug, the cycloSal-Abacavir monophosphate (cycloSal-ABCMP).

Mechanism of Action and Intracellular Activation

Abacavir enters host cells and is converted to this compound through a three-step phosphorylation process. The initial conversion to Abacavir monophosphate is often the slowest step. Prodrugs like cycloSal-ABCMP are designed to deliver Abacavir monophosphate directly into the cell, thereby bypassing this initial, often inefficient, enzymatic step.

Below is a signaling pathway diagram illustrating the intracellular activation of Abacavir and the bypass achieved by cycloSal-ABCMP.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Abacavir_ext Abacavir Abacavir_int Abacavir Abacavir_ext->Abacavir_int Cellular Uptake cycloSal_ABCMP_ext cycloSal-ABCMP cycloSal_ABCMP_int cycloSal-ABCMP cycloSal_ABCMP_ext->cycloSal_ABCMP_int Cellular Uptake Abacavir_MP Abacavir-MP Abacavir_int->Abacavir_MP Adenosine Phosphotransferase Carbovir_MP Carbovir-MP Abacavir_MP->Carbovir_MP Deaminase Carbovir_DP Carbovir-DP Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir-TP (Active) Carbovir_DP->Carbovir_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Inhibition DNA_synthesis Viral DNA Synthesis Carbovir_TP->DNA_synthesis Chain Termination cycloSal_ABCMP_int->Carbovir_MP Hydrolysis

Caption: Intracellular activation pathway of Abacavir and cycloSal-ABCMP.

Comparative Antiviral Activity and Cytotoxicity

Experimental data demonstrates that the cycloSal-prodrug approach can significantly enhance the anti-HIV potency of Abacavir. The following tables summarize the in vitro antiviral activity and cytotoxicity of Abacavir and cycloSal-ABCMP against HIV-1 in MT-4 cells.

Table 1: Anti-HIV-1 Activity

CompoundIC₅₀ (µM)
Abacavir4.0[1]
cycloSal-ABCMPMarkedly more potent than Abacavir[2][3]

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity in MT-4 Cells

CompoundCC₅₀ (µM)
Abacavir160[1]
cycloSal-ABCMPData not available

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

While specific IC₅₀ values for cycloSal-ABCMP were not available in the reviewed literature, the consistent reporting of "markedly increased potency" suggests a significant improvement over the parent drug, Abacavir.[2][3]

Intracellular this compound Levels

Table 3: Intracellular this compound (CBV-TP) Pharmacokinetics of Abacavir

ParameterValue
Half-life (t₁/₂)~18 hours

Data obtained from peripheral blood mononuclear cells (PBMCs) of patients receiving Abacavir.

The development of sensitive analytical methods is crucial for quantifying intracellular nucleotide levels and establishing a clear pharmacokinetic/pharmacodynamic relationship for these prodrugs.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of antiviral compounds. The following are outlines of key experimental protocols used in the evaluation of Abacavir and its prodrugs.

Anti-HIV-1 Assay in MT-4 Cells

This assay determines the in vitro antiviral activity of a compound against HIV-1.

Workflow Diagram:

G cluster_workflow Anti-HIV-1 Assay Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds infect_cells Infect cells with HIV-1 add_compounds->infect_cells incubate Incubate for 4-5 days infect_cells->incubate measure_cpe Measure Cytopathic Effect (CPE) (e.g., MTT assay) incubate->measure_cpe calculate_ic50 Calculate IC50 measure_cpe->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the anti-HIV-1 activity of test compounds.

Methodology:

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of approximately 1 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Dilution: Test compounds are serially diluted in the culture medium.

  • Infection: A standard laboratory strain of HIV-1 (e.g., HTLV-IIIB) is added to the cell cultures at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.

  • Assessment of Viral Cytopathic Effect (CPE): The extent of virus-induced cell killing is quantified using a colorimetric assay, such as the MTT assay. This involves adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the wells. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized, and the absorbance is measured spectrophotometrically.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viral CPE by 50% compared to the untreated virus-infected control.

Cytotoxicity Assay in MT-4 Cells

This assay determines the toxicity of a compound to the host cells.

Methodology:

The protocol is similar to the anti-HIV-1 assay, but the cells are not infected with the virus. The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration that reduces the viability of uninfected MT-4 cells by 50%, as measured by the MTT assay.

Quantification of Intracellular this compound

This protocol outlines a method for measuring the levels of the active metabolite, CBV-TP, within cells.

Workflow Diagram:

G cluster_workflow Intracellular CBV-TP Quantification Workflow start Start treat_cells Treat cells with Abacavir or prodrug start->treat_cells incubate Incubate for specified time treat_cells->incubate harvest_cells Harvest and count cells incubate->harvest_cells lyse_cells Lyse cells to release intracellular contents harvest_cells->lyse_cells extract_nucleotides Extract nucleotides lyse_cells->extract_nucleotides hplc_ms_analysis Analyze by HPLC-MS/MS extract_nucleotides->hplc_ms_analysis quantify_cbvtp Quantify CBV-TP hplc_ms_analysis->quantify_cbvtp end End quantify_cbvtp->end

Caption: Workflow for quantifying intracellular this compound levels.

Methodology:

  • Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) or a suitable cell line are incubated with the test compound (Abacavir or its prodrug) at a defined concentration for a specific duration.

  • Cell Lysis and Extraction: After incubation, the cells are harvested, washed, and counted. The cells are then lysed, and the intracellular nucleotides are extracted, typically using a cold methanol/water solution.

  • Sample Preparation: The cell extracts are processed to remove proteins and other interfering substances.

  • LC-MS/MS Analysis: The prepared samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific quantification of CBV-TP.

  • Data Analysis: The concentration of CBV-TP is determined by comparing the peak area of the analyte to that of a known standard. The results are typically expressed as femtomoles (fmol) per million cells.

Conclusion

The development of prodrugs for this compound, such as cycloSal-ABCMP, represents a promising strategy to enhance the therapeutic efficacy of Abacavir. The available data, although not fully quantitative in all aspects, strongly suggests that bypassing the initial phosphorylation step leads to a significant increase in anti-HIV potency. Further research, including direct head-to-head comparisons of intracellular CBV-TP levels and detailed in vivo studies, is warranted to fully elucidate the clinical potential of these next-generation prodrugs. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be instrumental in the development of more effective antiretroviral therapies.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and virology studies, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and environmental responsibility. Carbovir triphosphate, a critical nucleoside analog in HIV research, requires careful handling and disposal to mitigate potential health risks and adhere to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure and compliant research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Given its potent biological activity, it should be managed with a high degree of caution, similar to other bioactive nucleoside analogs.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[1]

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[1]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[1]

Personal Protective Equipment (PPE) Summary

For quick reference, the following table summarizes the essential personal protective equipment for handling this compound.

PPE CategorySpecific Recommendation
Eye Protection Tightly fitting safety goggles with side-shields.[1]
Hand Protection Chemical-resistant gloves (inspect prior to use).[1]
Body Protection Lab coat or other suitable protective clothing.[1] Fire/flame resistant and impervious clothing may be necessary in some situations.[1]
Respiratory Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed .[1] The following steps outline the process for collecting and preparing this compound waste for pickup by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation of waste is crucial to ensure safe handling and disposal.

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container, if possible.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a designated, leak-proof plastic bag or container clearly labeled as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and leak-proof container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix with other incompatible waste streams.

Step 2: Container Labeling

Accurate and clear labeling is a critical component of safe waste management.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

Step 3: Storage Pending Disposal

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general laboratory traffic, and in a cool, dry, and well-ventilated place.[1]

  • Ensure the storage area is away from sources of ignition.[1]

Step 4: Scheduling Waste Pickup
  • Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a waste pickup.

  • Follow all institutional procedures for waste collection.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_2 Interim Storage cluster_3 Final Disposal Generate_Solid_Waste Solid Waste Generated (e.g., unused powder, contaminated labware) Collect_Solid Collect in Labeled, Leak-Proof Solid Waste Container Generate_Solid_Waste->Collect_Solid Generate_Liquid_Waste Liquid Waste Generated (e.g., solutions) Collect_Liquid Collect in Labeled, Leak-Proof Liquid Waste Container Generate_Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Schedule Pickup with Institutional EHS Store_Waste->EHS_Pickup Incineration Disposal via Controlled Incineration by Licensed Facility EHS_Pickup->Incineration

Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Carbovir triphosphate. Given the limited availability of specific safety data for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds and nucleoside analogs.

I. Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol generation (e.g., weighing, reconstituting powder). A PAPR with a high-efficiency particulate air (HEPA) filter provides a high level of protection.
Full-face RespiratorIf a PAPR is not available, a full-face respirator with P100 (or equivalent) cartridges should be used.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed frequently and immediately if contamination is suspected. Ensure the outer glove cuff extends over the gown's cuff.
Body Protection Disposable Gown or CoverallA disposable, low-linting gown or coverall with long sleeves and tight-fitting cuffs is required to prevent skin contact.
Eye Protection Tightly Fitting Safety Goggles or Face ShieldWear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield can be worn over goggles for additional protection.[1]

II. Handling Procedures and Operational Plan

All handling of this compound powder should be conducted in a designated area with controlled access.

A. Engineering Controls:

  • Containment: All manipulations of powdered this compound must be performed within a certified containment system, such as a Class II Biological Safety Cabinet or a glove box, to prevent the generation and dissemination of aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1] Work should be carried out in a well-ventilated place.[1]

B. Standard Operating Procedure:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary materials, including PPE, spill kit, and waste disposal containers, are readily available.

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Weighing and Transfer: Conduct weighing and transferring of the compound within the containment unit. Use tools and techniques that minimize dust generation.

    • Solution Preparation: When dissolving the powder, add the solvent slowly to the solid to prevent splashing. Keep the container covered as much as possible.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.

    • Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

    • Personal Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.

III. Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.

Waste TypeDisposal Procedure
Solid Waste All used PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

General Disposal Guidelines:

  • Do not mix hazardous waste with non-hazardous waste.

  • All hazardous waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound").

  • Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.

IV. Emergency Procedures

  • Spill: In case of a spill, evacuate the area and prevent others from entering. If safe to do so, use a chemical spill kit to contain and clean up the spill, always wearing appropriate PPE. All materials used for cleanup must be disposed of as hazardous waste.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

V. Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_materials Gather PPE & Supplies prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer Enter Containment prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Exit Containment doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste doff_ppe->collect_waste label_waste Label as Hazardous collect_waste->label_waste dispose_waste Dispose via Licensed Vendor label_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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